molecular formula C10H10BrN3 B1518556 (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine CAS No. 944897-79-4

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Cat. No.: B1518556
CAS No.: 944897-79-4
M. Wt: 252.11 g/mol
InChI Key: CFAQJCPPIQIPCU-UHFFFAOYSA-N
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Description

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(4-bromophenyl)-1H-imidazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAQJCPPIQIPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

**Executive Summary

This guide provides a detailed examination of viable synthetic pathways for producing (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The core structure combines a 4-aryl imidazole scaffold, known for its diverse biological activities, with a 2-aminomethyl substituent, a key pharmacophore for interacting with various biological targets. We present two robust, literature-supported strategies, focusing on the construction of the imidazole core followed by functional group manipulation. The primary recommended pathway proceeds through a 2-carbaldehyde intermediate, which is then converted to the target amine via reductive amination. An alternative, highly efficient pathway involving the reduction of a 2-carbonitrile intermediate is also detailed. This document provides comprehensive, step-by-step protocols, mechanistic insights, and the causal logic behind experimental choices to empower researchers in their synthetic endeavors.

**1. Introduction: Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the natural amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it a cornerstone in the design of therapeutic agents targeting a wide range of diseases.[2] The 4-phenyl-imidazole motif, in particular, has been explored for the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.[3] The addition of an aminomethyl group at the C2 position introduces a basic center, crucial for forming salt bridges and interacting with acidic residues in protein binding sites, potentially enhancing potency and modulating pharmacokinetic properties.

**2. Retrosynthetic Analysis and Strategic Overview

The synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine can be approached from several angles. A logical retrosynthetic analysis suggests disconnecting the target molecule at the C-N bond of the aminomethyl group or by deconstructing the imidazole ring itself. Our analysis identifies two primary forward-synthesis strategies based on a common intermediate, 4-(4-bromophenyl)-1H-imidazole .

Pathway 1 involves the formylation of the imidazole C2 position, followed by reductive amination. Pathway 2 hinges on the introduction of a nitrile group at C2, which is subsequently reduced to the primary amine.

G cluster_common P1_Target (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine P1_Aldehyde 4-(4-Bromophenyl)-1H-imidazole-2-carbaldehyde P1_Target->P1_Aldehyde Reductive Amination P1_Imidazole 4-(4-bromophenyl)-1H-imidazole P1_Aldehyde->P1_Imidazole Vilsmeier-Haack Formylation Common_Ketone 2-Bromo-1-(4-bromophenyl)ethan-1-one P1_Imidazole->Common_Ketone Bredereck Synthesis P2_Target (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine P2_Nitrile 4-(4-Bromophenyl)-1H-imidazole-2-carbonitrile P2_Target->P2_Nitrile Nitrile Reduction (e.g., LiAlH4) P2_Imidazole 4-(4-bromophenyl)-1H-imidazole P2_Nitrile->P2_Imidazole C2-Cyanation P2_Imidazole->Common_Ketone Bredereck Synthesis Common_Start 4'-Bromoacetophenone Common_Ketone->Common_Start α-Bromination

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Synthesis via Imidazole-2-Carbaldehyde (Primary Route)

This pathway is recommended due to its reliance on well-established, high-yielding, and versatile reactions. It offers multiple points for modification and is generally more forgiving than routes requiring organometallic intermediates.

Step 1.1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one

The synthesis begins with the α-bromination of a commercially available ketone. This electrophilic substitution reaction is a foundational method for producing α-haloketones, which are versatile precursors for heterocyclic synthesis.

  • Causality & Expertise: The reaction proceeds via an enol or enolate intermediate, which is nucleophilic and attacks molecular bromine. Using acetic acid as a solvent is advantageous as it can catalyze enol formation and is compatible with the reaction conditions.[4] This method avoids the use of more hazardous brominating agents.

Experimental Protocol:

  • In a fume hood, dissolve 4'-bromoacetophenone (1.0 eq) in glacial acetic acid.

  • Warm the solution to approximately 50-60 °C with stirring.

  • Slowly add a solution of molecular bromine (Br₂, 1.05 eq) in glacial acetic acid dropwise. The deep red-brown color of bromine should dissipate as it is consumed.

  • After the addition is complete, continue stirring at the same temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water with vigorous stirring.

  • The solid product will precipitate. Collect the crude 2-bromo-1-(4-bromophenyl)ethan-1-one by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield a pure, crystalline solid.

Step 1.2: Imidazole Ring Formation via Bredereck Synthesis

This step constructs the core heterocyclic ring system by reacting the α-haloketone with formamide. The Bredereck synthesis is a powerful method for creating 4,5-unsubstituted or 4(5)-substituted imidazoles.

  • Causality & Expertise: Formamide serves a dual purpose: it acts as a source of ammonia and provides the N-C-N backbone necessary to form the imidazole ring. The reaction is typically conducted at high temperatures to drive the condensation and cyclization-dehydration sequence.

Experimental Protocol:

  • Combine 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) with an excess of formamide (5-10 eq).

  • Heat the mixture to 150-160 °C under a nitrogen atmosphere with stirring.

  • Maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and add water to precipitate the product.

  • Adjust the pH to ~9-10 with a concentrated aqueous ammonia or sodium hydroxide solution.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • The crude 4-(4-bromophenyl)-1H-imidazole can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Step 1.3: Vilsmeier-Haack Formylation of 4-(4-bromophenyl)-1H-imidazole

To introduce the required carbon at the C2 position, a formylation reaction is employed. The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles.

  • Causality & Expertise: The C2 proton of imidazole is the most acidic, but the ring is susceptible to attack by the Vilsmeier reagent (generated from POCl₃ and DMF) at both nitrogen and carbon. To ensure regioselective C2 formylation and prevent N-formylation, the imidazole nitrogen must first be protected. A tosyl (Ts) or similar electron-withdrawing group is suitable. After formylation, the protecting group is removed.

Experimental Protocol:

  • (Protection): React 4-(4-bromophenyl)-1H-imidazole (1.0 eq) with p-toluenesulfonyl chloride (TsCl, 1.1 eq) in pyridine or THF with a base like triethylamine at 0 °C to room temperature to obtain the N-tosylated intermediate. Purify by chromatography.

  • (Formylation): In an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF, 3-5 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) and stir for 30 minutes to form the Vilsmeier reagent.

  • Add the N-tosyl-4-(4-bromophenyl)imidazole (1.0 eq) dissolved in DMF.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours until TLC indicates completion.

  • Cool the reaction and carefully quench by pouring it onto crushed ice and neutralizing with aqueous sodium hydroxide or sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • (Deprotection): Cleave the tosyl group by treating the intermediate with aqueous NaOH or HCl in a protic solvent like methanol or ethanol.

  • Purify the resulting 4-(4-bromophenyl)-1H-imidazole-2-carbaldehyde by column chromatography or recrystallization.

Step 1.4: Reductive Amination to Yield the Target Amine

This final step converts the aldehyde into the primary amine. Reductive amination is a highly efficient one-pot procedure that involves the formation of an imine followed by its immediate reduction.

  • Causality & Expertise: The aldehyde reacts with a source of ammonia (e.g., ammonium acetate, ammonium chloride) to form an imine intermediate. A reducing agent present in the same pot reduces the C=N double bond to a C-N single bond. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used. NaBH₃CN is milder and selectively reduces the protonated imine over the starting aldehyde, often leading to cleaner reactions. Catalytic hydrogenation is also an excellent alternative.[5]

Experimental Protocol:

  • Dissolve 4-(4-bromophenyl)-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol.

  • Add a large excess of ammonium acetate (~10 eq) or bubble ammonia gas through the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Make the aqueous residue basic (pH > 10) with NaOH and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine by column chromatography on silica gel or by conversion to its hydrochloride salt and recrystallization.

Pathway 2: Synthesis via Nitrile Reduction (Alternative Route)

This pathway can be more step-economical if an efficient synthesis for the 2-cyanoimidazole intermediate is available. The final reduction of a nitrile to a primary amine is a very high-yielding and clean transformation.

Step 2.1: Synthesis of 4-(4-bromophenyl)-1H-imidazole-2-carbonitrile

The key challenge in this pathway is the efficient synthesis of the 2-cyano intermediate. While not as standardized as formylation, several methods can be proposed based on modern synthetic literature. One potential approach involves the dehydration of an aldoxime, which could be formed from the aldehyde in Pathway 1. A more direct, albeit less common, method could involve a cyclization reaction with a cyanide source.

Step 2.2: Reduction of Nitrile to Primary Amine

Assuming the 2-cyano intermediate is obtained, its reduction to the target primary amine is a robust and reliable transformation. Two primary methods are recommended: reduction with lithium aluminum hydride or catalytic hydrogenation.

  • Causality & Expertise:

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful, non-selective reducing agent that readily converts nitriles to primary amines.[6][7][8] It acts as a source of hydride (H⁻), which attacks the electrophilic nitrile carbon twice. The reaction must be performed under strictly anhydrous conditions in an ether-based solvent.[9]

    • Catalytic Hydrogenation: This method is often preferred for its operational simplicity, milder conditions, and scalability.[5][10] Catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) are used with hydrogen gas.[5] The reaction mechanism involves the catalytic addition of H₂ across the carbon-nitrogen triple bond.

Experimental Protocol (LiAlH₄ Reduction):

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, ~2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-(4-bromophenyl)-1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the mixture to warm to room temperature and then gently reflux for 4-8 hours.

  • Cool the reaction back to 0 °C and quench it extremely carefully using the Fieser workup method: sequentially and slowly add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ used in grams).

  • Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

  • Purify as described in Step 1.4.

Data and Workflow Summary

The following table summarizes the key transformations and reagents for the primary recommended pathway.

StepTransformationKey ReagentsTypical Yield
1.1α-Bromination4'-Bromoacetophenone, Br₂, Acetic Acid80-90%
1.2Imidazole Formation2-Bromo-ketone, Formamide60-75%
1.3FormylationImidazole, TsCl, POCl₃, DMF50-70% (over 3 steps)
1.4Reductive AminationAldehyde, NH₄OAc, NaBH₄70-85%

graph TD {
A[Start: 4'-Bromoacetophenone] -->|Step 1.1: Br2, AcOH| B(Intermediate: 2-Bromo-1-(4-bromophenyl)ethan-1-one);
B -->|Step 1.2: Formamide, Heat| C(Intermediate: 4-(4-bromophenyl)-1H-imidazole);
C -->|Step 1.3: Vilsmeier-Haack| D(Intermediate: 4-(4-bromophenyl)-1H-imidazole-2-carbaldehyde);
D -->|Step 1.4: NH4OAc, NaBH4| E[Final Product: (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine];
subgraph workflow [Workflow for Primary Synthesis Pathway]
    A; B; C; D; E;
end

style A fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF
style E fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124
style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124
style D fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124

}

Caption: Experimental workflow for the primary synthesis pathway.

Conclusion

The synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is readily achievable through logical, multi-step synthetic sequences. The recommended pathway, proceeding via the formation of a 4-aryl imidazole, followed by C2-formylation and reductive amination, offers a reliable and versatile route. For research groups equipped to handle highly reactive reagents, the alternative pathway involving the reduction of a 2-cyanoimidazole intermediate provides a potentially more efficient, though less established, alternative. Both strategies are grounded in fundamental organic chemistry principles and provide a solid foundation for the production and future derivatization of this valuable chemical scaffold.

References

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An In-depth Technical Guide to (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in natural products and its versatile synthetic accessibility have made it a "privileged structure" in drug discovery. This guide focuses on a specific derivative, (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine (CAS Number: 944897-79-4), a molecule that combines the key features of a 4-aryl-imidazole with a 2-aminomethyl substituent. The presence of a bromophenyl group offers a handle for further synthetic modifications, such as cross-coupling reactions, while the aminomethyl group can be crucial for interactions with biological targets. This document provides a comprehensive overview of its molecular structure, a proposed synthetic pathway with detailed protocols, and a discussion of its potential applications in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is characterized by a central imidazole ring substituted at the C2 and C4 positions. The C4 position is occupied by a 4-bromophenyl group, and the C2 position bears a methanamine (-CH₂NH₂) group.

Caption: Molecular Structure of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine.

Physicochemical Data Summary

PropertyValueSource
CAS Number 944897-79-4
Molecular Formula C₁₀H₁₀BrN₃
Molecular Weight 252.11 g/mol
Predicted LogP 1.8 ± 0.4ChemAxon

Proposed Synthetic Pathway

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Introduction of Aminomethyl Group A 2-Bromo-1-(4-bromophenyl)ethan-1-one C 4-(4-Bromophenyl)-1H-imidazole A->C Reflux in solvent (e.g., Liquid Ammonia) B Formamidine Acetate B->C D 4-(4-Bromophenyl)-1H-imidazole-2-carbonitrile C->D Cyanation (e.g., with CuCN) E (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine D->E Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Proposed two-step synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine.

Step 1: Synthesis of 4-(4-Bromophenyl)-1H-imidazole

The initial step involves the condensation of an α-haloketone with formamidine to construct the imidazole ring. This is a well-established method for the synthesis of 2-unsubstituted imidazoles.[2]

Protocol:

  • Reaction Setup: To a solution of 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as liquid ammonia, add formamidine acetate (1.0-1.2 eq). The use of liquid ammonia as both solvent and reagent source is a common practice for this transformation.[2]

  • Reaction Conditions: The reaction mixture is typically stirred in a sealed vessel at elevated temperatures (e.g., 70-100 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the ammonia is allowed to evaporate. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(4-bromophenyl)-1H-imidazole.

Causality of Experimental Choices:

  • α-Bromoketone: The bromine atom serves as a good leaving group for the initial nucleophilic attack by the amidine.

  • Formamidine Acetate: This reagent provides the N-C-N backbone for the imidazole ring. The acetate salt is often used for its ease of handling.

  • Liquid Ammonia: Acts as a solvent and can also serve as a source of ammonia for the reaction.

Step 2: Synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

The introduction of the aminomethyl group at the C2 position can be achieved through a two-step process: cyanation of the imidazole followed by reduction of the nitrile.

2a. Synthesis of 4-(4-Bromophenyl)-1H-imidazole-2-carbonitrile

Protocol:

  • Reaction Setup: To a solution of 4-(4-bromophenyl)-1H-imidazole (1.0 eq) in a polar aprotic solvent like DMF or NMP, add a source of cyanide, such as copper(I) cyanide (CuCN) (1.1-1.5 eq).

  • Reaction Conditions: The reaction mixture is heated to a high temperature (e.g., 150-200 °C) for several hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ferric chloride. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude nitrile can be purified by column chromatography.

Causality of Experimental Choices:

  • Copper(I) Cyanide: A common reagent for the cyanation of aryl and heteroaryl halides. The C2 position of the imidazole can be activated for such nucleophilic substitutions.

  • High Temperature: This reaction often requires significant thermal energy to proceed.

2b. Reduction of 4-(4-Bromophenyl)-1H-imidazole-2-carbonitrile

The final step is the reduction of the nitrile to the primary amine.

Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-(4-bromophenyl)-1H-imidazole-2-carbonitrile (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) (2-4 eq) in the same solvent at 0 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the crude (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, which can be further purified by crystallization or column chromatography. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon can be employed.

Causality of Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines.

  • Inert Atmosphere and Dry Solvents: LiAlH₄ reacts violently with water, so anhydrous conditions are essential for safety and to prevent decomposition of the reagent.

Predicted Spectroscopic Characterization

As no experimental spectroscopic data for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is publicly available, the following are predicted values based on the analysis of its structure and data from similar compounds.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ ppm:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.65d, J ≈ 8.4 Hz2HAr-H (ortho to Br)
~7.55d, J ≈ 8.4 Hz2HAr-H (meta to Br)
~7.40s1HImidazole C5-H
~3.80s2H-CH₂-NH₂
~2.50 (broad)s2H-NH₂
~12.0 (broad)s1HImidazole N-H

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ ppm:

Chemical Shift (ppm)Assignment
~150Imidazole C2
~140Imidazole C4
~134Ar-C (ipso to imidazole)
~131Ar-CH (ortho to Br)
~128Ar-CH (meta to Br)
~120Ar-C (ipso to Br)
~115Imidazole C5
~40-CH₂-NH₂

Predicted IR (KBr, cm⁻¹):

  • 3400-3200: N-H stretching (imidazole and amine)

  • 3100-3000: Aromatic C-H stretching

  • 2950-2850: Aliphatic C-H stretching

  • ~1600: C=N and C=C stretching

  • ~1070: C-Br stretching

Mass Spectrometry (EI):

  • M⁺: Expected at m/z 251/253 (due to bromine isotopes)

Potential Applications in Drug Discovery

While specific biological data for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is not available, its structural motifs suggest several potential areas for investigation in drug discovery.

  • Enzyme Inhibition: The 2-aminoimidazole core is a known pharmacophore that can mimic guanidinium groups and interact with various enzymes. For instance, substituted 2-aminobenzimidazoles have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[3]

  • Antimicrobial Agents: Imidazole derivatives are known to possess a broad spectrum of antimicrobial activities. The combination of the imidazole ring and a halogenated phenyl group could lead to compounds with potent antibacterial or antifungal properties.

  • Receptor Modulation: The overall structure could be suitable for interaction with various G-protein coupled receptors (GPCRs), where the aromatic and amino functionalities can engage in key binding interactions.

  • Kinase Inhibition: Many kinase inhibitors incorporate heterocyclic scaffolds. The 4-aryl-imidazole core could serve as a template for the design of inhibitors targeting specific protein kinases involved in cancer and inflammatory diseases.

The bromine atom on the phenyl ring provides a valuable site for further chemical elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. This makes (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine a valuable building block for medicinal chemistry campaigns.

Conclusion

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is a compound of significant interest for researchers in drug discovery due to its combination of a privileged imidazole scaffold and functionalities amenable to further chemical modification. While a detailed experimental characterization is not yet publicly available, this guide provides a robust, scientifically grounded framework for its synthesis and potential applications. The proposed synthetic route, based on well-established chemical transformations, offers a clear path for its preparation in the laboratory. The predicted spectroscopic data serves as a useful reference for its characterization. Further investigation into the biological activities of this molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Synthesis, biological evaluation and molecular modeling of substituted 2-aminobenzimidazoles as novel inhibitors of acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]

  • Facile Synthesis of Optically Active Imidazole Derivatives. PMC. [Link]

  • WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds.
  • An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PMC. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. NIH. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Characterization of 2-(4-bromophenyl)-1H- benz | 5287. TSI Journals. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

  • Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4][5]imidazo[1,2-d][3][4][6]triazine Derivatives. MDPI. [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • EP0118138A1 - ((4-(4-(4-Phenyl-1-piperazinyl)phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazoles and 1H-1,2,4-triazoles.
  • 2-(4-Bromophenyl)-1-methyl-1H-imidazole | C10H9BrN2 | CID 10657491. PubChem. [Link]

  • US20090176849A1 - Process for the preparation of 2-alkyl-1-((2'-substituted-biphenyl-4-yl) Methyl)-imidazole, dihydroimidazole or benzimidazloe derivatives.
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  • WO2008046757A1 - Aminomethyl-4-imidazoles.
  • (PDF) The regioselective synthesis of 2-substituted [[(α-aryl-(α'-amino)]methyl]imidazoles through a catalyst-free, one-pot, three-component reaction: Scope and limitations. ResearchGate. [Link]

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An In-depth Technical Guide to the Putative Mechanism of Action of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Framework for Investigation

Abstract: The imidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is a compound of interest due to its structural features, which suggest potential therapeutic applications. While the specific mechanism of action of this compound is not yet fully elucidated in publicly available literature, its imidazole core provides a strong basis for forming a testable hypothesis. This guide presents a putative mechanism of action for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, postulating it as a kinase inhibitor. We provide a comprehensive, step-by-step framework for the experimental validation of this hypothesis, intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Imidazole-Based Compounds

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is found in many biologically active molecules and approved drugs.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent scaffold for interacting with biological targets such as enzymes and receptors. Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The diverse biological activities of imidazole compounds underscore their importance in drug discovery and development.[2]

Given the structural characteristics of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, particularly the presence of the 4-bromophenyl group which can engage in hydrophobic and halogen bonding interactions, and the methanamine group which can act as a hydrogen bond donor, we hypothesize that this compound may function as a competitive inhibitor of a protein kinase.

A Putative Mechanism of Action: Inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

We propose that (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine acts as an inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a well-validated therapeutic target.

Hypothesized Signaling Pathway:

VEGFR-2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Compound (4-(4-Bromophenyl)-1H-imidazol- 2-YL)methanamine Compound->VEGFR2 Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Experimental Validation Workflow

To investigate the proposed mechanism of action, a multi-step experimental approach is recommended, progressing from computational analysis to in vitro and cell-based assays.

Experimental Workflow Diagram:

Experimental_Workflow InSilico In Silico Studies (Molecular Docking) Biochemical In Vitro Biochemical Assays (Kinase Activity) InSilico->Biochemical Hypothesis Generation CellBased Cell-Based Assays (Proliferation, Apoptosis, Signaling) Biochemical->CellBased Confirmation of Target Engagement Validation Mechanism Validation CellBased->Validation Cellular Efficacy

Caption: A stepwise workflow for validating the proposed mechanism of action.

In Silico Studies: Molecular Docking

Objective: To predict the binding affinity and mode of interaction of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine with the ATP-binding pocket of VEGFR-2.

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of VEGFR-2 (e.g., PDB ID: 1YWN) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site based on the location of the co-crystallized inhibitor.

  • Ligand Preparation:

    • Generate a 3D structure of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine using a molecular modeling software.

    • Perform energy minimization of the ligand structure.

  • Molecular Docking:

    • Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site of VEGFR-2.

    • Analyze the predicted binding poses and docking scores.

Hypothetical Data Summary:

CompoundDocking Score (kcal/mol)Key Interacting Residues
(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine-9.5Cys919 (H-bond), Asp1046 (H-bond), Val848 (hydrophobic)
Sunitinib (Control)-10.2Cys919 (H-bond), Asp1046 (H-bond), Leu840 (hydrophobic)
In Vitro Biochemical Assays: Kinase Activity

Objective: To quantitatively measure the inhibitory effect of the compound on VEGFR-2 kinase activity.

Protocol:

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain.

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP (Adenosine triphosphate).

    • (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine at various concentrations.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Hypothetical Data Summary:

CompoundVEGFR-2 IC₅₀ (nM)
(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine50
Sunitinib (Control)10
Cell-Based Assays

Objective: To evaluate the effect of the compound on cell proliferation, apoptosis, and VEGFR-2 signaling in a relevant cancer cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a cancer cell line overexpressing VEGFR-2 like MDA-MB-231).

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the compound for 72 hours.

  • Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol:

  • Treat cells with the compound at its IC₅₀ concentration for 48 hours.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI).

  • Incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Protocol:

  • Treat cells with the compound for 24 hours, followed by stimulation with VEGF for 15 minutes.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-VEGFR-2, total VEGFR-2, p-ERK, total ERK, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Hypothetical Data Summary for Cell-Based Assays:

AssayEndpointResult for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine
MTT AssayGI₅₀ (Growth Inhibition 50%)1 µM
Apoptosis Assay% Apoptotic Cells35% (at 1 µM)
Western Blotp-VEGFR-2 / Total VEGFR-2 RatioSignificant decrease
Western Blotp-ERK / Total ERK RatioSignificant decrease

Conclusion

This technical guide outlines a hypothetical mechanism of action for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine as a VEGFR-2 inhibitor and provides a detailed experimental framework for its validation. The proposed workflow, from in silico modeling to in vitro and cell-based assays, offers a rational and comprehensive approach to characterizing the biological activity of this and other novel imidazole-based compounds. The successful validation of this hypothesis would position (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine as a promising lead compound for the development of new anti-angiogenic therapies.

References

  • Bohrium. Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

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An In-depth Technical Guide to (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 944897-79-4

Molecular Formula: C₁₀H₁₀BrN₃

Molecular Weight: 252.11 g/mol

Introduction

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their wide range of biological activities.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and is a key structural component in many natural and synthetic bioactive compounds.[2][3][4] The presence of a bromophenyl substituent and a methanamine group on the imidazole core of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine suggests its potential as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications in drug discovery.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine could involve the following key steps:

  • Formation of the Imidazole Ring: A common method for synthesizing 2,4,5-trisubstituted imidazoles is through a three-component cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. In this case, the synthesis could start from 2-bromo-1-(4-bromophenyl)ethan-1-one, which would provide the 4-(4-bromophenyl) substituent.

  • Introduction of the Methanamine Group: The methanamine group at the 2-position can be introduced through various strategies. One approach is the palladium-catalyzed carboamination of N-propargyl guanidines, which allows for the rapid construction of 2-aminoimidazole products.[7]

The following diagram illustrates a generalized workflow for the synthesis of a substituted 2-aminoimidazole derivative.

Synthesis_Workflow Starting_Materials Starting Materials (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one, N-propargyl guanidine) Reaction Multi-component Reaction or Pd-catalyzed Carboamination Starting_Materials->Reaction Reagents & Catalysts Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine Purification->Final_Product

Caption: Generalized workflow for the synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine.

Characterization Techniques

The structural confirmation of the synthesized (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine would rely on a combination of spectroscopic techniques.[9]

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the imidazole ring, the bromophenyl group, and the methanamine moiety.
¹³C NMR Resonances for all the unique carbon atoms in the molecule, including those in the imidazole and bromophenyl rings.
FT-IR Characteristic absorption bands for N-H stretching (amine and imidazole), C-N stretching, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (252.11 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine.

Potential Applications in Drug Discovery

The structural features of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine suggest its potential for a range of pharmacological activities, making it a promising candidate for further investigation in drug development.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties.[1] The introduction of an amine group at the second position of the imidazole moiety has been shown to enhance antibacterial and antifungal activity. Therefore, (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine could be a valuable lead compound for the development of new antimicrobial agents.

Anticancer Activity

Numerous studies have reported the anticancer potential of imidazole derivatives.[1][4][9][10] The 4-(4-bromophenyl) substituent is a common feature in various biologically active molecules, including some with demonstrated anticancer effects.[11][12][13] The combination of the imidazole core and the bromophenyl group in this compound warrants its evaluation as a potential anticancer agent.

The following diagram illustrates a potential signaling pathway that could be targeted by imidazole-based anticancer drugs.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK Pathway) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Imidazole_Compound (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine Imidazole_Compound->Receptor Inhibition

Caption: Potential inhibition of a growth factor receptor signaling pathway by an imidazole derivative.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, a series of in vitro and in vivo assays would be necessary.

Antimicrobial Activity Screening:

  • Preparation of Test Compound: Dissolve (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Microbial Strains: Use standard bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

  • Assay Method: Employ a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Prepare serial dilutions of the test compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • Determine the MIC as the lowest concentration of the compound that inhibits visible microbial growth.[3][14]

Anticancer Activity Screening:

  • Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Assay Method: The Sulforhodamine B (SRB) assay is a common method for evaluating cytotoxicity.[11]

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine for a specified duration (e.g., 48-72 hours).

    • Fix the cells with trichloroacetic acid.

    • Stain the cells with SRB dye.

    • Wash and solubilize the bound dye.

    • Measure the absorbance at a specific wavelength to determine cell viability.

    • Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is a promising chemical entity with significant potential for drug discovery and development. Its imidazole core, combined with a bromophenyl substituent and a methanamine group, provides a versatile scaffold for the design of novel therapeutic agents with potential antimicrobial and anticancer activities. Further research into its synthesis, characterization, and comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential.

References

  • Green Synthesis of 2-Aminoimidazoles: Application Notes and Protocols for Pharmaceutical Research - Benchchem. (n.d.).
  • Kumari, P. (2024). CHARACTERIZATION OF IMIDAZOLE DERIVATIVES: CHEMISTRY AND BIOLOGICAL IMPLICATIONS. International Journal Of Innovation In Engineering Research & Management, 11(7), 56-60. Retrieved from [Link]

  • (4-(4-Bromophenyl)-1H-imidazol-2-yl)methanamine - CymitQuimica. (n.d.).
  • Gupta, S., Verma, P., & Singh, V. (2017). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Indian Journal of Chemistry - Section B, 56B(8), 864-870. Retrieved from [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (n.d.).
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  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.).
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  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
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  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Retrieved from [Link]

  • Zhukovskaya, O. N., Eliseeva, N. V., Vassiliev, P. M., Pridvorov, G. V., Grechko, O. Y., Morkovnik, A. S., & Spasov, A. A. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology, 10(2), 1-12. Retrieved from [Link]

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An In-Depth Technical Guide on (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and ability to interact with various biological targets. The incorporation of a bromophenyl moiety can significantly enhance the pharmacological profile of a molecule, often improving potency and metabolic stability. This technical guide provides a comprehensive overview of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, a molecule of significant interest in drug discovery. This document will detail a plausible synthetic route, methods for its characterization, and explore its potential therapeutic applications based on the biological activities of structurally related compounds.

Introduction: The Significance of the Imidazole Scaffold and Bromophenyl Substitution

The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms. Its aromaticity and unique electronic distribution contribute to its ability to act as both a weak acid and a weak base, a crucial feature for its role in the active sites of enzymes.[1] The imidazole nucleus is a key pharmacophore in a wide range of biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] In drug development, imidazole derivatives have shown great promise as anticancer, antimicrobial, and antifungal agents, largely due to the electron-rich nature of the imidazole core which allows it to bind effectively to proteins, receptors, and enzymes.[2]

The introduction of a halogen, such as bromine, to a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. The bromo- substitution can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. This approach has been successfully employed to enhance the efficacy of various drug candidates.

This guide focuses on the specific molecule (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, which combines the privileged imidazole scaffold with the advantageous properties of a bromophenyl group. While a singular "discovery" paper for this exact molecule is not prominent in the literature, its existence is confirmed through chemical suppliers, and its scientific value can be inferred from the extensive research on related structures.[3]

Proposed Synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

A plausible and efficient synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine can be envisioned through a multi-step process, adapting established methodologies for the formation of substituted imidazoles. A logical synthetic pathway would involve the initial construction of the 4-(4-bromophenyl)imidazole core, followed by functionalization at the 2-position to introduce the methanamine group.

Synthesis of the 4-(4-Bromophenyl)imidazole Intermediate

A common and effective method for the synthesis of 4-substituted imidazoles is the reaction of an α-haloketone with formamidine acetate.[4] In this case, the starting material would be 2-bromo-1-(4-bromophenyl)ethan-1-one.

Step 1: Substitution and Cyclization The synthesis would commence with the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one with formamidine acetate in a suitable solvent such as ethylene glycol.[4] This is followed by a cyclization step, often facilitated by the addition of a base like potassium carbonate, to yield 4-(4-bromophenyl)-1H-imidazole.[4]

Synthesis_Step1 2-bromo-1-(4-bromophenyl)ethan-1-one 2-bromo-1-(4-bromophenyl)ethan-1-one Reaction_Vessel Ethylene Glycol, Potassium Carbonate 2-bromo-1-(4-bromophenyl)ethan-1-one->Reaction_Vessel Formamidine acetate Formamidine acetate Formamidine acetate->Reaction_Vessel 4-(4-bromophenyl)-1H-imidazole 4-(4-bromophenyl)-1H-imidazole Reaction_Vessel->4-(4-bromophenyl)-1H-imidazole Cyclization

Caption: Synthesis of the 4-(4-bromophenyl)-1H-imidazole intermediate.

Functionalization at the C2 Position and Reduction

The next stage involves the introduction of a precursor to the methanamine group at the 2-position of the imidazole ring. This can be achieved through a formylation reaction followed by reductive amination.

Step 2: Formylation of 4-(4-Bromophenyl)-1H-imidazole The 4-(4-bromophenyl)-1H-imidazole can be formylated at the C2 position to yield 4-(4-bromophenyl)-1H-imidazole-2-carbaldehyde.

Step 3: Reductive Amination The resulting aldehyde can then be converted to the desired (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine through reductive amination. This involves reacting the aldehyde with a source of ammonia, such as ammonium acetate, and a reducing agent like sodium cyanoborohydride.

Synthesis_Step2_3 4-(4-bromophenyl)-1H-imidazole 4-(4-bromophenyl)-1H-imidazole Formylation Formylating Agent 4-(4-bromophenyl)-1H-imidazole->Formylation Aldehyde_Intermediate 4-(4-bromophenyl)-1H-imidazole-2-carbaldehyde Formylation->Aldehyde_Intermediate Reductive_Amination NH4OAc, NaBH3CN Aldehyde_Intermediate->Reductive_Amination Final_Product (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine Reductive_Amination->Final_Product

Caption: Functionalization and reduction to yield the final product.

Physicochemical and Spectroscopic Characterization

To confirm the successful synthesis and purity of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, a combination of analytical and spectroscopic techniques would be employed.

PropertyExpected Value/TechniqueReference
Molecular Formula C10H10BrN3[3]
Molecular Weight 252.11 g/mol [3]
Appearance Likely a solid at room temperatureGeneral knowledge
Purity >95% (as determined by HPLC)[5]
¹H NMR To confirm the presence and connectivity of protons[2]
¹³C NMR To confirm the carbon skeleton[6]
Mass Spectrometry To confirm the molecular weight[6]
FT-IR Spectroscopy To identify functional groups (e.g., N-H, C-Br)[6]

Potential Therapeutic Applications

While specific biological studies on (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine are not widely published, the extensive research on related bromophenyl-imidazole derivatives provides a strong basis for predicting its therapeutic potential.

Anticancer Activity

Imidazole-based compounds are a significant area of research in the development of new anticancer agents.[2] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[2] Several studies have identified imidazole derivatives with promising cytotoxicity against various cancer cell lines, including breast, prostate, and brain cancer cells.[2] The presence of the bromophenyl group could enhance these anticancer properties.

Antimicrobial and Antifungal Activity

Derivatives of 4-(4-Bromophenyl)-thiazol-2-amine, a structurally related class of compounds, have demonstrated moderate to good activity against various bacterial and fungal strains.[6][7] This suggests that (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine could also possess antimicrobial and antifungal properties. The imidazole moiety itself is present in many antifungal drugs. The combination with the bromophenyl group could lead to novel antimicrobial agents.[8]

Other Potential Applications

The versatility of the imidazole scaffold means that (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine could be explored for a wide range of other therapeutic areas. For instance, various imidazole derivatives have been investigated for their anti-inflammatory, antiviral, and antiparasitic activities.[9]

Future Directions and Conclusion

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine represents a promising scaffold for the development of novel therapeutic agents. This technical guide has outlined a viable synthetic route and the necessary characterization techniques to produce and verify this compound. Based on the well-documented biological activities of related bromophenyl and imidazole-containing molecules, this compound warrants further investigation for its potential anticancer, antimicrobial, and other pharmacological properties. Future research should focus on the synthesis and in-vitro screening of this molecule against a panel of cancer cell lines and microbial strains to validate its therapeutic potential. Further optimization of the structure could lead to the discovery of potent and selective drug candidates.

References

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents.
  • CN103450089B - Preparation method of 4-phenylimidazole - Google Patents.
  • Deepika Sharma, et al. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. Available at: [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC - NIH. Available at: [Link]

  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - ResearchGate. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. Available at: [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. Available at: [Link]

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An In-depth Technical Guide to (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine and its Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, a heterocyclic amine with potential applications in medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this guide establishes a foundational understanding by exploring the synthesis of the core 4-(4-bromophenyl)-1H-imidazole scaffold, proposing synthetic routes to the target compound, and examining the biological activities of structurally related analogs. By synthesizing information from various sources, this document aims to equip researchers with the necessary knowledge to explore the therapeutic potential of this compound class.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a versatile building block for designing molecules that can interact with various biological targets.[1] The incorporation of a bromophenyl group at the 4-position of the imidazole ring introduces a lipophilic and metabolically stable moiety that can enhance binding affinity and modulate pharmacokinetic properties. This guide focuses on the methanamine derivative at the 2-position, a functional group that can impart basicity and serve as a handle for further chemical modifications.

Physicochemical Properties

The fundamental properties of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine are crucial for its handling, formulation, and biological activity.

PropertyValueSource
CAS Number 944897-79-4[2]
Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
Appearance Likely a solid at room temperatureInferred

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is scarce, a plausible synthetic strategy can be devised based on established imidazole chemistry. The synthesis would likely proceed through the formation of the core 4-(4-bromophenyl)-1H-imidazole, followed by functionalization at the 2-position.

Synthesis of the 4-(4-Bromophenyl)-1H-imidazole Core

The 4-(4-bromophenyl)-1H-imidazole scaffold is a key intermediate. A common and effective method for its synthesis is the reaction of a 2-haloketone with an amidine or ammonia and an aldehyde. In this case, 2-bromo-1-(4-bromophenyl)ethanone can be reacted with formamide, which serves as a source of both ammonia and the C2-carbon of the imidazole ring.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-1H-imidazole

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) and formamide (excess, e.g., 10-20 eq).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Neutralization: Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4-(4-bromophenyl)-1H-imidazole.[3][4]

Synthesis of 4-(4-Bromophenyl)-1H-imidazole 2-bromo-1-(4-bromophenyl)ethanone 2-bromo-1-(4-bromophenyl)ethanone Intermediate Reaction Intermediate 2-bromo-1-(4-bromophenyl)ethanone->Intermediate Reacts with Formamide Formamide Formamide->Intermediate Reacts with Product 4-(4-Bromophenyl)-1H-imidazole Intermediate->Product Cyclization & Dehydration (Heat)

Caption: Proposed synthesis of the core imidazole scaffold.

Proposed Synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

With the core imidazole in hand, the next step is the introduction of the methanamine group at the 2-position. A plausible route involves the following steps:

  • N-Protection: The imidazole nitrogen is first protected to prevent side reactions. Common protecting groups for imidazoles include trityl (Tr) or diethoxymethyl (DEM).

  • Lithiation and Formylation: The protected imidazole is then lithiated at the 2-position using a strong base like n-butyllithium, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF) to introduce a formyl group.

  • Reductive Amination: The resulting aldehyde can then be converted to the desired methanamine via reductive amination. This involves reaction with an amine source (e.g., ammonia or a protected amine equivalent) in the presence of a reducing agent like sodium borohydride or sodium cyanoborohydride.

  • Deprotection: Finally, removal of the protecting group yields the target compound, (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine.

Proposed Synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine Core 4-(4-Bromophenyl)-1H-imidazole Protected N-Protected Imidazole Core->Protected 1. N-Protection Aldehyde 2-Formyl-N-Protected Imidazole Protected->Aldehyde 2. Lithiation & Formylation Amine N-Protected-(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine Aldehyde->Amine 3. Reductive Amination Product (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine Amine->Product 4. Deprotection

Caption: A plausible synthetic route to the target compound.

Potential Biological Activities and Therapeutic Applications

Anticancer Activity

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated promising in vitro anticancer activity against human breast adenocarcinoma cell lines (MCF7).[5][6] Molecular docking studies suggest that these compounds can bind to key protein targets involved in cancer progression.[5] Similarly, other imidazole derivatives have been investigated as anticancer agents, showing cytotoxicity against various cancer cell lines including triple-negative breast cancer, prostate carcinoma, and glioblastoma.[7] The presence of the bromophenyl and imidazole moieties in the target compound suggests that it could also exhibit antiproliferative properties.

Antimicrobial Activity

The imidazole and thiazole nuclei are well-known pharmacophores in the design of antimicrobial agents.[1][8] Several 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown significant in vitro activity against both bacterial and fungal strains, comparable to standard drugs like norfloxacin and fluconazole.[5][6] This suggests that (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine and its derivatives could be explored for the development of new anti-infective agents.

Anti-inflammatory Activity

Certain imidazole-containing compounds have been reported to possess anti-inflammatory properties.[9] The mechanism of action is often associated with the inhibition of enzymes like cyclooxygenase (COX). The structural features of the target compound warrant investigation into its potential as an anti-inflammatory agent.

Other Potential Applications

The broader class of imidazole derivatives has been associated with a wide range of pharmacological effects, including analgesic, antiviral, and anticonvulsant activities.[1][10] The specific substitution pattern of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine could lead to novel interactions with various biological targets, opening up avenues for research in different therapeutic areas.

Future Directions and Conclusion

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This guide has outlined a plausible synthetic pathway and, by examining related structures, has highlighted promising areas for biological investigation, including oncology, infectious diseases, and inflammation.

Future research should focus on:

  • Optimizing the synthesis: Developing a high-yield, scalable synthetic route to the target compound and its derivatives.

  • In vitro screening: Evaluating the compound's activity against a panel of cancer cell lines, microbial strains, and inflammatory targets.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to understand the key structural features required for biological activity.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways through which the compound exerts its biological effects.

By systematically exploring the chemistry and biology of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, the scientific community can unlock its full therapeutic potential.

References

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. ResearchGate. [Link]

  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]

  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile | Request PDF. ResearchGate. [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

  • 4-[(4-bromophenyl)methyl]-1H-imidazole. PubChem. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Bentham Science. [Link]

  • TTD: Therapeutic Target Database. TTD. [Link]

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Spectroscopic data for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamental to understanding their chemical behavior and potential applications. This document offers an in-depth examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, grounded in established scientific principles and experimental best practices.

The choice of spectroscopic techniques is paramount for unambiguous structure confirmation. ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, while mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition. Infrared spectroscopy complements this by identifying the key functional groups present in the molecule. Together, these methods form a self-validating system for structural verification.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of spectroscopic signals. The structure and IUPAC numbering for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine are presented below. This convention will be used throughout the guide.

Figure 1: Structure of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment of individual atoms. For this analysis, the sample was dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, which provides a lock signal for the spectrometer and has known residual solvent peaks.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. The spectrum is analyzed based on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds ensures quantitative integration.

    • Reference: The residual solvent peak (e.g., DMSO at δ 2.50 ppm) is used for calibration.

Data Summary and Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.65Doublet (d)2HC2'-H, C6'-HThese aromatic protons are adjacent to the carbon bearing the bromine atom, resulting in a downfield shift. They appear as a doublet due to coupling with C3'-H and C5'-H.
~7.55Doublet (d)2HC3'-H, C5'-HThese protons are ortho to the imidazole-substituted carbon. Their coupling with C2'-H and C6'-H results in a doublet.
~7.30Singlet (s)1HC5-HThis is the lone proton on the imidazole ring. It appears as a singlet as it has no adjacent proton neighbors.
~3.80Singlet (s)2HC6-H (CH₂)The methylene protons are adjacent to the imidazole ring and the amine group. They typically appear as a singlet.
~2.10 (broad)Singlet (s)3HNH, NH₂The protons on the imidazole nitrogen (NH) and the primary amine (NH₂) are exchangeable and often appear as a broad singlet. Their chemical shift can be variable.

¹H NMR Interpretation Workflow

G cluster_0 Data Acquisition cluster_1 Spectral Processing cluster_2 Data Analysis A1 Dissolve Sample in DMSO-d6 A2 Acquire Spectrum (400 MHz) A1->A2 B1 Fourier Transform A2->B1 B2 Phase Correction B1->B2 B3 Baseline Correction B2->B3 B4 Calibrate to Solvent Peak (2.50 ppm) B3->B4 C1 Integrate Peaks B4->C1 C2 Assign Chemical Shifts (δ) C1->C2 C3 Analyze Multiplicity (J-coupling) C2->C3 D D C3->D Structural Confirmation

Figure 2: Workflow for ¹H NMR data acquisition and analysis.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL) is often required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.

    • Reference: The solvent peak is used for calibration (e.g., DMSO-d₆ at δ 39.52 ppm).

Data Summary and Interpretation

Chemical Shift (δ, ppm)AssignmentRationale
~148C2The carbon atom situated between two nitrogen atoms in the imidazole ring is significantly deshielded and appears far downfield.
~138C4This imidazole carbon is bonded to the bromophenyl group and is also deshielded.
~132C1'The ipso-carbon of the phenyl ring attached to the imidazole.
~131C3', C5'Aromatic carbons ortho to the bromine atom.
~128C2', C6'Aromatic carbons meta to the bromine atom.
~121C4'The carbon atom directly bonded to the electronegative bromine atom.
~115C5The remaining carbon on the imidazole ring, typically appearing at the most upfield position among the ring carbons.
~40C6 (CH₂)The aliphatic methylene carbon, appearing in the expected upfield region. The signal may be broad or less intense due to solvent overlap.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled to a time-of-flight (TOF) or Orbitrap analyzer for high resolution.

  • Acquisition Mode: Positive ion mode is typically used to protonate the basic amine and imidazole nitrogens, forming the [M+H]⁺ ion.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Data Summary and Interpretation

  • Molecular Ion: The compound contains two common bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity, separated by 2 Da.

    • Calculated Mass for C₁₀H₁₀⁷⁹BrN₃ [M+H]⁺: 252.0134

    • Calculated Mass for C₁₀H₁₀⁸¹BrN₃ [M+H]⁺: 254.0114

  • Key Fragmentation: The fragmentation pattern provides a fingerprint of the molecule's structure.

    • Loss of NH₃: A common fragmentation for primary amines, leading to a fragment at m/z ~235/237.

    • Benzylic Cleavage: Cleavage of the bond between the methylene group and the imidazole ring.

Mass Spectrometry Fragmentation Pathway

G parent parent fragment fragment M_H [M+H]⁺ m/z 252/254 Frag1 [M+H - NH₃]⁺ m/z 235/237 M_H->Frag1 -NH₃ Frag2 [C₇H₆Br]⁺ m/z 170/172 M_H->Frag2 Ring Cleavage

Figure 3: Proposed ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: ATR-IR Acquisition

  • Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: A background spectrum of the clean ATR crystal is recorded first, followed by the sample spectrum. Typically, 16-32 scans are co-added.

Data Summary and Interpretation

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400-3200 (broad)N-H StretchAmine (NH₂) and Imidazole (NH)The broadness is due to hydrogen bonding. Primary amines often show two distinct peaks in this region.
3100-3000C-H Stretch (sp²)Aromatic & ImidazoleCharacteristic stretching vibrations for C-H bonds on aromatic and heteroaromatic rings.
2950-2850C-H Stretch (sp³)Methylene (CH₂)Stretching vibrations for the aliphatic C-H bonds of the methylene group.
~1600, ~1480C=C and C=N StretchAromatic & ImidazoleSkeletal vibrations of the phenyl and imidazole rings.
1100-1000C-N StretchAmine & ImidazoleStretching vibrations for the carbon-nitrogen bonds.
~830C-H Bend (out-of-plane)1,4-disubstituted PhenylA strong band in this region is characteristic of para-disubstitution on a benzene ring.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a robust and self-consistent dataset for the structural confirmation of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, aligning perfectly with the proposed structure. Mass spectrometry confirms the correct molecular weight and elemental composition, including the characteristic isotopic pattern of bromine. Finally, IR spectroscopy verifies the presence of all key functional groups. This multi-technique approach ensures the highest level of confidence in the compound's identity, a critical requirement for its use in research and development.

References

  • Title: Identifying and Quantifying Residual Solvents in APIs by ¹H NMR Spectroscopy Source: American Pharmaceutical Review URL: [Link]

  • Title: Infrared Spectroscopy Source: LibreTexts Chemistry URL: [Link]

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] This guide focuses on a specific, highly promising class of imidazole-based compounds: (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine and its derivatives. This core structure combines the versatile imidazole nucleus with a bromophenyl group, a feature often exploited to enhance binding affinity, and a methanamine side chain at the 2-position, which provides a critical anchor for target interaction and a point for synthetic diversification.

Derivatives of this scaffold have demonstrated significant therapeutic potential across multiple domains, including oncology, infectious diseases, and neurology.[3][4][5] They have shown promise as anticancer agents by modulating the immune system, exhibiting direct cytotoxicity against tumor cells, and acting as potent antimicrobials and neuromodulators.[1][4][5] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and future directions for this important class of molecules.

The Core Scaffold: (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

The Imidazole Pharmacophore: A Foundation for Drug Discovery

The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component in numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form stable interactions with various enzymes and receptors.[1] This versatility has made imidazole derivatives a focal point in the search for new drugs to treat a wide range of diseases.[2][3]

Structural Features and Chemical Properties

The parent compound, (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, possesses distinct structural features that are crucial to its biological activity.

  • Chemical Formula: C₁₀H₁₀BrN₃[6]

  • Molecular Weight: 252.11 g/mol [6]

  • CAS Number: 944897-79-4[6]

The key components are:

  • 4-(4-Bromophenyl) Group: The phenyl ring provides a large, hydrophobic surface for van der Waals interactions. The bromine atom at the para-position is significant; it can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity for a target protein.

  • 1H-imidazole Core: This central ring system acts as the structural scaffold. The nitrogen atoms are key points for hydrogen bonding and coordination with metal ions, such as the heme iron in certain enzymes.[4]

  • 2-Methanamine Group (-CH₂NH₂): This primary amine is a critical functional group. It is basic and typically protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., Aspartate, Glutamate) in a protein's active site. It also serves as a versatile synthetic handle for creating a library of derivatives.

Synthetic Strategies and Methodologies

The synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine derivatives can be approached in a modular fashion, allowing for systematic structural modifications to explore the structure-activity relationship.

Foundational Synthesis of the 4-(4-Bromophenyl)-1H-imidazole Core

A common and effective method for constructing the 4-aryl-imidazole ring is through the reaction of an α-haloketone with formamide, a variation of the Radziszewski synthesis.[4]

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-1H-imidazole

  • Reactant Preparation: Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in formamide (used as both reactant and solvent).

  • Reaction: Heat the mixture to reflux (approx. 150-160 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The high temperature facilitates the condensation reaction where formamide provides the remaining two carbons and one nitrogen atom to form the imidazole ring with the α-bromoketone precursor.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Basify the aqueous solution with a suitable base (e.g., NaOH) to precipitate the product. Filter the resulting solid, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 4-(4-bromophenyl)-1H-imidazole core.

Derivatization Strategies

Once the core is synthesized, various functional groups can be introduced or modified.

N-1 Alkylation: The N-1 position of the imidazole ring is a common site for modification. This is typically achieved by deprotonation followed by alkylation.[4]

  • Deprotonation: Suspend 4-(4-bromophenyl)-1H-imidazole (1.0 eq) in a dry aprotic solvent like Tetrahydrofuran (THF). Add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

    • Causality: NaH is a strong, non-nucleophilic base that selectively removes the acidic proton from the imidazole N-1, generating a nucleophilic imidazolide anion.

  • Alkylation: After stirring for 30 minutes, add the desired alkylating agent (e.g., an alkyl halide or a protected aminoalkyl halide, 1.2 eq).

  • Quenching and Extraction: Allow the reaction to warm to room temperature. Once complete, quench carefully with water, and extract the product with an organic solvent like ethyl acetate. Purify using column chromatography.

Introduction of the 2-Methanamine Group: While multiple routes exist, a common strategy involves the reduction of a 2-cyanoimidazole derivative.

  • Cyanation: Introduce a cyano group at the C-2 position of the N-1 protected imidazole core.

  • Reduction: Reduce the nitrile group using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or by catalytic hydrogenation to yield the primary amine.

  • Deprotection: If an N-1 protecting group was used, remove it under appropriate conditions to yield the final product.

General Synthetic Workflow

The following diagram illustrates the key synthetic transformations for producing a library of derivatives.

G cluster_0 Core Synthesis cluster_1 Derivatization A 2-Bromo-1-(4-bromophenyl)ethanone C 4-(4-Bromophenyl)-1H-imidazole A->C B Formamide B->C D N-1 Alkylation (e.g., NaH, R-X) C->D Step 1 E C-2 Functionalization (e.g., Nitrile Reduction) D->E Step 2 F Amine Modification (e.g., Acylation) E->F Step 3 G Final Derivatives Library F->G

Caption: General synthetic workflow for derivatives.

Biological Activities and Therapeutic Targets

This chemical scaffold has been explored for a multitude of therapeutic applications, with oncology and infectious diseases being the most prominent.[3]

Anticancer Applications

Immune Checkpoint Modulation: A key strategy in modern oncology is to overcome tumor-induced immune suppression.

  • Indoleamine 2,3-dioxygenase (IDO) Inhibition: IDO is an enzyme that suppresses the immune response by depleting tryptophan in the tumor microenvironment.[4] 4-Phenyl-imidazole derivatives have been identified as potent inhibitors of IDO.[4] By blocking IDO, these compounds can restore T-cell function and enhance anti-tumor immunity. The 4-(4-bromophenyl) group is particularly effective in occupying a key pocket within the enzyme's active site.[4]

  • PD-1/PD-L1 Inhibition: Related imidazole-based scaffolds have been designed to disrupt the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), a major immune checkpoint pathway.[7] Small molecules that block this interaction can reactivate exhausted T-cells to attack cancer cells.[7]

G Tryptophan Tryptophan IDO IDO Enzyme Tryptophan->IDO Kynurenine Kynurenine Suppression T-Cell Suppression Kynurenine->Suppression IDO->Kynurenine T_Cell T-Cell Proliferation (Immune Response) Suppression->T_Cell Inhibits Inhibitor Imidazole Derivative (Inhibitor) Inhibitor->IDO Blocks

Caption: Mechanism of IDO inhibition by imidazole analogs.

Cytotoxicity and Antiproliferative Effects: Beyond immunomodulation, many imidazole derivatives exhibit direct anticancer effects. Studies have shown that functionalized imidazoles can induce cell death and inhibit the growth of various cancer cell lines, including aggressive forms like triple-negative breast cancer, prostate cancer, and glioblastoma.[1][8]

Antimicrobial and Antiparasitic Activity

The imidazole scaffold is famously present in azole antifungal drugs. Derivatives of 4-phenyl-imidazole have also demonstrated a broad spectrum of antimicrobial activities.

  • Antibacterial and Antifungal: Various analogs have shown efficacy against both bacterial and fungal pathogens.[3][9]

  • Antiparasitic: Novel phenyl-substituted 1H-imidazoles have been developed that show high selectivity and potent inhibitory action against the parasite Toxoplasma gondii.[3]

Neuromodulatory and Anti-inflammatory Effects
  • Cannabinoid Receptor 2 (CB2) Agonism: A series of 2,4-diphenyl-1H-imidazole analogs were synthesized and found to be potent agonists of the CB2 receptor.[5] Since the CB2 receptor is involved in modulating pain and inflammation without the psychoactive effects associated with the CB1 receptor, these compounds are promising candidates for treating chronic pain.[5]

  • Anti-inflammatory Activity: Imidazole derivatives have been investigated as anti-inflammatory agents, with some showing potential for reduced gastrointestinal side effects compared to traditional NSAIDs.[9]

Summary of Biological Activities
Biological ActivitySpecific Target/MechanismRepresentative AnalogsReference(s)
Anticancer IDO Inhibition4-Phenyl-imidazole derivatives[4]
PD-1/PD-L1 Interaction BlockadePhenyl-indazole/benzimidazole derivatives[7]
CytotoxicityS- and N-substituted imidazoles[1]
Antimicrobial Broad-spectrum antibacterial/antifungalThiazole and imidazole derivatives[3][8][9]
Antiparasitic Inhibition of Toxoplasma gondiiPhenyl-substituted 1H-imidazoles[3]
Neuromodulatory CB2 Receptor Agonism2,4-Diphenyl-1H-imidazole analogs[5]
Anti-inflammatory Cyclooxygenase (COX) Inhibition2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole[9]

A Modern Drug Discovery Workflow: In Silico to In Vitro

The development of potent and selective inhibitors based on the (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine scaffold benefits immensely from a rational, structure-based design approach.[10]

Computational Design and Screening

Computational chemistry is a critical first step to prioritize molecules for synthesis, saving time and resources.[10]

  • Molecular Docking: Candidate molecules are computationally "docked" into the 3D crystal structure of the target protein (e.g., IDO). This predicts the binding pose and affinity, helping to explain SAR.[4][10]

  • Molecular Dynamics (MD) Simulations: After docking, MD simulations can be run to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the interaction.[10]

  • ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed compounds, flagging potential liabilities early in the process.[11]

Experimental Protocol: In Vitro IDO Enzyme Inhibition Assay

After computational prioritization, synthesized compounds must be validated experimentally.

  • Reagents: Human recombinant IDO enzyme, L-Tryptophan (substrate), Ascorbate, Methylene Blue, Catalase, and potassium phosphate buffer.

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., in DMSO) and create a series of dilutions to determine the IC₅₀ value.

  • Reaction Mixture: In a 96-well plate, combine the buffer, catalase, ascorbate, and methylene blue.

  • Inhibitor Addition: Add the test compound dilutions to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Initiation: Add the IDO enzyme to all wells and pre-incubate for 5 minutes at 25°C.

  • Substrate Initiation: Start the reaction by adding L-Tryptophan.

  • Measurement: Monitor the consumption of tryptophan over time using absorbance spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Self-Validation: The inclusion of positive and negative controls ensures the assay is performing correctly and that any observed inhibition is due to the test compound.

Integrated Discovery Workflow

G A Target Identification (e.g., IDO, CB2) B In Silico Design (Docking, MD Sims) A->B C Prioritization of Candidates B->C D Chemical Synthesis C->D E In Vitro Biological Assay (e.g., Enzyme Inhibition) D->E F SAR Analysis E->F F->B Iterative Design Cycle G Lead Optimization F->G Identify Lead Compound

Caption: An integrated drug discovery workflow.

Conclusion and Future Directions

The (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine scaffold and its analogs represent a versatile and highly valuable platform in modern drug discovery. The synthetic accessibility of the core allows for extensive derivatization, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[10] Research has clearly demonstrated its potential in generating potent agents for cancer immunotherapy, infectious diseases, and chronic pain.[3][4][5]

Future research should focus on several key areas:

  • Pharmacokinetic Optimization: Improving the ADME properties of lead compounds to enhance their drug-like characteristics for in vivo efficacy.[10]

  • Exploration of New Targets: Screening existing and novel compound libraries against other validated biological targets to uncover new therapeutic applications.[10]

  • Combating Drug Resistance: Designing derivatives that are effective against drug-resistant cancer cells or microbial strains and elucidating their mechanisms of action.[10]

By leveraging the integrated workflow of computational design, chemical synthesis, and biological validation, the full therapeutic potential of this remarkable scaffold can be realized.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Google Scholar.
  • A Technical Guide to the Discovery of Novel 4,5-Diphenyl-1H-Imidazole-Based Compounds - Benchchem. (n.d.). BenchChem.
  • Muller, A. J., et al. (2009). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC.
  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4- | 10422 - TSI Journals. (n.d.). TSI Journals. Retrieved January 20, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmC8CeStiHS3apjbJiZs2TAJabU6AV1hkxvoh6Ha7ixI0XeHQ3a2Qoy97BTQ3NupVsvYY_lyjcdYnpI0vTA1jfPjnEx8NRMwUMeQU9IIAHU1kzrILCo12G1Bd6YdQTbKTA9mO6Y_lauPrASzkxsv1heIB-zZYfiZuSOG8QcMNlgsH0ZzBTS0Q-PR-Y3o1TyXPYH8Ojsfqg2p_PUfdWpxCWsRMyUkrIIgaqP5pGH0-zHOjmWwbM93oIStxW_krqlnWwIo-MLognlB91vy3Awide7Zw_gxSZfE6sSln8U8bsODMfbX8=
  • Navickas, V., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. Retrieved January 20, 2026, from [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).
  • Niculaua, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules. Retrieved January 20, 2026, from [Link]

  • (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)ethanamine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile | Request PDF. (n.d.). ResearchGate.
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  • (4-(4-Bromophenyl)-1H-imidazol-2-yl)methanamine. (n.d.). CymitQuimica.
  • Lahare, S. (2025). A Comprehensive Review on Pharmacological Potential of Imidazole Derivatives. International Journal of Pharmaceutical Sciences.
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica.
  • Lainton, J. A., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]

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Methodological & Application

Application Note & Protocol: A Validated Synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the multi-step synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, a valuable heterocyclic building block for drug discovery and development. Substituted 2-aminoimidazoles are a class of compounds that have garnered significant attention due to their diverse biological activities, including potential applications as enzyme inhibitors and antimicrobial agents[1]. The protocol herein details a robust and scalable synthetic route, beginning from the commercially available 4-(4-bromophenyl)-1H-imidazole. The methodology emphasizes chemical causality, process control, and self-validating checkpoints to ensure reproducibility and high purity of the final product. Key transformations include a strategic protecting group strategy, regioselective C2-formylation, and a high-fidelity reductive amination. An optional, but recommended, final step for Boc-protection and selective deprotection is also described to facilitate purification and handling of the target primary amine.

Introduction: The Rationale for a Validated Protocol

The imidazole core is a privileged scaffold in medicinal chemistry, and functionalization at the C2 position provides a key vector for molecular elaboration. (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine incorporates three critical features: a synthetically versatile bromophenyl group amenable to cross-coupling reactions[2], a nucleophilic primary amine for amide bond formation or further alkylation, and the imidazole ring itself, which can participate in crucial hydrogen bonding interactions with biological targets.

Classical methods for constructing 2-aminoimidazoles often involve condensation reactions or the functionalization of pre-existing imidazole derivatives[1]. This guide presents a logical and linear synthesis designed for clarity and success, even for researchers with intermediate synthetic experience. Each step has been designed to produce intermediates that can be purified and fully characterized, creating a self-validating workflow that minimizes the risk of failure propagation.

Overall Synthetic Strategy

The synthesis is executed in four primary stages, with an optional fifth stage for protection and stabilization of the final product. The pathway is designed to manage the reactivity of the imidazole N-H and the target aminomethyl group through a judicious choice of protecting groups.

Workflow Overview Diagram

G cluster_0 Stage 1: N-H Protection cluster_1 Stage 2: C2-Formylation cluster_2 Stage 3: Reductive Amination cluster_3 Stage 4: Deprotection A 4-(4-Bromophenyl)-1H-imidazole B N-Boc-4-(4-Bromophenyl) -1H-imidazole A->B Boc₂O, Et₃N A->B C N-Boc-4-(4-Bromophenyl) -1H-imidazole-2-carbaldehyde B->C 1. n-BuLi 2. DMF B->C D N-Boc-(4-(4-Bromophenyl) -1H-imidazol-2-YL)methanamine C->D 1. NH₄OAc 2. NaBH₃CN C->D E (4-(4-Bromophenyl) -1H-imidazol-2-YL)methanamine D->E HCl or TFA D->E

Caption: High-level workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) for each reagent before use[3].

Stage 1: N-tert-Butoxycarbonyl (Boc) Protection of the Imidazole Ring

Causality: The imidazole N-H proton is acidic and will interfere with the strongly basic conditions of the subsequent C2-lithiation step. Protecting it as a tert-butyl carbamate (Boc) group renders it non-acidic and directs the deprotonation to the C2 position. The Boc group is widely used for its stability and the numerous methods available for its removal[4][5].

ReagentM.W.AmountMolesEq.
4-(4-Bromophenyl)-1H-imidazole223.075.00 g22.4 mmol1.0
Di-tert-butyl dicarbonate (Boc₂O)218.255.38 g24.6 mmol1.1
Triethylamine (Et₃N)101.193.45 mL24.6 mmol1.1
Dichloromethane (DCM)-100 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-bromophenyl)-1H-imidazole (5.00 g, 22.4 mmol).

  • Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (3.45 mL, 24.6 mmol), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (5.38 g, 24.6 mmol) in 20 mL of DCM at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 10-20% ethyl acetate in hexanes) to yield tert-butyl 4-(4-bromophenyl)-1H-imidazole-1-carboxylate as a white solid.

Stage 2: Regioselective C2-Formylation

Causality: The C2 proton of an imidazole is the most acidic carbon-bound proton, making it susceptible to deprotonation by strong organolithium bases like n-butyllithium (n-BuLi). The resulting C2-lithiated species is a potent nucleophile that readily attacks the electrophilic carbon of N,N-dimethylformamide (DMF) to install the desired formyl (aldehyde) group[6]. This reaction must be conducted under strictly anhydrous and inert conditions to prevent quenching of the organolithium intermediate.

ReagentM.W.AmountMolesEq.
N-Boc-4-(4-bromophenyl)imidazole323.196.00 g18.6 mmol1.0
n-Butyllithium (2.5 M in hexanes)64.068.9 mL22.3 mmol1.2
N,N-Dimethylformamide (DMF)73.092.15 mL27.9 mmol1.5
Anhydrous Tetrahydrofuran (THF)-120 mL--

Protocol:

  • Add the N-Boc protected imidazole (6.00 g, 18.6 mmol) to an oven-dried 250 mL three-neck flask under a nitrogen atmosphere.

  • Dissolve the solid in 120 mL of anhydrous THF.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add n-butyllithium (8.9 mL of a 2.5 M solution in hexanes, 22.3 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous DMF (2.15 mL, 27.9 mmol) dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir for an additional 1 hour.

  • Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (20-40% ethyl acetate in hexanes) to obtain tert-butyl 4-(4-bromophenyl)-2-formyl-1H-imidazole-1-carboxylate as a pale yellow solid.

Stage 3: Reductive Amination to Form the Protected Amine

Causality: This transformation converts the aldehyde into a primary amine. The aldehyde first reacts with an ammonia source (ammonium acetate) to form an intermediate imine, which is then selectively reduced in situ. Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this purpose because it is mild enough to not reduce the aldehyde but is reactive enough to reduce the protonated imine (iminium ion) intermediate[7]. This selectivity prevents the side-reaction of aldehyde reduction to an alcohol.

ReagentM.W.AmountMolesEq.
N-Boc-imidazole-2-carbaldehyde351.185.00 g14.2 mmol1.0
Ammonium Acetate (NH₄OAc)77.0810.95 g142 mmol10.0
Sodium Cyanoborohydride (NaBH₃CN)62.841.34 g21.3 mmol1.5
Anhydrous Methanol (MeOH)-150 mL--

Protocol:

  • Dissolve the aldehyde intermediate (5.00 g, 14.2 mmol) and ammonium acetate (10.95 g, 142 mmol) in 150 mL of anhydrous methanol in a 250 mL round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (1.34 g, 21.3 mmol) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and should be handled with care.

  • Stir the reaction at room temperature for 18-24 hours. Monitor by TLC (5% Methanol in DCM).

  • Quench the reaction by slowly adding 50 mL of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue to pH ~9-10 with 2 M NaOH solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude tert-butyl 2-(aminomethyl)-4-(4-bromophenyl)-1H-imidazole-1-carboxylate. This material is often carried forward without further purification.

Mechanism of Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde R-CHO Imine R-CH=NH Aldehyde->Imine + NH₃, -H₂O Ammonia NH₃ Iminium [R-CH=NH₂]⁺ Imine->Iminium + H⁺ Amine R-CH₂-NH₂ Iminium->Amine + [H⁻] Reducer [H⁻] (from NaBH₃CN)

Caption: Key steps in the reductive amination process.

Stage 4: Final Deprotection

Causality: The final step is the removal of the Boc protecting group to liberate the free imidazole N-H and yield the target primary amine. This is a standard acid-catalyzed hydrolysis[8]. The carbamate is unstable in strong acid, collapsing to release the free amine, carbon dioxide, and tert-butanol (which further decomposes to isobutylene)[9].

ReagentM.W.AmountMoles
Crude Boc-protected amine352.23~14.2 mmol1.0
4 M HCl in 1,4-Dioxane-50 mL-
Diethyl Ether (Et₂O)-100 mL-

Protocol:

  • Dissolve the crude product from Stage 3 in 50 mL of 4 M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours. A precipitate (the hydrochloride salt of the product) should form.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, add 100 mL of diethyl ether to fully precipitate the product salt.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under high vacuum. This yields (4-(4-bromophenyl)-1H-imidazol-2-YL)methanamine as its hydrochloride salt.

  • To obtain the free base, the salt can be dissolved in water, basified to pH >10 with 2 M NaOH, and extracted with a suitable organic solvent like ethyl acetate or a DCM/isopropanol mixture. The combined organic layers are then dried and concentrated to give the final product.

Characterization

The identity and purity of the final compound and all intermediates should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound. For the final product, C₉H₉BrN₂ (free base), the expected [M+H]⁺ is approximately 252.0/254.0 due to the bromine isotopes.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches, C=O of Boc group, C=N of imidazole).

References

  • Stout, D. M., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. National Institutes of Health. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKAT USA, Inc. [Link]

  • Ermolat'ev, D. S., & Van der Eycken, E. V. (2008). A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. Journal of Organic Chemistry. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Journal of Heterocyclic Chemistry. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. [Link]

  • ResearchGate. (2015). 2-Aminoimidazoles. [Link]

  • ResearchGate. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

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The Strategic Utility of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, hydrogen bonding capabilities, and diverse biological activities.[1] The strategic incorporation of functional groups onto this privileged scaffold allows for the synthesis of complex molecular architectures with tailored properties. This guide provides an in-depth exploration of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine , a versatile building block poised for significant applications in organic synthesis. While specific literature on this exact molecule is emerging, its structural motifs suggest a wealth of potential applications, from the construction of novel pharmaceutical agents to the development of advanced materials.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering insights into the plausible synthesis, key applications, and detailed experimental protocols for harnessing the synthetic potential of this compound. The methodologies presented herein are grounded in established principles of imidazole chemistry and are intended to serve as a robust starting point for laboratory investigation.

Compound Profile and Synthetic Strategy

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine features three key functional domains that underpin its synthetic versatility:

  • A 4-Aryl Imidazole Core: The bromophenyl group at the 4-position provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

  • A 2-Aminomethyl Group: This primary amine serves as a nucleophile and a key point for derivatization, allowing for the construction of amides, sulfonamides, and other nitrogen-containing functionalities.

  • An Imidazole Ring: The imidazole nucleus itself can act as a ligand for metal catalysts or participate in various cyclization and functionalization reactions.

Proposed Retrosynthetic Analysis and Synthesis Protocol

A plausible and efficient synthesis of the title compound can be envisioned through a multi-step sequence, leveraging established imidazole synthesis methodologies.

Diagram 1: Proposed Retrosynthetic Pathway

G target (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine intermediate1 2-(Azidomethyl)-4-(4-bromophenyl)-1H-imidazole target->intermediate1 Reduction (e.g., H2/Pd-C, LiAlH4) intermediate2 2-(Chloromethyl)-4-(4-bromophenyl)-1H-imidazole intermediate1->intermediate2 Azide Substitution (NaN3) intermediate3 4-(4-Bromophenyl)-1H-imidazole-2-carbaldehyde intermediate2->intermediate3 Chlorination (e.g., SOCl2) starting_materials 4-Bromophenacyl bromide + Formamide intermediate3->starting_materials Imidazole Ring Formation

Caption: Retrosynthesis of the target compound.

Protocol 1: Synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of 4-(4-Bromophenyl)-1H-imidazole-2-carbaldehyde

  • To a solution of 4-bromophenacyl bromide (1.0 eq) in formamide (10 vol), add ammonium acetate (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 4 hours.

  • Cool the mixture to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired carbaldehyde.

Step 2: Synthesis of 2-(Chloromethyl)-4-(4-bromophenyl)-1H-imidazole

  • To a solution of 4-(4-bromophenyl)-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol (10 vol), add sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give the corresponding alcohol.

  • Dissolve the crude alcohol in dichloromethane (10 vol) and cool to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise and stir for 1 hour.

  • Carefully quench with saturated sodium bicarbonate solution and separate the organic layer.

  • Dry over sodium sulfate and concentrate to yield the chloromethyl intermediate.

Step 3: Synthesis of 2-(Azidomethyl)-4-(4-bromophenyl)-1H-imidazole

  • Dissolve the crude 2-(chloromethyl)-4-(4-bromophenyl)-1H-imidazole (1.0 eq) in DMF (10 vol).

  • Add sodium azide (1.5 eq) and stir the mixture at 60 °C for 3 hours.

  • Cool to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate to obtain the azidomethyl intermediate.

Step 4: Synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

  • Dissolve the crude 2-(azidomethyl)-4-(4-bromophenyl)-1H-imidazole (1.0 eq) in methanol (15 vol).

  • Add palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient with 1% triethylamine) to afford the final product.

Applications in Cross-Coupling Reactions

The presence of the 4-bromophenyl moiety makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents at the para-position of the phenyl ring, enabling the rapid generation of compound libraries for screening purposes.

Diagram 2: Cross-Coupling Applications

G starting_material (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) starting_material->suzuki sonogashira Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, Base) starting_material->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) starting_material->buchwald product1 Aryl-substituted derivative suzuki->product1 product2 Alkynyl-substituted derivative sonogashira->product2 product3 Amino-substituted derivative buchwald->product3

Caption: Versatility in cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling

  • To a degassed solution of (4-(4-bromophenyl)-1H-imidazol-2-YL)methanamine (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 90-100 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for C-C bond formation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and neutralizes the acid formed.
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates the catalytic cycle.
Temperature 80-110 °CProvides sufficient energy for oxidative addition and reductive elimination.

Applications in Medicinal Chemistry and Drug Discovery

The 2-aminomethylimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The primary amine of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine can be readily acylated, sulfonated, or reductively aminated to generate a diverse array of derivatives for structure-activity relationship (SAR) studies.

Diagram 3: Derivatization for Medicinal Chemistry

G starting_material (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine acylation Acylation (Acyl chloride/Anhydride, Base) starting_material->acylation sulfonylation Sulfonylation (Sulfonyl chloride, Base) starting_material->sulfonylation reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing agent) starting_material->reductive_amination product1 Amide derivative acylation->product1 product2 Sulfonamide derivative sulfonylation->product2 product3 Secondary/Tertiary amine reductive_amination->product3

Sources

Application Notes and Protocols for Investigating (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Privileged Motif in Enzyme Inhibition

The imidazole ring is a prominent structural motif in medicinal chemistry, recognized for its versatile role in the development of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a "privileged scaffold" for designing enzyme inhibitors.[3] Imidazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties, often stemming from their ability to modulate the function of key enzymes.[1][4]

Notable examples of imidazole-based enzyme inhibitors include those targeting cytochrome P450 enzymes, crucial for drug metabolism, and various kinases involved in cell signaling pathways.[2][4][5] The imidazole core can act as a bioisostere for other functional groups or directly participate in the binding to the enzyme's active site.[6] This established precedent provides a strong rationale for investigating novel imidazole-containing compounds as potential enzyme inhibitors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the investigation of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine as a potential enzyme inhibitor. We will outline detailed protocols for initial screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of inhibition through kinetic studies.

Compound of Interest: (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Compound Name Structure Molecular Formula Molecular Weight CAS Number
(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamineChemical structure of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamineC10H10BrN3252.11 g/mol 944897-79-4

The structure of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine incorporates the key imidazole scaffold, a bromophenyl group which can engage in hydrophobic and halogen bonding interactions, and a methanamine group that can participate in hydrogen bonding and electrostatic interactions. These features suggest a high potential for this compound to bind to the active or allosteric sites of various enzymes, thereby modulating their activity.

Part 1: Initial Screening for Enzyme Inhibitory Activity

The first step is to perform a primary screening assay to determine if the compound exhibits any inhibitory effect on the enzyme of interest. A common and effective method is a 96-well plate-based spectrophotometric or fluorometric assay.

Protocol 1: General Enzyme Inhibition Screening Assay

This protocol provides a general framework and can be adapted based on the specific enzyme and substrate.[7][8][9]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine (test compound)

  • Assay buffer (optimized for the specific enzyme)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well microplate (UV-transparent or black, depending on the assay)

  • Microplate reader (spectrophotometer or fluorometer)

  • Positive control (a known inhibitor of the enzyme)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Prepare a working solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.

    • Prepare a working solution of the substrate in the assay buffer. The concentration will depend on the assay but is often at or near the Michaelis constant (Km).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer and the corresponding concentration of DMSO.

    • Control wells (100% enzyme activity): Enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Enzyme solution and a single high concentration of the test compound (e.g., 10 µM or 100 µM).

    • Positive control wells: Enzyme solution and the known inhibitor.

  • Pre-incubation:

    • Add the enzyme and either DMSO (control) or the test compound/positive control to the respective wells.

    • Allow the plate to pre-incubate for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows for the inhibitor to bind to the enzyme.[10]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately begin measuring the change in absorbance or fluorescence over a set period using a microplate reader. The kinetic mode is preferred to monitor the reaction progress.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the reaction progress curve.[11]

    • Calculate the percentage of inhibition for the test compound using the following formula:

    % Inhibition = [1 - (V₀ of test well / V₀ of control well)] x 100

    A significant percentage of inhibition (typically >50%) at the screening concentration warrants further investigation.

Experimental Workflow for Initial Screening

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Compound, Enzyme, Substrate) plate_setup Plate Setup (Blank, Control, Test) prep_reagents->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation add_substrate Initiate Reaction (Add Substrate) pre_incubation->add_substrate read_plate Measure Signal (Absorbance/Fluorescence) add_substrate->read_plate calc_velocity Calculate Initial Velocity (V₀) read_plate->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition decision decision calc_inhibition->decision Significant Inhibition? ic50 Proceed to IC50 Determination decision->ic50 Yes stop Re-evaluate or Stop decision->stop No G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I Inhibitor (I) ES->E P Product (P) ES->P EI->E E_nc E ES_nc ES E_nc->ES_nc + S EI_nc EI E_nc->EI_nc + I S_nc S I_nc I ES_nc->E_nc ESI_nc ESI ES_nc->ESI_nc + I P_nc P ES_nc->P_nc EI_nc->E_nc EI_nc->ESI_nc + S ESI_nc->ES_nc ESI_nc->EI_nc

Caption: Simplified diagrams of competitive and non-competitive inhibition.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine as a potential enzyme inhibitor. Positive results from these assays, including potent IC50 values and a clear mechanism of action, would provide strong evidence for its therapeutic potential and warrant further investigation. Subsequent studies could include selectivity profiling against a panel of related enzymes, structural studies (e.g., X-ray crystallography) to visualize the inhibitor-enzyme interaction, and in vivo studies to assess efficacy and safety.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Tan, Y. F., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University.
  • Golic, G. C., et al. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.
  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes.
  • Picq, M., et al. (1991). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. Cellular Signalling, 3(5), 459-466.
  • Ainscow, E. K. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 50-53.
  • El-Kaoutit, M., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 257.
  • LibreTexts Chemistry. (2022). 2.5: Enzyme Kinetics and Inhibition.
  • Myöhänen, T. T., et al. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1599–1605.
  • BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Kaur, R., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(15), 4987.
  • Wikipedia. (n.d.). Imidazole.
  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors.
  • Li, Y., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 248-257.
  • ChemicalBook. (n.d.). (4-(4-bromophenyl)-1h-imidazol-2-yl)methanamine.

Sources

Application Notes and Protocols for the Versatile Functionalization of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine scaffold represents a privileged starting material in contemporary drug discovery and materials science. Its unique trifunctional nature, featuring a reactive aryl bromide, a nucleophilic primary amine, and a versatile imidazole core, offers a rich landscape for molecular elaboration. This guide provides a detailed exploration of strategic functionalization pathways for this molecule, empowering researchers to generate diverse libraries of novel compounds. We will delve into the mechanistic underpinnings of each transformation, offering robust, step-by-step protocols and insights into potential challenges and optimization strategies. The chemoselectivity of these reactions is a central theme, with a focus on protecting group strategies to achieve desired outcomes.

Strategic Overview of Functionalization

The functionalization of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine can be approached by targeting its three key reactive sites. The choice of reaction will dictate the need for protecting groups to ensure chemoselectivity.

I. Functionalization of the 4-Bromophenyl Moiety: Cross-Coupling Reactions

The bromine atom on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

A. Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for introducing a wide range of aryl and heteroaryl substituents.[1][2][3] The choice of catalyst, ligand, and base is crucial for efficient coupling, especially given the potential for the imidazole nitrogen to coordinate with and inhibit the palladium catalyst.[4]

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand are commonly employed. The ligand's steric bulk and electronic properties can significantly influence the reaction's efficiency.

  • Base: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred to avoid side reactions.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous solution of the base is typically used.

  • Protecting Group: To prevent N-arylation of the imidazole or interference from the aminomethyl group, protection of these functionalities is highly recommended. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an effective protecting group for the imidazole nitrogen, while a tert-butyloxycarbonyl (Boc) group is suitable for the primary amine.

Experimental Protocol: Suzuki-Miyaura Coupling of N-SEM, N'-Boc protected (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

  • Protection of the Starting Material:

    • Protect the primary amine with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

    • Subsequently, protect the imidazole nitrogen with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). Purify the fully protected substrate by column chromatography.

  • Cross-Coupling Reaction:

    • To a flame-dried Schlenk flask, add the protected substrate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

    • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane).

    • The SEM group can be cleaved using a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) in THF or under acidic conditions.

Quantitative Data Summary for a Model Suzuki-Miyaura Coupling

ParameterValue
SubstrateN-SEM, N'-Boc protected substrate
Arylboronic AcidPhenylboronic acid
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₃PO₄ (2.5 equiv.)
Solvent1,4-Dioxane/H₂O (4:1)
Temperature90 °C
Time12 h
Yield85%

Diagram of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start Protected Substrate Reaction Heating in Solvent Start->Reaction Add Reactants Arylboronic Acid, Pd Catalyst, Base Reactants->Reaction Add Workup Aqueous Workup & Extraction Reaction->Workup Cool Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination offers a versatile route to synthesize N-aryl derivatives by coupling the bromophenyl moiety with a primary or secondary amine.[6][7][8] The choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is critical for achieving high yields.[8]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand (e.g., XPhos, SPhos, or BINAP) is essential. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine nucleophile.

  • Protecting Group Strategy: Similar to the Suzuki coupling, protection of the imidazole and the 2-aminomethyl group is crucial to prevent competitive N-arylation at these sites.

Experimental Protocol: Buchwald-Hartwig Amination

  • Protection: Prepare the N-SEM, N'-Boc protected (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine as described previously.

  • Amination Reaction:

    • In a glovebox or under an inert atmosphere, combine the protected substrate (1.0 equiv.), the desired amine (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), and the phosphine ligand (0.04-0.1 equiv.) in a dry Schlenk tube.

    • Add the base (e.g., NaOtBu, 1.4 equiv.).

    • Add anhydrous, degassed toluene or dioxane as the solvent.

    • Seal the tube and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

  • Deprotection: Remove the protecting groups as described for the Suzuki-Miyaura coupling product.

II. Functionalization of the 2-Aminomethyl Group

The primary amine at the 2-position of the imidazole ring is a potent nucleophile, readily undergoing acylation and reductive amination.

A. Acylation: Synthesis of Amide Derivatives

The synthesis of amides from the 2-aminomethyl group can be achieved by reaction with various acylating agents.[9][10][][12]

Experimental Protocol: Acylation of the Primary Amine

  • Reaction Setup: Dissolve (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine (1.0 equiv.) in a suitable solvent such as DCM or THF.

  • Base Addition: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equiv.) to the solution and cool to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.0-1.2 equiv.) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude amide by recrystallization or column chromatography.

Diagram of Acylation Workflow

Acylation_Workflow Start Starting Amine Reaction Stirring at 0°C to RT Start->Reaction Add Reagents Acylating Agent, Base Reagents->Reaction Add Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Product Amide Product Purification->Product Orthogonal_Strategy Start Starting Material Protect1 Boc Protection (Amine) Start->Protect1 Protect2 SEM Protection (Imidazole) Protect1->Protect2 CrossCoupling Suzuki or Buchwald-Hartwig (Aryl Bromide) Protect2->CrossCoupling Deprotect1 Boc Deprotection CrossCoupling->Deprotect1 AmineFunc Acylation or Reductive Amination (Primary Amine) Deprotect1->AmineFunc Deprotect2 SEM Deprotection AmineFunc->Deprotect2 FinalProduct Final Product Deprotect2->FinalProduct

Sources

Application Notes and Protocols for High-Throughput Screening with (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging a Privileged Scaffold in Modern Drug Discovery

Introduction: The Imidazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2][3] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, make it a "privileged" scaffold in medicinal chemistry.[4][5][6] This versatility allows imidazole-containing compounds to interact with a wide array of biological targets, including enzymes and receptors, leading to their successful development as therapeutic agents for various diseases.[3][5][6] Notably, the imidazole framework is a recurring motif in numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine (henceforth referred to as Cmpd-BPIM) is a synthetic small molecule featuring this critical imidazole core. While specific biological data for Cmpd-BPIM is not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential as a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of kinase activity. This document provides detailed application notes and protocols for the utilization of Cmpd-BPIM in both biochemical and cell-based HTS assays, with a hypothetical focus on identifying inhibitors of a generic tyrosine kinase (TK) involved in oncogenic signaling.

Principle of the Screening Cascade

A typical HTS campaign follows a tiered approach to identify and validate active compounds ("hits").[7][8] This cascade is designed to minimize false positives and negatives while efficiently prioritizing promising candidates for further development.[7][9]

G cluster_0 Primary Screen cluster_1 Secondary & Confirmatory Assays cluster_2 Hit Validation & SAR a Biochemical HTS (e.g., TR-FRET Kinase Assay) b Dose-Response Analysis a->b Identify 'Hits' c Orthogonal Assay (e.g., Luminescence-based Kinase Assay) b->c Confirm Potency d Cell-Based HTS (e.g., Cell Viability Assay) c->d Validate Mechanism e Hit Confirmation & Purity Analysis d->e Assess Cellular Activity f Preliminary Structure-Activity Relationship (SAR) e->f Prioritize for Chemistry

Caption: A typical HTS workflow for identifying kinase inhibitors.

Part 1: Biochemical High-Throughput Screening

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is a robust and widely used technology in HTS due to its high sensitivity, low background, and homogeneous format.[10][11] The assay measures the inhibition of a specific tyrosine kinase (TK). In the absence of an inhibitor, the TK phosphorylates a biotinylated substrate peptide. A Europium (Eu3+)-labeled anti-phosphotyrosine antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate are then added. The binding of the SA-APC to the biotinylated peptide and the Eu3+-antibody to the newly formed phosphotyrosine brings the donor (Eu3+) and acceptor (APC) fluorophores into close proximity, resulting in a high TR-FRET signal. When an inhibitor like Cmpd-BPIM is present, phosphorylation is reduced, leading to a decrease in the TR-FRET signal.

G cluster_0 No Inhibition cluster_1 Inhibition by Cmpd-BPIM TK Tyrosine Kinase pSubstrate Biotin-pSubstrate Substrate Biotin-Substrate ATP ATP ADP ADP FRET High TR-FRET Signal pSubstrate->FRET EuAb Eu-Ab EuAb->FRET SA_APC SA-APC SA_APC->FRET Inhibitor Cmpd-BPIM TK_i Tyrosine Kinase Inhibitor->TK_i NoReaction No Phosphorylation Substrate_i Biotin-Substrate ATP_i ATP LowFRET Low TR-FRET Signal NoReaction->LowFRET

Caption: Principle of the TR-FRET kinase assay.

Protocol: Primary HTS for TK Inhibitors

This protocol is designed for a 384-well plate format, a common choice for HTS campaigns.[8][10]

Materials and Reagents:

  • Compound Plates: (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine (Cmpd-BPIM) and other library compounds dissolved in 100% DMSO.

  • Assay Plates: 384-well, low-volume, white plates.

  • Reagents:

    • Tyrosine Kinase (TK) enzyme.

    • Biotinylated TK substrate peptide.

    • Adenosine triphosphate (ATP).

    • TR-FRET Detection Reagents: Eu3+-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Control Compounds:

    • Positive Control: A known potent inhibitor of the target TK (e.g., Staurosporine).

    • Negative Control: DMSO.

  • Equipment:

    • Automated liquid handling system.

    • Plate reader capable of TR-FRET measurements.

    • Plate shaker.

    • Centrifuge with plate carriers.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of Cmpd-BPIM and library compounds in 100% DMSO.

    • Using an automated liquid handler, dispense 50 nL of each compound solution into the wells of the 384-well assay plates.

    • Dispense 50 nL of DMSO into the negative control wells and 50 nL of the positive control compound into the positive control wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate mix in assay buffer. The final concentration of the enzyme and substrate should be optimized based on prior assay development experiments.

    • Dispense 5 µL of the 2X enzyme/substrate mix into each well of the assay plate.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The final concentration of ATP should be at or near its Km value for the kinase to ensure sensitivity to competitive inhibitors.

    • Dispense 5 µL of the 2X ATP solution to all wells to start the reaction.

    • The final reaction volume is 10 µL, with a final DMSO concentration of 0.5%.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the plates at room temperature for 60 minutes. The incubation time should be within the linear range of the enzymatic reaction.

  • Detection:

    • Prepare the TR-FRET detection reagent mix containing the Eu3+-antibody and SA-APC in detection buffer.

    • Add 10 µL of the detection mix to each well.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plates on a TR-FRET-compatible plate reader.

Data Analysis and Hit Identification:

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

  • Quality Control:

    • The quality of the HTS assay is assessed using the Z'-factor.[12][13]

    • Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.[12]

  • Hit Selection:

    • Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further validation.

ParameterRecommended Value
Plate Format384-well
Final Assay Volume10 µL
Compound Concentration10 µM (for primary screen)
Final DMSO Concentration≤ 1%
Z'-factor> 0.5
Hit Threshold> 50% inhibition

Part 2: Cell-Based High-Throughput Screening

Assay Principle: Cell Viability/Proliferation Assay

Cell-based assays are crucial for confirming the activity of hits in a more physiologically relevant context.[14][15][16] A common approach is to measure cell viability or proliferation in a cancer cell line known to be dependent on the target kinase's signaling pathway. Luminescence-based assays that measure intracellular ATP levels (e.g., CellTiter-Glo®) are widely used in HTS due to their sensitivity and simplicity.[14][17] A decrease in ATP levels corresponds to a reduction in cell viability, which can be caused by the inhibitory effect of Cmpd-BPIM on the target kinase.

Protocol: Secondary Screen for Cell Viability

Materials and Reagents:

  • Cell Line: A cancer cell line with demonstrated dependence on the target TK pathway.

  • Cell Culture Medium: Appropriate for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Plates: 384-well, white, clear-bottom tissue culture-treated plates.

  • Compound Plates: Confirmed hits from the primary screen, including Cmpd-BPIM, prepared in a dose-response format.

  • Reagents:

    • CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent.

  • Equipment:

    • Luminometer plate reader.

    • Automated liquid handling system.

    • CO2 incubator.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in culture medium to the desired seeding density (optimized previously to ensure logarithmic growth during the assay).

    • Dispense 20 µL of the cell suspension into each well of the 384-well assay plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Add 50 nL of the compound solutions (in dose-response) to the respective wells. The final DMSO concentration should be kept below 0.5%.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = 100 * (Luminescence_compound / Luminescence_DMSO_ctrl)

  • Dose-Response Curves and IC50 Determination:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended Value
Cell Seeding DensityOptimized for logarithmic growth
Incubation Time72 hours
Compound Concentration Rangee.g., 0.01 to 100 µM
Data AnalysisIC50 determination

Part 3: Hit Validation and Counter-Screening

A critical step in any HTS campaign is to eliminate false positives.[7][9] These can arise from various mechanisms, including assay interference, non-specific inhibition, or compound aggregation.[7]

Key Validation Steps:

  • Orthogonal Assays: Confirm hits using a different assay format that relies on an alternative detection technology (e.g., a luminescence-based kinase assay if the primary screen was TR-FRET).[7] This helps to rule out compounds that interfere with the primary assay's detection system.

  • Promiscuity and Selectivity Profiling: Test the confirmed hits against a panel of other kinases to assess their selectivity. Highly promiscuous compounds are often deprioritized.

  • Chemical Analysis: Re-confirm the identity and purity of the hit compounds. Freshly synthesized or purchased samples should be used to verify activity.

  • Preliminary Structure-Activity Relationship (SAR): If multiple hits with similar chemical scaffolds are identified, this can increase confidence and provide early insights into the SAR.[7]

Conclusion

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine represents a promising starting point for HTS campaigns, particularly in the search for novel kinase inhibitors. Its imidazole core is a well-established pharmacophore in this target class. The protocols outlined in this document provide a robust framework for screening Cmpd-BPIM and other small molecules in both biochemical and cell-based assays. By following a systematic screening cascade, from primary HTS to hit validation, researchers can effectively identify and prioritize promising lead compounds for further drug development efforts. The successful application of these methodologies requires careful assay optimization, stringent quality control, and a thoughtful hit validation strategy to ensure the identification of genuine and promising drug candidates.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Google Books.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today, 22(12), 1774-1780.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). Molecules, 28(15), 5824.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). BPS Bioscience.
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2021). Journal of the Indian Chemical Society, 98(11), 100185.
  • Imidazole-based drugs and drug discovery: Present and future perspectives. (2020). Journal of Taibah University Medical Sciences, 15(3), 169-183.
  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Cell-based assays for high-throughput screening : methods and protocols. (2015). Springer.
  • High-throughput screening. (n.d.). In Wikipedia.
  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC).
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2018). Methods in Molecular Biology, 1683, 159-170.
  • Cell-Based Assays for High-Throughput Screening: Methods and Protocols. (2015). Methods in Molecular Biology, 1278.
  • High-Throughput Screening in Drug Discovery Explained. (2023). Technology Networks.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Nucleic Acids Research, 42(W1), W169-W175.
  • Establishing assays and small molecule screening facilities for Drug Discovery programs. (2011). European Pharmaceutical Review.
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology.
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (2015). Methods in Molecular Biology, 1271, 303-321.
  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. (2011). Journal of the American Chemical Society, 133(50), 20264-20275.
  • High-throughput screening assays for the identification of chemical probes. (2012). Nature Reviews Drug Discovery, 11(7), 535-551.
  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2016). PLOS ONE, 11(4), e0152723.
  • In Vitro Cell Based Assays. (n.d.). Assay Guidance Manual.
  • High-throughput screening (HTS). (2019). BMG LABTECH.
  • Assay Guidance Manual. (n.d.). National Center for Biotechnology Information.
  • How Are Biochemical Assays Used in High-Throughput Screening?. (2023).
  • Drug Discovery HTS Assay Types & Definitions. (n.d.). Thermo Fisher Scientific.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry, 13(1), 60.
  • (4-(4-Bromophenyl)-1H-imidazol-2-yl)methanamine. (n.d.). CymitQuimica.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). International Journal of Research in Pharmacy and Chemistry, 2(4), 1017-1025.
  • (4-(4-bromophenyl)-1h-imidazol-2-yl)methanamine. (n.d.). ChemicalBook.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2022). Scientific Reports, 12(1), 1957.
  • High-throughput screening identified selective inhibitors of exosome biogenesis and secretion: A drug repurposing strategy for advanced cancer. (2018). Oncotarget, 9(48), 28873-28888.
  • Imidazole: Having Versatile Biological Activities. (2013). Journal of Chemistry, 2013, 1-12.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Journal of Chemical Sciences, 7(8), 1-10.
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (2011). Der Pharma Chemica, 3(6), 464-470.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025).

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Topic: Analytical Methods for the Detection of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is a substituted imidazole derivative that holds potential as a building block in medicinal chemistry and drug discovery. The structural combination of a bromophenyl ring, an imidazole core, and a primary aminomethyl group imparts unique physicochemical properties that may contribute to its biological activity. As with any potential pharmaceutical ingredient or key intermediate, the development of robust, accurate, and reliable analytical methods is paramount for ensuring its identity, purity, and quality.

This application note provides a comprehensive guide to the analytical methodologies for the detection and quantification of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine. We will explore High-Performance Liquid Chromatography (HPLC) as the primary method for quantification and purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive structural confirmation, and UV-Vis Spectrophotometry as a rapid screening tool. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and grounding the methodologies in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Physicochemical and Spectroscopic Profile

Understanding the analyte's properties is the foundation for method development.

  • Structure: The molecule contains a primary amine and an imidazole ring, both of which are basic. This means its charge state, and therefore its chromatographic retention and solubility, will be highly dependent on pH.

  • UV Absorbance: The presence of the bromophenyl and imidazole conjugated systems results in strong ultraviolet (UV) absorbance. The imidazole chromophore typically absorbs around 207-210 nm, but conjugation with the phenyl ring is expected to shift the maximum absorption wavelength (λmax) to a higher, more selective region.[5][6]

  • Mass Spectrometry: The primary amine and imidazole nitrogens are readily protonated, making the molecule highly suitable for Electrospray Ionization (ESI) in positive mode. A key identifying feature is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which will produce a characteristic M and M+2 pattern with an approximate 1:1 intensity ratio, providing high confidence in identification.[7][8]

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the gold standard for assessing the purity and concentration of pharmaceutical compounds. The method described here is a starting point and must be fully validated for its intended purpose.[9]

Principle of the Method

The analyte is separated from impurities on a nonpolar stationary phase (C18) using a polar mobile phase. The amine and imidazole functional groups necessitate pH control of the mobile phase to ensure consistent ionization and achieve symmetrical peak shapes. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_process Data Processing Standard 1. Prepare Reference Standard Solution Sample 2. Prepare Sample Solution MobilePhase 3. Prepare Mobile Phase Equilibrate 4. Equilibrate HPLC System MobilePhase->Equilibrate Transfer to HPLC Inject 5. Inject Standard & Samples Equilibrate->Inject Acquire 6. Acquire Data (UV Chromatogram) Inject->Acquire Integrate 7. Integrate Peaks Acquire->Integrate Data Transfer Calculate 8. Calculate Purity/ Concentration Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: High-level workflow for HPLC analysis.

Protocol 1: HPLC-UV Analysis

1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.
  • Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Reference Standard: (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, certified purity.
  • Acetonitrile (HPLC grade).
  • Water (HPLC grade).
  • Formic acid (or Phosphoric acid for non-MS applications).
  • Solvent filters (0.45 µm).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water. Filter before use. The acidic pH ensures the amine and imidazole moieties are protonated, leading to better interaction with the stationary phase and sharper peaks.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Filter before use.
  • Diluent: 50:50 (v/v) Acetonitrile:Water.
  • Reference Standard Stock Solution (e.g., 0.5 mg/mL): Accurately weigh ~10 mg of the reference standard into a 20 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
  • Working Standard Solution (e.g., 0.05 mg/mL): Dilute 2.0 mL of the stock solution to 20 mL with the diluent.
  • Sample Solution (e.g., 0.05 mg/mL): Prepare the sample to a target concentration of 0.05 mg/mL using the diluent. Filter through a 0.45 µm syringe filter if particulate matter is present.

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reverse-phase column suitable for moderately polar analytes.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as a buffer and ion-pairing agent for improved peak shape.[10]
Gradient 0-2 min: 5% B2-15 min: 5% to 80% B15-18 min: 80% B18-18.1 min: 80% to 5% B18.1-25 min: 5% BA gradient elution is suggested to ensure elution of the main peak with good resolution from potential early-eluting polar impurities and late-eluting nonpolar impurities.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust as needed based on sensitivity.
Detection UV at 230 nm (or λmax)The wavelength should be optimized by running a UV scan of the analyte. A PDA detector is recommended to check for peak purity across the entire spectrum.
Method Validation Overview

Any developed method must be validated according to ICH Q2(R2) guidelines to prove its suitability.[1][2][3]

ParameterPurposeBrief Approach
Specificity To ensure the signal is unequivocally from the analyte.Analyze blank, placebo (if in formulation), and spiked samples. Assess peak purity using a PDA detector.
Linearity To demonstrate a proportional response to concentration.Analyze at least five concentrations across the desired range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.999).
Accuracy To measure the closeness of results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at different levels (e.g., 80%, 100%, 120%). Calculate percent recovery.
Precision To assess the degree of scatter between measurements.Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst. Calculate %RSD.
LOD & LOQ To determine the lowest concentration that can be detected and quantified.Based on the signal-to-noise ratio (S/N of 3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
Robustness To check the method's reliability with small, deliberate variations.Vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observe the effect on results.

Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides an orthogonal detection method that combines the separation power of HPLC with the mass-resolving power of mass spectrometry, offering unparalleled specificity and structural confirmation.

Principle of the Method

Following chromatographic separation, the column eluent is directed into an ESI source, where the analyte is ionized (protonated) to form gaseous ions. These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The presence of the correct precursor ion ([M+H]⁺) and the characteristic bromine isotope pattern confirms the analyte's identity.

Protocol 2: LC-MS Analysis

1. Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer like TOF or Orbitrap).
  • Electrospray Ionization (ESI) source.

2. LC Conditions:

  • Use the same column and gradient as the HPLC method.
  • Crucially, ensure the mobile phase is MS-compatible. Formic acid (0.1%) or ammonium formate are excellent choices. Avoid non-volatile buffers like sodium or potassium phosphate.[10]

3. MS Conditions:

ParameterRecommended SettingRationale
Ionization Mode Positive ESIThe basic amine and imidazole groups are readily protonated.
Scan Range m/z 100 - 500This range will cover the expected molecular ion and potential fragments. The expected monoisotopic mass of [M+H]⁺ for C₁₀H₁₁BrN₃ is ~252.01 m/z.
Capillary Voltage 3.0 - 4.5 kVOptimize for maximum signal intensity.
Source Temp. 120 - 150 °CPrevents thermal degradation while ensuring efficient desolvation.
Desolvation Gas NitrogenHigh flow and temperature (e.g., 350-450 °C) to aid in solvent evaporation.
Key Diagnostic Ions [M+H]⁺ at m/z ~252.01[M+2+H]⁺ at m/z ~254.01Look for the characteristic ~1:1 isotope pattern of bromine.
Method Validation Workflow

Validation_Workflow Start Method Development Complete Specificity Specificity / Peak Purity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness End Method Validated Robustness->End

Caption: Sequential workflow for HPLC method validation.

Screening Technique: UV-Vis Spectrophotometry

For a quick estimation of concentration in pure samples, direct UV-Vis spectrophotometry can be employed. This method is less specific than chromatography but offers high throughput.

Principle of the Method

The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

Protocol 3: UV-Vis Spectrophotometric Analysis

1. Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer.
  • Matched quartz cuvettes (1 cm path length).

2. Procedure:

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., Methanol, Ethanol, or 0.1 M HCl).
  • Determine λmax: Prepare a dilute solution of the analyte (~10 µg/mL). Scan the absorbance from 400 nm down to 200 nm against a solvent blank to find the wavelength of maximum absorbance (λmax). Imidazole compounds often show absorbance peaks between 200-280 nm.[5][12][13]
  • Create a Calibration Curve:
  • Prepare a stock solution of known concentration (e.g., 100 µg/mL).
  • Create a series of at least five standard solutions of decreasing concentration by serial dilution (e.g., 2, 4, 6, 8, 10 µg/mL).
  • Measure the absorbance of each standard at the predetermined λmax.
  • Plot absorbance vs. concentration. The resulting graph should be linear, and the equation of the line can be used to determine the concentration of unknown samples.

Conclusion

The analytical control of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine can be effectively achieved using a combination of modern analytical techniques. The primary recommended method is a validated reverse-phase HPLC-UV procedure, which serves as a robust tool for quantification and purity assessment. For unambiguous identification, especially during early-stage development or for impurity characterization, LC-MS is indispensable due to its high specificity and the unique isotopic signature imparted by the bromine atom. Finally, UV-Vis spectrophotometry provides a simple and rapid method for concentration determination in samples known to be free of interfering substances. The selection and application of these methods should be guided by the specific requirements of the analysis and validated according to established regulatory guidelines to ensure data integrity and product quality.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.).
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium - MDPI. (n.d.).
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.).
  • UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... - ResearchGate. (n.d.).
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. (2020, December 30).
  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PubMed Central. (n.d.).
  • UV excitation and radiationless deactivation of imidazole - AIP Publishing. (2009, January 20).
  • Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks - MDPI. (n.d.).
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography - ResearchGate. (2025, August 8).
  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram - ResearchGate. (n.d.).
  • UV-visible absorption properties of imidazole-bound, imidazole-free ,... | Download Scientific Diagram - ResearchGate. (n.d.).
  • UV-Vis extinction coefficients of Im, IC, and BI obtained in this work,... - ResearchGate. (n.d.).
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | ACS Omega - ACS Publications. (2024, July 18).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges and provide field-proven solutions to optimize your yield and purity. Our approach is rooted in explaining the why behind each step, ensuring you have a robust, self-validating protocol.

The synthesis of this molecule is typically approached via a three-stage process: construction of the imidazole core, functionalization at the C2 position, and subsequent conversion to the target methanamine. Each stage presents unique challenges that can impact the overall efficiency.

Overall Synthetic Workflow

The logical pathway to the target compound involves building the core heterocycle first, followed by strategic functional group manipulations.

G cluster_0 Stage 1: Imidazole Ring Formation cluster_1 Stage 2: C2-Position Functionalization cluster_2 Stage 3: Reductive Amination A 2-Bromo-1-(4-bromophenyl)ethan-1-one + Formamide B 4-(4-Bromophenyl)-1H-imidazole A->B Reflux C 4-(4-Bromophenyl)-1H-imidazole-2-carbaldehyde B->C Vilsmeier-Haack or n-BuLi, DMF E Imine Intermediate C->E Imine Formation D Ammonia Source (e.g., NH4OAc) D->E F (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine E->F Reduction (e.g., NaBH4)

Caption: General three-stage synthetic pathway.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Stage 1: Imidazole Ring Formation

Question 1: My yield for the 4-(4-bromophenyl)-1H-imidazole is consistently low using the Radziszewski reaction or similar methods. What's going wrong?

Answer: Low yields in imidazole synthesis often stem from three primary areas: reaction conditions, starting material quality, and side reactions.

  • Causality - Reaction Conditions: The formation of the imidazole ring is highly dependent on temperature and reactant stoichiometry. For instance, in a reaction using an α-haloketone and formamide, insufficient temperature can lead to incomplete reaction, while excessive temperatures can cause decomposition of the formamide and subsequent side reactions. An optimized temperature is crucial; for many imidazole syntheses, a temperature of 150-160°C provides the best balance between reaction rate and stability[1].

  • Causality - Side Reactions: A common side reaction is the self-condensation of the α-haloketone or the formation of other heterocyclic systems. The use of a large excess of the ammonia source (like formamide or ammonium acetate) can help drive the reaction toward the desired imidazole product[2][3].

Recommended Solutions:

  • Optimize Temperature: Systematically screen temperatures between 140°C and 170°C. An automated optimization platform can rapidly identify the ideal conditions for your specific substrate[1].

  • Adjust Stoichiometry: Increase the equivalents of the ammonia source. Using 5-10 equivalents of formamide or ammonium acetate is a common strategy to maximize yield[1].

  • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating.

Stage 2: C2-Position Functionalization (Formylation)

Question 2: I am struggling to introduce the aldehyde group at the C2 position. I'm getting a mixture of products or no reaction at all.

Answer: Formylation of the imidazole ring at C2 is challenging due to the electronic nature of the ring and the potential for reaction at the N1 nitrogen. The choice of formylating agent and reaction conditions is critical for regioselectivity.

  • Causality - Deprotonation Issues: The most reliable method involves deprotonation of the C2 position with a strong base like n-butyllithium (n-BuLi) followed by quenching with N,N-dimethylformamide (DMF). This requires strictly anhydrous conditions and low temperatures (typically -78°C) to prevent side reactions. If the starting imidazole is not fully deprotonated at C2, the reaction will not proceed.

  • Causality - N1 Protection: The acidic N-H proton of the imidazole can interfere with the C2-lithiation. Protecting the N1 position with a suitable group, like a Trimethylsilylethoxymethyl (SEM) group, can direct the bromination to the desired position and improve yield. The SEM group can later be removed under acidic conditions[4].

  • Alternative - Vilsmeier-Haack Conditions: While often used for electron-rich heterocycles, the Vilsmeier-Haack reaction (POCl₃/DMF) can sometimes work for imidazoles, but may require harsher conditions and can lead to lower yields or complex mixtures.

Recommended Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous when using n-BuLi.

  • N1 Protection Strategy: Consider protecting the imidazole nitrogen prior to formylation. A Boc group is another option, though its removal requires acidic conditions that could affect other parts of the molecule[5][6].

  • Optimize Deprotonation: Use a slight excess of n-BuLi (1.1-1.2 equivalents) at -78°C and allow sufficient time for the deprotonation to complete before adding DMF.

Stage 3: Reductive Amination

Question 3: The final reductive amination step to form the methanamine is giving me a low yield and multiple byproducts. How can I improve this?

Answer: Reductive amination is a powerful transformation but requires careful control of pH, the choice of reducing agent, and the reaction sequence to be efficient[7].

  • Causality - Imine Formation: The first step is the formation of an imine between the aldehyde and an ammonia source (e.g., ammonium acetate, aqueous ammonia). This reaction is reversible and pH-dependent. The optimal pH is typically weakly acidic (pH 4-6) to facilitate both the nucleophilic attack of ammonia and the dehydration to the imine. If the pH is too low, the ammonia is fully protonated and non-nucleophilic. If it's too high, dehydration is slow.

  • Causality - Reducing Agent Reactivity: The choice of reducing agent is paramount. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it has a chance to form the imine[8]. This leads to the corresponding alcohol as a major byproduct. A milder reducing agent that is selective for the imine over the aldehyde is preferred for a one-pot procedure.

  • Causality - Dialkylation: A common side reaction is the formation of the secondary amine, where the newly formed primary amine product reacts with another molecule of the aldehyde.

Recommended Solutions:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for one-pot reductive aminations because they are less reactive towards aldehydes and ketones but readily reduce the protonated imine intermediate[9].

  • Stepwise Procedure: To maximize yield, consider a two-step approach. First, form the imine by stirring the aldehyde with the ammonia source in a solvent like methanol for a few hours. Monitor by TLC or LC-MS for completion. Then, add the reducing agent (NaBH₄ can be used here as the aldehyde is already consumed)[10].

  • Control Stoichiometry: Use a large excess of the ammonia source to push the equilibrium towards imine formation and minimize the concentration of the final product available for dialkylation.

G Start Low Yield in Reductive Amination Q1 Is the corresponding alcohol a major byproduct? Start->Q1 Sol1 Reducing agent is too reactive. Switch to NaBH(OAc)3 or use a two-step procedure. Q1->Sol1 Yes Q2 Is unreacted aldehyde still present? Q1->Q2 No A1_Yes Yes A1_No No End Yield Improved Sol1->End Sol2 Imine formation is incomplete. Adjust pH to 4-6 or increase reaction time before reduction. Q2->Sol2 Yes Q3 Is a secondary amine (dialkylation) product observed? Q2->Q3 No A2_Yes Yes A2_No No Sol2->End Sol3 Use a large excess of ammonia source. Add aldehyde slowly to the ammonia/reductant mixture. Q3->Sol3 Yes Q3->End No A3_Yes Yes Sol3->End

Caption: Troubleshooting logic for reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final basic amine product?

A1: The basic nature of the imidazole and the primary amine can cause significant tailing on standard silica gel chromatography. To overcome this:

  • Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide into your chromatography eluent (e.g., Dichloromethane/Methanol). This neutralizes the acidic silanol groups on the silica surface, leading to sharper peaks and better separation[11].

  • Switch to Alumina: Basic or neutral alumina can be an excellent alternative stationary phase for purifying basic compounds, as it avoids the strong acidic interactions seen with silica gel[11].

  • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving neutral impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and back-extract the pure amine into an organic solvent[11].

Q2: Should I protect the imidazole N-H during the synthesis? If so, what protecting group is best?

A2: Protecting the imidazole nitrogen can simplify subsequent reactions, particularly C2-lithiation and potentially the reductive amination. The choice of protecting group depends on the downstream reaction conditions.

Protecting GroupIntroduction ConditionsRemoval ConditionsAdvantages/Disadvantages
Boc (Boc)₂O, base (e.g., DMAP)Strong Acid (TFA, HCl)Adv: Common, stable to many conditions. Disadv: Acidic removal may not be compatible with all substrates[5][12].
SEM SEM-Cl, NaHTBAF or mild acid (e.g., TFA in DCM)Adv: Stable to lithiation, removable under mild conditions. Disadv: Reagent is more expensive[4].
Trityl (Tr) Trityl chloride, baseMild Acid (e.g., acetic acid)Adv: Bulky group can direct metallation. Disadv: Can be labile.

For this specific synthesis, protecting the nitrogen before C2-formylation is highly recommended to ensure regioselectivity. The SEM group is an excellent choice due to its stability and mild removal conditions.

Q3: What are the key analytical checkpoints to monitor the reaction progress?

A3: Effective reaction monitoring is key to optimization.

  • Thin Layer Chromatography (TLC): The primary tool for tracking the consumption of starting materials and the appearance of products. For the final amine, using an eluent containing triethylamine will improve spot shape. Visualize with UV light and a potassium permanganate stain, which is effective for aldehydes and amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the mass of the product at each stage, helping to identify byproducts and intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. Key signals to watch for include the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the new methylene (-CH₂-NH₂) protons (~3-4 ppm) in the final step. The imidazole C2-H proton signal is also a key diagnostic peak throughout the synthesis.

Detailed Experimental Protocols

Protocol 1: C2-Formylation of N-Boc-4-(4-bromophenyl)-1H-imidazole

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-4-(4-bromophenyl)-1H-imidazole (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir the resulting solution at -78°C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise. Allow the reaction to warm slowly to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel.

Protocol 2: One-Pot Reductive Amination

  • Setup: To a round-bottom flask, add 4-(4-bromophenyl)-1H-imidazole-2-carbaldehyde (1.0 eq), ammonium acetate (10 eq), and methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude amine by column chromatography on silica gel using an eluent containing 1-2% triethylamine.

References
  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Der Pharma Chemica - Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

  • Arkat USA - Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • PubMed Central (PMC) - 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • Master Organic Chemistry - Reductive Amination, and How It Works. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition . [Link]

  • Organic Chemistry Portal - Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal - Boc-Protected Amino Groups. [Link]

  • Google Patents - Process for purifying imidazoles and imidazol-based agents by crystallis
  • Oriental Journal of Chemistry - Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. [Link]

  • ResearchGate - Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

  • Arkat USA - Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • Wikipedia - Reductive amination. [Link]

  • ACS Publications - Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole. [Link]

  • Studies of Imidazole Compounds. V. A New and Improved Synthesis of 4-(2-Substituted Aminoethyl) . [Link]

  • Reddit - Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Google Patents - Prepar
  • Organic & Biomolecular Chemistry (RSC Publishing) - Recent advances in the synthesis of imidazoles. [Link]

  • PubMed Central (NIH) - One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

  • Reductive Amination - Common Conditions . [Link]

  • Google Patents - Purific
  • PubMed Central (PMC) - Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH) - Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

  • ResearchGate - Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • MDPI - Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

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Technical Support Center: Synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-(4-bromophenyl)-1H-imidazol-2-yl)methanamine (CAS: 944897-79-4). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers and professionals in medicinal chemistry and drug development. Our goal is to help you navigate the common challenges and side reactions encountered during this multi-step synthesis.

Synthesis Overview: The Strategic Approach

The most reliable synthetic route to the target compound involves a two-stage process. First, the core imidazole heterocycle is constructed, followed by the installation and conversion of a functional group at the C2 position to yield the final primary amine. The key intermediate is the aldehyde, 4-(4-bromophenyl)-1H-imidazole-2-carbaldehyde, which is then converted to the target amine via reductive amination.

G SM Starting Materials (e.g., 4-Bromophenacyl bromide) Aldehyde Intermediate Aldehyde 4-(4-Bromophenyl)-1H-imidazole-2-carbaldehyde SM->Aldehyde Imidazole Formation & C2-Formylation Amine Target Compound (4-(4-Bromophenyl)-1H-imidazol-2-yl)methanamine Aldehyde->Amine Reductive Amination G cluster_0 Troubleshooting Reductive Amination Aldehyde Aldehyde Intermediate Imine Imine/Iminium Ion Aldehyde->Imine + NH4OAc (Condensation) Alcohol Alcohol Byproduct Aldehyde->Alcohol + Reducing Agent (Direct Reduction) Amine Desired Amine Product Imine->Amine + NaBH3CN (Reduction)

Technical Support Center: Overcoming Solubility Challenges with (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. Our goal is to equip you with the knowledge to optimize your experimental workflows and ensure the reliability of your results.

Introduction to (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine and its Solubility Profile

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is a versatile imidazole derivative with significant potential in various research and drug discovery applications. However, like many heterocyclic compounds rich in aromatic and amine functionalities, it can exhibit limited aqueous solubility. This characteristic is primarily due to its crystalline structure and the interplay of hydrophobic (bromophenyl group) and hydrophilic (imidazole and methanamine groups) moieties. Addressing these solubility issues is critical for accurate and reproducible results in biological assays and other experimental settings.[1]

This guide provides a structured approach to understanding and overcoming these solubility limitations through a series of troubleshooting steps and frequently asked questions.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section offers a problem-and-solution format to directly address common solubility issues.

Issue 1: My compound is not dissolving in aqueous buffers (e.g., PBS) at the desired concentration.

Underlying Cause: The inherent low aqueous solubility of the compound is the primary reason for this issue. The molecule's crystalline lattice energy and the hydrophobic nature of the bromophenyl group contribute to its poor dissolution in water-based systems.[2]

Solutions:

Protocol 1: pH Adjustment for Enhanced Solubility

The presence of a primary amine and an imidazole ring, both of which are basic, makes the solubility of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine highly dependent on pH.[3][4] By lowering the pH, these basic groups become protonated, forming a more soluble salt.[5][6]

Step-by-Step Methodology:

  • Prepare an acidic buffer: Start with a buffer system that is compatible with your experimental setup (e.g., citrate or acetate buffer) with a pH below the predicted pKa of the amine groups. A starting pH of 4-5 is often effective.

  • Initial Dispensing: Weigh the desired amount of the solid compound into a sterile container.

  • Incremental Addition of Acidic Buffer: Gradually add the acidic buffer to the solid while vortexing or sonicating.

  • Monitor Dissolution: Continue adding the buffer until the compound is fully dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Final pH Adjustment (Optional and with caution): If your assay requires a near-neutral pH, you can carefully adjust the pH of the dissolved compound solution upwards using a dilute basic solution (e.g., 0.1 M NaOH). Perform this step slowly while monitoring for any signs of precipitation.

Protocol 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can significantly increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[7][8][9][10]

Step-by-Step Methodology:

  • Select an appropriate co-solvent: Common choices for biological assays include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycols (PEGs).[11]

  • Prepare a Concentrated Stock Solution: Dissolve the compound in 100% of the chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous assay buffer to reach the final desired concentration.

  • Final Co-solvent Concentration: Crucially, ensure the final concentration of the co-solvent in your assay is low enough to not affect the biological system (typically <1% for DMSO in many cell-based assays).[1]

Co-solventTypical Starting Stock ConcentrationRecommended Final Concentration in Assay
DMSO10-50 mM< 1% (v/v)
Ethanol10-20 mM< 1% (v/v)
PEG 4005-15 mM< 5% (v/v)

Protocol 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing its aqueous solubility.[12][13][14][15]

Step-by-Step Methodology:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[5]

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer. The concentration will depend on the stoichiometry of the complex, but a 2-5% (w/v) solution is a good starting point.

  • Add the Compound: Add the solid (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for several hours, or even overnight, at room temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine?

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its kinetic solubility. Here are some troubleshooting steps:

  • Lower the final concentration: Your target concentration may be too high for the compound's solubility in the final buffer.

  • Decrease the DMSO percentage in the final solution: A higher concentration of DMSO may be needed to keep the compound in solution, but this could be detrimental to your assay. Finding the right balance is key.

  • Use a different co-solvent: Sometimes, another co-solvent like ethanol or a PEG might be more effective.

  • Consider the order of addition: Adding the DMSO stock to a vortexing buffer can sometimes help to disperse the compound more quickly and prevent localized high concentrations that lead to precipitation.

Q3: Can I heat the solution to help dissolve the compound?

A3: Gentle warming can be a useful technique to increase the rate of dissolution. However, it is crucial to be aware of the compound's thermal stability. Prolonged exposure to high temperatures could lead to degradation. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for the shortest time necessary. Always allow the solution to return to room temperature before use to check for any precipitation.

Q4: How does the bromophenyl group affect the solubility of the molecule?

A4: The bromophenyl group is a large, hydrophobic moiety. This part of the molecule contributes significantly to its overall lipophilicity, which is a primary reason for its poor solubility in aqueous solutions. Strategies to overcome this often involve either masking this hydrophobic part (e.g., with cyclodextrins) or using co-solvents to create a more favorable, less polar environment.

Q5: Are there other advanced techniques to improve solubility?

A5: Yes, for more challenging cases, several advanced formulation strategies can be explored, including:

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level to create an amorphous solid, which typically has a higher dissolution rate than the crystalline form.[18]

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range can increase the surface area available for dissolution.[19][20][21]

  • Salt Formation: For compounds with ionizable groups, forming a salt can dramatically increase aqueous solubility.[5] Given that (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is basic, forming a salt with an acid (e.g., hydrochloride or mesylate salt) is a viable strategy.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for selecting a suitable solubilization strategy.

Solubility_Workflow start Start: Compound Precipitation in Aqueous Buffer ph_adjust Is pH adjustment compatible with the assay? start->ph_adjust co_solvent Is a co-solvent (e.g., DMSO) compatible with the assay? ph_adjust->co_solvent No protocol_ph Protocol 1: Use Acidic Buffer ph_adjust->protocol_ph Yes cyclodextrin Consider Cyclodextrin Complexation co_solvent->cyclodextrin No protocol_co_solvent Protocol 2: Use Co-solvent co_solvent->protocol_co_solvent Yes protocol_cyclo Protocol 3: Kneading or Co-evaporation with Cyclodextrin cyclodextrin->protocol_cyclo advanced_methods Explore Advanced Methods (e.g., Solid Dispersion, Nanoparticles) protocol_cyclo->advanced_methods If still unsuccessful

Caption: A decision tree for selecting a solubilization method.

References

  • Arun, R. et al. (2008). Cyclodextrin Inclusion Complexes: A Review. Journal of Pharmacy Research.
  • Bhalani, D. V., & Inamdar, N. N. (2021).
  • Bibi, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Mistry, P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr.
  • Singh, R., et al. (2022). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • Solubilization techniques used for poorly water-soluble drugs. (2023). PMC - PubMed Central.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Solubility and pH of amines. (n.d.). Royal Society of Chemistry.
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2021).
  • Co-solvent: Significance and symbolism. (2025). ScienceDirect.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). PubMed.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2009). PubMed.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2021).
  • The use of co-solvents in parenteral low-solubility drugs formul
  • Technical Support Center: Enhancing the Solubility of 3-amino-1-methyl-1H-indazol-6-ol for Biological Assays. (n.d.). Benchchem.
  • (4-(4-bromophenyl)-1h-imidazol-2-yl)methanamine. (n.d.). ChemicalBook.
  • Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays. (n.d.). Benchchem.
  • Carbamic acid, (4-(4-bromophenyl)-1H-imidazol-2-YL)-, methyl ester. (n.d.). PubChem.
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of the Sciences in Philadelphia.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Amine compounds. (n.d.). SlideShare.
  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2014). PMC - NIH.
  • comparative study of different approaches used for solubility enhancement of poorly water. (n.d.). Panacea Journal of Pharmacy and Pharmaceutical Sciences.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • 4-(4-bromophenyl)-1-methyl-1H-imidazol-2-amine. (n.d.). Sigma-Aldrich.
  • Study of pH-dependent drugs solubility in water. (2025).
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022). RSC Publishing.
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly w
  • 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. (n.d.). Benchchem.
  • (S)-4-(2-aminoethyl)-N-(2-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrobromide. (n.d.). PubChem.
  • 2-Amino-4-(4-bromophenyl)thiazole. (n.d.). TCI Chemicals.
  • (4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone. (2024). Exclusive Chemistry Ltd.
  • (4-(4-BROMOPHENYL)-1H-IMIDAZOL-2-YL)METHANAMINE. (n.d.). ChemicalBook.
  • Imidazoles. (n.d.). IndiaMART.
  • 2-(4-Bromophenyl)-1-methyl-1H-imidazole. (n.d.). PubChem.
  • Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). (n.d.). Cheméo.
  • (2-(3-Bromophenyl)-1H-imidazol-5-YL)methanamine. (2025). Chemsrc.
  • 2-Amino-4-(4-bromophenyl)thiazole 97 2103-94-8. (n.d.). Sigma-Aldrich.
  • 2-((1S)-1-aminoethyl)-1-carboxymethyl-5-hydroxy-4-methylimidazole. (n.d.). PubChem.

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Technical Support Center: Stability of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice regarding the stability of this compound in various solvents. Our goal is to equip you with the knowledge to anticipate and address stability challenges in your experiments, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine in solution?

A1: Based on its chemical structure, the primary stability concerns for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine in solution are oxidation, photodegradation, and potential reactions related to the primary amine and imidazole ring. The imidazole moiety can be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under conditions that promote autoxidation.[1][2] The primary amine group can also be prone to oxidation and other reactions. Furthermore, many imidazole-containing compounds are sensitive to light, which can lead to the formation of various degradation products.[1][2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of an aqueous solution can significantly influence the stability of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine. The imidazole ring has a pKa for its conjugate acid of around 7, meaning its protonation state will change in different pH environments.[3] The primary amine is basic and will be protonated at acidic and neutral pH. Changes in pH can affect the susceptibility of the molecule to hydrolysis and oxidation. For some imidazole fungicides, degradation has been observed to be slower at neutral pH compared to acidic or alkaline conditions.[4] Therefore, it is crucial to buffer your solutions appropriately for your intended application and to evaluate stability across a relevant pH range.

Q3: Is (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine susceptible to photodegradation?

A3: Yes, there is a high likelihood of photosensitivity. Imidazole-containing compounds are often susceptible to photodegradation when exposed to light, particularly UV radiation.[1][2] The aromatic bromophenyl and imidazole rings can absorb light, leading to the formation of reactive species and subsequent degradation. It is strongly recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment.

Q4: What are the common degradation pathways for imidazole-containing compounds?

A4: Common degradation pathways for the imidazole moiety include oxidation, which can lead to the formation of various oxidized species, and photodegradation, which can result in complex mixtures of degradants.[1][2] Hydrolysis of substituents on the imidazole ring can also occur, though the core ring is generally stable to hydrolysis.[2] The specific degradation products will depend on the exact conditions (e.g., presence of oxygen, light, specific solvents, and temperature).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency over a short period in solution. Oxidative Degradation: The compound may be reacting with dissolved oxygen or other oxidizing species in the solvent.- Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon).- Consider the addition of an antioxidant, if compatible with your experimental system.- Store stock solutions under an inert atmosphere.
Appearance of unknown peaks in HPLC analysis after sample preparation. Photodegradation: Exposure to ambient or UV light during sample handling and analysis can cause degradation.- Prepare and handle samples in a dark or low-light environment.- Use amber vials or foil-wrapped containers for sample storage and in the autosampler.- Minimize the time samples are exposed to light before analysis.
Inconsistent results between experiments. Solvent Effects & pH Shifts: The choice of solvent and its purity can impact stability. Unbuffered aqueous solutions can experience pH shifts.- Use high-purity, HPLC-grade solvents.- For aqueous solutions, use a suitable buffer system to maintain a constant pH.- Evaluate the stability of the compound in different solvents to select the most appropriate one for your application.
Precipitation of the compound from solution over time. Poor Solubility or Degradation to an Insoluble Product: The compound may have limited solubility in the chosen solvent, or a degradation product may be less soluble.- Determine the solubility of the compound in various solvents before preparing stock solutions.- If solubility is an issue, consider using a co-solvent system.- Analyze any precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[2][5][6]

Objective: To investigate the intrinsic stability of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine under various stress conditions.

Materials:

  • (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • Photostability chamber

  • Thermostatically controlled oven

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat at 70°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Aim for 5-20% degradation for optimal results.[2]

Protocol 2: Routine Stability Testing in a Selected Solvent

Objective: To determine the stability of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine in a specific solvent under defined storage conditions.

Procedure:

  • Prepare a solution of the compound in the desired solvent at the intended experimental concentration.

  • Divide the solution into multiple amber vials.

  • Store the vials under the desired conditions (e.g., refrigerated at 2-8°C, at room temperature, or at an elevated temperature of 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove a vial and analyze the contents by a validated stability-indicating HPLC method.

  • Quantify the amount of the parent compound remaining and any major degradation products.

Visualizing Potential Degradation and Workflows

Potential Degradation Pathways A (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine B Oxidative Degradants A->B O2, H2O2, light C Photodegradation Products A->C UV/Vis light D Hydrolysis Products (pH dependent) A->D H+/OH-

Caption: Potential degradation pathways for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine.

Forced Degradation Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Dilute Sample->Neutralize Analyze HPLC Analysis Neutralize->Analyze Evaluate Evaluate Data (Identify Degradants, Determine Pathways) Analyze->Evaluate

Caption: A typical workflow for a forced degradation study.

Summary of Solvent and Condition Effects on Stability

Solvent/Condition Potential Stability Issues Recommendations
Aqueous Buffers pH-dependent hydrolysis, lower stability at acidic and alkaline pH.Use a buffer appropriate for the intended pH range and evaluate stability at the target pH.
Protic Solvents (e.g., Methanol, Ethanol) May participate in degradation reactions, especially under photolytic conditions.Use high-purity solvents and protect from light.
Aprotic Solvents (e.g., Acetonitrile, DMSO) Generally more stable, but autoxidation can still occur. DMSO can be problematic in some assays.Degas solvents and store solutions under an inert atmosphere. Confirm solvent compatibility with downstream applications.
Presence of Oxygen Increased risk of oxidative degradation.Degas solvents and work under an inert atmosphere (e.g., in a glovebox).
Exposure to Light High risk of photodegradation.Work in a dark environment and use light-protective containers.
Elevated Temperature Accelerated degradation rates for all pathways.Store stock solutions at low temperatures (e.g., -20°C or -80°C) for long-term storage.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3043-3050. [Link]

  • Goff, G. S., & Rochelle, G. T. (2004). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 43(20), 6400-6408. [Link]

  • Sparkl. (n.d.). Revision Notes - Basicity of Aqueous Solutions of Amines. [Link]

  • Eide-Haugmo, I., et al. (2011). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 50(21), 12076-12083. [Link]

  • Meston, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-27. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Zhang, R., & Zhang, Y. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air, 4(5), 268-278. [Link]

  • Thomas, D. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10), 38-41. [Link]

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. [Link]

  • Unacademy. (n.d.). Factors That Affect the Basicity of Amines. [Link]

  • Modern Chemical. (2026). The Role of Brominated Imidazoles in Modern Chemical Synthesis. [Link]

  • Sharma, A., et al. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Environmental Science and Health, Part B, 49(11), 835-842. [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Blessy, M., et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance, 47(3), 20-27. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)imidazole. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • Chemsrc. (n.d.). N-(4-BROMOPHENYL)-1-METHYL-1H-BENZO[D]IMIDAZOL-2-AMINE. [Link]

  • ResearchGate. (n.d.). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support center for the synthesis and optimization of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule or structurally similar compounds. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you navigate the common challenges associated with its synthesis, leading to improved yields, purity, and overall process efficiency.

The imidazole core is a privileged structure in medicinal chemistry, and its synthesis can be nuanced.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.

Section 1: General Synthetic Strategy & Mechanistic Considerations

A robust synthetic plan is the foundation of a successful experiment. Understanding the primary pathways and their critical control points is the first step toward optimization.

Q1: What is a reliable synthetic route for preparing (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine?

Answer: A common and effective strategy involves a multi-step synthesis that first constructs the core 4-(4-bromophenyl)-1H-imidazole ring, followed by the introduction or deprotection of the 2-aminomethyl group.

A logical and well-established approach is the reaction of an N-arylguanidine with an α-halocarbonyl compound to form a 2-aminoimidazole intermediate.[3][4] For the target molecule, the key precursors are N-(4-Bromophenyl)guanidine and a suitable three-carbon synthon that can be converted to the aminomethyl group. However, a more direct route often involves building the imidazole ring first and then functionalizing it.

A prevalent method for forming the substituted imidazole ring is a variation of the Debus-Radziszewski synthesis , which is a multicomponent reaction (MCR) involving a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[5][6][7]

Below is a generalized workflow for synthesizing the target molecule, starting from readily available materials.

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Functionalization at C2 4-Bromophenacyl_bromide 4-Bromophenacyl bromide (α-haloketone) Imidazole_Core 4-(4-Bromophenyl)-1H-imidazole (Intermediate A) 4-Bromophenacyl_bromide->Imidazole_Core Debus-Radziszewski Condensation Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Imidazole_Core Debus-Radziszewski Condensation Formaldehyde_Source Formaldehyde Source (or equivalent) Formaldehyde_Source->Imidazole_Core Debus-Radziszewski Condensation Intermediate_A 4-(4-Bromophenyl)-1H-imidazole (Intermediate A) Cyanation Cyanation (e.g., with KCN) Intermediate_A->Cyanation Cyano_Intermediate 2-Cyano-4-(4-bromophenyl) -1H-imidazole (Intermediate B) Cyanation->Cyano_Intermediate Reduction Reduction (e.g., LiAlH4 or H2/Catalyst) Cyano_Intermediate->Reduction Final_Product (4-(4-Bromophenyl)-1H-imidazol -2-YL)methanamine (Target Molecule) Reduction->Final_Product

Caption: Generalized synthetic workflow for the target molecule.

Section 2: Troubleshooting Common Synthesis Problems

Even with a solid plan, experimental challenges are common. This section addresses the most frequently encountered issues.

Q2: My Debus-Radziszewski reaction for the imidazole core is giving a very low yield. What are the likely causes?

Answer: Low yields in this multicomponent reaction are a well-documented issue and can stem from several factors.[1][5][7] Here’s a systematic guide to diagnosing the problem.

1. Sub-optimal Stoichiometry:

  • Causality: The molar ratio of the dicarbonyl (or its precursor), aldehyde, and ammonia source is critical. An excess of the ammonia source, such as ammonium acetate, is often used to drive the equilibrium towards product formation.[5]

  • Solution: Start with a 1:1 ratio of your bromoketone and aldehyde source, but use a significant excess of ammonium acetate (e.g., 5-10 equivalents). Systematically vary the amount of ammonium acetate to find the optimal ratio for your specific substrate.

2. Harsh Reaction Conditions:

  • Causality: Traditional protocols often call for high temperatures and long reaction times, which can lead to the degradation of starting materials, intermediates, or the final product.[5]

  • Solution: Monitor your reaction by TLC or LC-MS at regular intervals. Find the point where product formation plateaus and starting material is consumed. Consider lowering the temperature and extending the reaction time. Microwave-assisted synthesis can also be an excellent alternative to reduce reaction times and potentially minimize degradation.

3. Competing Side Reactions:

  • Causality: The formation of oxazole byproducts can be a significant competitive pathway that consumes your starting materials.[5]

  • Solution: The choice of solvent and catalyst can influence the reaction pathway. Acetic acid is a common solvent that can also act as a catalyst. Exploring other catalysts like silica-supported sulfuric acid or various Lewis acids may favor the desired imidazole formation.[8][9]

4. Poor Solubility of Reactants:

  • Causality: If your reactants are not fully dissolved in the reaction medium, the reaction will be heterogeneous and slow, leading to incomplete conversion and low yields.

  • Solution: Ensure your chosen solvent (e.g., glacial acetic acid, ethanol, toluene) can fully dissolve the reactants at the reaction temperature. If solubility is an issue, consider using a co-solvent system or a higher-boiling polar aprotic solvent like DMF or DMSO, but be mindful of potential side reactions with these solvents at high temperatures.

G Start Low Yield Observed Stoichiometry Check Reactant Stoichiometry Start->Stoichiometry Conditions Evaluate Reaction Conditions (T, t) Start->Conditions SideProducts Analyze for Side Products Start->SideProducts Solubility Assess Reactant Solubility Start->Solubility Action1 Optimize NH4OAc Equivalents (5-10 eq.) Stoichiometry->Action1 Action2 Lower Temp & Extend Time OR Use Microwave Conditions->Action2 Action3 Change Solvent/ Catalyst System SideProducts->Action3 Action4 Use Co-solvent or Alternative Solvent (e.g., DMF) Solubility->Action4

Caption: Troubleshooting workflow for low reaction yield.

Section 3: Systematic Optimization of Reaction Conditions

Once you have a reproducible synthesis, the next step is to optimize it for yield and purity.

Q3: How can I systematically optimize the reaction conditions to maximize the yield of my target imidazole?

Answer: A systematic approach is crucial for efficient optimization. Instead of randomly changing parameters, focus on one or two variables at a time or use a Design of Experiments (DoE) approach for more complex optimizations.[10]

ParameterRange/Variables to TestRationale & Key Insights
Ammonia Source Ammonium Acetate, Ammonium Chloride, Ammonium FormateAmmonium acetate is most common as it provides both ammonia and acts as a buffer. Ammonium chloride has been explored as a catalyst to improve yield in some cases.[10]
Temperature 80°C to RefluxBalance reaction rate against thermal degradation. Monitor by TLC/LC-MS to find the "sweet spot."
Solvent Glacial Acetic Acid, Ethanol, Toluene, DMF, Solvent-freeThe solvent polarity and boiling point dramatically affect reaction kinetics and solubility. Solvent-free conditions under microwave irradiation can be highly effective.[9]
Catalyst None (self-catalyzed), Lewis Acids (e.g., Zn(BF₄)₂), Solid Acids (e.g., HBF₄–SiO₂), Lactic AcidCatalysts can significantly lower the activation energy, reduce reaction times, and improve yields. The choice of catalyst can also influence selectivity.[1][8]
Reactant Ratio Vary equivalents of ammonia source (e.g., 3 to 15 eq.)Crucial for driving the reaction to completion. The optimal ratio is substrate-dependent.[10]

Experimental Protocol: Screening Reaction Temperatures

  • Set up three identical small-scale reactions in parallel (e.g., 1 mmol scale).

  • Use your current best conditions for solvent and stoichiometry in all three reactions.

  • Run the reactions at three different temperatures: e.g., 80°C, 100°C, and 120°C (or reflux).

  • Monitor each reaction at 1h, 4h, and 12h intervals using a quantitative method (e.g., LC-MS with an internal standard or crude NMR).

  • Analyze the results to determine which temperature provides the best conversion rate without significant product degradation.

Section 4: Purification Strategies and Troubleshooting

The final and often most challenging step is isolating your product in high purity. Imidazoles, being basic heterocycles, can present unique purification challenges.

Q4: My compound streaks badly on silica gel columns (tailing), leading to poor separation and low recovery. How can I resolve this?

Answer: Tailing is a classic problem when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen atoms on the imidazole ring interact strongly with the acidic silanol groups on the silica surface, causing the compound to elute slowly and as a broad band.

Solutions:

  • Use a Basic Modifier:

    • Technique: Add a small amount of a volatile base to your mobile phase. The most common choice is triethylamine (TEA) at a concentration of 0.1-1%. Pyridine can also be used.

    • Causality: The TEA will preferentially bind to the acidic sites on the silica gel, "masking" them from your product. This allows your imidazole to elute more quickly and in a much sharper band, dramatically improving separation.[11]

  • Switch to a Different Stationary Phase:

    • Technique: Use neutral or basic alumina instead of silica gel.

    • Causality: Alumina does not have the strong acidic character of silica, which significantly reduces the problematic interactions that cause tailing.[11]

  • Employ an Acid-Base Extraction:

    • Technique: Before chromatography, perform an acid-base workup to remove non-basic impurities.

    • Causality: Dissolve your crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute acid (e.g., 1M HCl). Your basic imidazole will move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your purified product back into an organic solvent. This can significantly simplify the subsequent chromatography.[11]

  • Recrystallization:

    • Technique: If your product is a solid and sufficiently pure after the workup (>90%), recrystallization is an excellent final purification step.

    • Causality: This method purifies based on differences in solubility between your product and impurities in a given solvent system at different temperatures. It is often more scalable and cost-effective than chromatography for final purification.[11][12]

Protocol: Column Chromatography with a Basic Modifier

  • Prepare the Slurry: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Dichloromethane/Methanol). Crucially, add 0.5% triethylamine to this mixture.

  • Pack the Column: Pack the column with the prepared slurry.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[11]

  • Elute: Begin elution with your starting mobile phase (e.g., 98:2 DCM/Methanol + 0.5% TEA). Gradually increase the polarity by increasing the percentage of methanol as needed.

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

References
  • Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica. [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]

  • Modular Synthesis of Di- and Tri-substituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. ResearchGate. [Link]

  • Optimization of reaction conditions: Significance and symbolism. Consolidated theoretical and practical studies. [Link]

  • One‐Pot, Two‐Step Metal and Acid‐Free Synthesis of Trisubstituted Imidazole Derivatives via Oxidation of Internal Alkynes Using an Iodine/DMSO System. ResearchGate. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Radziszewskis Imidazole Synthesis. Scribd. [Link]

  • General reaction scheme of the Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

  • Synthesis of 2-Methyl-4-(4-amino-phenyl)-1H-imidazole. PrepChem.com. [Link]

  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry. [Link]

  • Synthesis and Characteristics of 2-Bromophenyl-6-iminopurine from 2-Bromophenyl-4-cyanoimidazole. ResearchGate. [Link]

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules. [Link]

  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link]

  • Preparation method of 4-halogen-1H-imidazole.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. [Link]

  • Synthesis and pharmacology of 2-(2-aminoethyl)imidazole (2-isohistamine). Journal of Medicinal Chemistry. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Studies of Imidazole Compounds. V. A New and Improved Synthesis of 4-(2-Substituted Aminoethyl). Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Crystallization of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific molecule. We will address common challenges in a direct question-and-answer format, grounded in fundamental chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine that influence its crystallization?

A1: The crystallization behavior of this molecule is governed by three primary functional regions:

  • The Imidazole Ring: This is a polar, aromatic heterocycle with both a hydrogen bond donor (N-H) and acceptor (the sp² nitrogen). It is known to be soluble in polar solvents and can participate in strong hydrogen bonding networks, which are crucial for forming a stable crystal lattice.[1] The imidazole ring system also allows for π-π stacking interactions.[2]

  • The Primary Amine (-CH₂NH₂): The methanamine group is basic and a potent hydrogen bond donor. This functionality significantly increases the molecule's polarity and provides additional sites for strong intermolecular interactions. It also presents the opportunity for salt formation with acids, which can be a powerful purification and crystallization strategy.[3][4]

  • The 4-Bromophenyl Group: This bulky, relatively nonpolar group introduces a halogen atom. The bromine can participate in halogen bonding and other weak intermolecular interactions, potentially leading to different packing arrangements and the possibility of polymorphism.[5][6][7] The overall nonpolar character of this group will influence solubility in organic solvents.

Q2: What is polymorphism, and why should I be concerned about it with this compound?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6][8] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which is of critical importance in pharmaceutical development.[9] The presence of the flexible bromophenyl group and multiple hydrogen bonding sites in (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine makes it a candidate for exhibiting polymorphism. Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different polymorphs.[10] It is crucial to identify and control the desired polymorphic form for consistent results in downstream applications.

Q3: Should I crystallize this compound as a free base or as a salt?

A3: Both approaches have merit and the best choice depends on your objective.

  • Free Base Crystallization: This is suitable for general purification if the free base has favorable crystallization properties. It avoids introducing additional reagents.

  • Salt Crystallization: Due to the presence of the basic amine and imidazole nitrogen, forming a salt (e.g., a hydrochloride or sulfate salt) is a highly effective strategy.[3][11] Salts often have significantly different solubility profiles than their corresponding free bases and tend to be more crystalline. This method is excellent for removing non-basic impurities. You can form the salt by dissolving the amine in a suitable solvent and adding an acid (e.g., HCl in ethanol or dioxane).[4]

Troubleshooting Guide

This section addresses specific experimental failures. Each issue is analyzed by probable cause and followed by a series of recommended solutions.

Problem 1: My compound will not dissolve in any single common solvent.
  • Probable Cause: The molecule possesses both polar (imidazole, amine) and nonpolar (bromophenyl) regions, making it difficult to find a single solvent that can effectively solvate all parts of the molecule. The crystal lattice energy may be too high for many solvents to overcome.

  • Solutions:

    • Use a Solvent Mixture: This is a standard technique for compounds with mixed polarity.[12] Try dissolving the compound in a minimal amount of a "good" polar solvent in which it is highly soluble (e.g., Methanol, DMSO, DMF) at an elevated temperature. Then, slowly add a "poor" nonpolar solvent (the anti-solvent) in which it is insoluble (e.g., Hexane, Toluene, Diethyl Ether) until the solution becomes faintly cloudy (the saturation point).[3][8] Heating the solution again to clarify it and then allowing it to cool slowly can yield crystals.

    • Try Acidic Solvents: For amines and other basic compounds, organic acids like acetic acid can be effective solvents, sometimes used in mixtures.[4]

    • Elevate the Temperature: Ensure you are heating the solvent mixture sufficiently, often to the boiling point of the lower-boiling solvent, to maximize solubility.[13] Use an Erlenmeyer flask with a watch glass on top to prevent solvent evaporation.[14]

Problem 2: The compound dissolves when hot, but no crystals form upon cooling.
  • Probable Cause: The solution is not sufficiently supersaturated, or there is an energetic barrier to nucleation (the initial formation of crystal seeds). This can also occur if too much solvent was used.[14]

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a surface for crystals to begin forming.

    • Introduce a Seed Crystal: If you have a small crystal from a previous batch, add it to the cooled solution.[13] This provides a template for further crystal growth and is a key technique for controlling polymorphism.[8]

    • Reduce the Temperature Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[13]

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it again to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool once more.[14]

    • Add an Anti-Solvent: If using a single solvent, you can slowly add an anti-solvent to the cooled solution to decrease the overall solubility of your compound and induce precipitation.

Problem 3: An oil or amorphous solid crashes out of solution instead of crystals.
  • Probable Cause: The solution has become supersaturated at a temperature that is above the melting point of your compound in the impure solvent system, or the rate of cooling is too rapid.[14] Rapid precipitation traps impurities and prevents the formation of an ordered crystal lattice.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional "good" solvent (1-5% more) to slightly decrease the supersaturation level upon cooling.[14]

    • Slow Down the Cooling Rate: This is the most critical factor. After heating, allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring.[14] Do not place it directly in an ice bath. Slow cooling allows molecules the time to orient themselves correctly into a crystal lattice.

    • Change the Solvent System: The current solvent may be too "good" of a solvent. Try a solvent system where the compound's solubility is lower at elevated temperatures.

Problem 4: The crystallization yield is very low.
  • Probable Cause: Your compound has significant solubility in the mother liquor even at low temperatures, or too much solvent was used initially.[14]

  • Solutions:

    • Optimize the Solvent Ratio: Carefully determine the minimum amount of hot solvent needed to dissolve your compound. Using excess solvent is a common cause of low yield.[14]

    • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath for at least 20-30 minutes before filtration to maximize the amount of product that crystallizes out.

    • Minimize Wash Solvent: When washing the collected crystals, use a minimal amount of ice-cold fresh solvent. Using too much or using room-temperature solvent will dissolve some of your product.

    • Concentrate the Mother Liquor: It is possible to recover a second crop of crystals by taking the filtrate (mother liquor), reducing its volume by heating/evaporation, and cooling it again. Note that this second crop may be less pure than the first.

Data & Protocols
Table 1: Potential Solvent Systems for Screening
Solvent Class"Good" Solvent (for dissolving)"Anti-Solvent" (for precipitating)Rationale & Comments
Alcohols / Ethers Methanol, EthanolDiethyl ether, HexaneAlcohols are good at dissolving the polar imidazole and amine moieties. The anti-solvent precipitates the compound as solubility decreases. A classic combination.
Aprotic Polar / Aromatic Acetone, AcetonitrileToluene, HeptaneAcetone and acetonitrile are strong polar solvents. Toluene can engage in π-stacking and is a good anti-solvent for polar compounds.
Acidic Acetic AcidWater, Ethyl AcetateAcetic acid will protonate the amine, altering solubility. Adding water as an anti-solvent can be highly effective for precipitating the acetate salt.
High Boiling Point Dimethylformamide (DMF), DMSOWater, 2-PropanolUse sparingly for difficult-to-dissolve compounds. The compound is dissolved in a minimal amount of hot DMF/DMSO, and water is added dropwise as the anti-solvent.
Experimental Protocol: General Recrystallization Workflow
  • Solvent Selection: Based on screening, choose an appropriate solvent or solvent pair. A good solvent should dissolve the compound when hot but not when cold.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.[12]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.[14] Do not disturb the flask during this period. Once at room temperature, you may place it in an ice bath for >20 minutes to maximize crystal formation.[13]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Visualizations
Troubleshooting Workflow

The following diagram outlines the decision-making process when troubleshooting the crystallization of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine.

G cluster_troubleshoot Troubleshooting Path start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool oil_q Oiled Out? cool->oil_q crystals_q Crystals Form? filter Filter, Wash & Dry crystals_q->filter Yes induce Induce Nucleation: - Scratch - Add Seed Crystal crystals_q->induce No oil_q->crystals_q No add_solvent Re-heat, Add More 'Good' Solvent oil_q->add_solvent end Pure Crystals Obtained filter->end add_solvent->cool induce->crystals_q reduce_vol Concentrate Solution (Boil off solvent) induce->reduce_vol Still No Crystals reduce_vol->cool G cluster_interactions Intermolecular Forces molecule (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine h_bond Hydrogen Bonding (N-H···N, N-H···O) molecule->h_bond pi_stack π-π Stacking (Imidazole & Phenyl Rings) molecule->pi_stack halogen_bond Halogen Bonding (C-Br···N/O) molecule->halogen_bond lattice Stable Crystal Lattice h_bond->lattice pi_stack->lattice halogen_bond->lattice

Caption: Key intermolecular forces driving crystal formation.

References
  • Recrystallization (chemistry) | Research Starters - EBSCO. (n.d.).
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • LabXchange. (2024). Lab Procedure: Recrystallization.
  • ResearchGate. (2025). Effect of Bromine on NaF Crystallization in Photo-Thermo-Refractive Glass.
  • ACS Publications. (2018). Effect of Self-Poisoning on Crystallization Kinetics of Dimorphic Precision Polyethylenes with Bromine. Macromolecules.
  • ACS Publications. (2024). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Journal of the American Chemical Society.
  • PubMed. (2007). Polymorphism of 4-bromobenzophenone.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Reddit. (2024). Amine workup : r/Chempros.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • PubMed. (2021). Unexpected Polymorphism in Bromoantimonate(III) Complexes and Its Effect on Optical Properties.
  • NIH. (n.d.). Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole.
  • ResearchGate. (2024). Insights into polymorphism and inclusion properties in organic compounds.
  • ResearchGate. (n.d.). Polymorphic behavior of an organic compound.
  • Benchchem. (2025). Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Derivatives.
  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • NIH. (n.d.). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. PMC.
  • PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.

Sources

Technical Support Center: Purification of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this compound. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common experimental issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine.

Problem 1: My compound is streaking or showing poor resolution on a silica gel column.

Answer:

This is a frequent issue when purifying polar amines like (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine on standard silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.[1][2]

Causality and Solution:

To mitigate this, you need to suppress the interaction between your basic compound and the acidic stationary phase. Here are a few approaches:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v). The TEA will compete with your compound for the acidic sites on the silica, allowing for better elution and peak shape.[2] Alternatively, using a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be effective for highly polar compounds.[3]

  • Pre-treating the Silica Gel: You can neutralize the silica gel before packing your column. This can be done by washing the silica with a solvent containing triethylamine and then removing the excess TEA before packing.[2]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[1] Another option is to use deactivated silica gel.[3]

Experimental Protocol: Mobile Phase Modification for Flash Chromatography

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Add a Basic Modifier: To the chosen solvent system, add 1% triethylamine. For example, if your optimal eluent is 9:1 Dichloromethane:Methanol, prepare a mobile phase of 90:10:1 Dichloromethane:Methanol:Triethylamine.

  • Run the Column: Equilibrate your silica gel column with the modified mobile phase before loading your sample. Elute your compound using the same modified mobile phase.

Problem 2: My compound is not retained on a reverse-phase C18 column and elutes in the void volume.

Answer:

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is a polar compound. On a standard C18 column, which separates compounds based on hydrophobicity, polar molecules have weak interactions with the non-polar stationary phase and elute quickly with the polar mobile phase.[4][5][6][7][8]

Causality and Solution:

To increase retention on a reverse-phase column, you need to enhance the interaction between your compound and the stationary phase.

  • Increase Mobile Phase Polarity: Use a highly aqueous mobile phase (e.g., 95% water or buffer). However, for very polar compounds, this may still not provide sufficient retention.[8]

  • Adjust Mobile Phase pH: The primary amine in your compound will be protonated at acidic pH. By increasing the pH of the mobile phase to be closer to or above the pKa of the amine, you will have more of the neutral, less polar form of the compound, which will interact more strongly with the C18 stationary phase. However, be mindful that silica-based C18 columns are not stable at high pH.

  • Use an Ion-Pairing Reagent: Add an ion-pairing reagent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), to the mobile phase. These reagents have a hydrophobic tail and a charged head. The charged head will interact with the protonated amine of your compound, and the hydrophobic tail will interact with the C18 stationary phase, thereby increasing retention.

  • Consider a Different Stationary Phase: For highly polar compounds, a standard C18 column may not be the best choice. Consider using a column with a more polar stationary phase (e.g., a C18 column with polar end-capping) or a mixed-mode column that has both reverse-phase and ion-exchange properties.[8]

Workflow for Reverse-Phase Method Development:

Caption: Decision tree for optimizing reverse-phase HPLC for polar compounds.

Problem 3: I am observing significant product loss or decomposition during purification.

Answer:

Aminomethyl-imidazoles can be susceptible to degradation, particularly on acidic stationary phases like silica gel.[3][9] The primary amine can also be prone to oxidation.

Causality and Solution:

  • Minimize Contact Time with Silica: If using silica gel chromatography, do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as quickly as possible.

  • Use a Deactivated Stationary Phase: As mentioned in Problem 1, using deactivated silica, alumina, or a modified mobile phase can reduce degradation.

  • Purification via Salt Formation: A robust method to purify amines is to convert them into a salt.[10][11][12][13] The salt will have very different solubility properties from the free base and potential non-basic impurities.

Experimental Protocol: Purification via Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine in a suitable organic solvent, such as methanol or isopropanol.

  • Acidification: Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) to the stirred solution of your compound.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. You can aid precipitation by cooling the mixture in an ice bath.

  • Isolation: Collect the solid salt by filtration and wash it with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining impurities.

  • Drying: Dry the salt under vacuum.

  • Liberation of the Free Base (Optional): If the free base is required, the purified salt can be dissolved in water and treated with a base (e.g., NaOH or NaHCO3) to regenerate the amine, which can then be extracted with an organic solvent.[13]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might see in the synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine?

A1: The impurities will depend on the synthetic route. A common synthesis for substituted imidazoles involves the reaction of an α-haloketone (like 2-bromo-1-(4-bromophenyl)ethan-1-one) with an aldehyde and ammonia (or an ammonia source).[14][15] Potential impurities could include unreacted starting materials, over-alkylated products, or side-products from the cyclization reaction. If a protecting group strategy is used for the aminomethyl moiety, incomplete deprotection could be a source of impurities.[16][17][18][19]

Q2: Can I use crystallization to purify (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine?

A2: Yes, crystallization can be a very effective purification technique, especially if your crude material is of reasonable purity.[20] You will need to screen different solvent systems to find one in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Given the polar nature of your compound, you might explore solvent systems like methanol/water, ethanol/water, or isopropanol/hexane. The formation of supramolecular structures through hydrogen bonding, as seen in some imidazole derivatives, can facilitate crystallization.[21]

Q3: My compound appears to be unstable upon storage. How can I improve its stability?

A3: Primary amines can be susceptible to oxidation and degradation. Storing the compound as a salt (e.g., hydrochloride salt) can significantly improve its stability.[13][22] If you need to store the free base, it is best to do so under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting impurities.[23][24][25] A reverse-phase method, as discussed in Problem 2, is commonly used.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound and identify potential impurities.[26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of your compound and detect any structural isomers or impurities.

Data Summary Table for HPLC Method Development:

Stationary PhaseMobile PhaseRetention Factor (k')Peak Shape
C1895:5 Water:Acetonitrile< 0.5Sharp
C1895:5 Water:Acetonitrile + 0.1% TFA2.1Symmetrical
Polar-Endcapped C1895:5 Water:Acetonitrile1.8Symmetrical

Logical Relationship Diagram for Purification Strategy Selection:

G Start Crude (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine Purity Assess Purity (TLC/HPLC) Start->Purity HighPurity High Purity (>90%) Purity->HighPurity >90% LowPurity Low Purity (<90%) Purity->LowPurity <90% Crystallization Attempt Crystallization HighPurity->Crystallization Column Column Chromatography LowPurity->Column Salt Salt Formation & Precipitation LowPurity->Salt Crystallization->Column Fails Success Pure Product Crystallization->Success Successful Column->Salt Fails/Decomposition Column->Success Successful Salt->Success Successful Failure Re-evaluate Strategy Salt->Failure Fails

Caption: Flowchart for selecting a suitable purification strategy.

References

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved January 20, 2026, from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. Retrieved January 20, 2026, from [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved January 20, 2026, from [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved January 20, 2026, from [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1). ScienceDirect. Retrieved January 20, 2026, from [Link]

  • The Paper Chromatography of Imidazoles. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • 7.10: Reverse Phase Chromatography. (2022, October 4). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020, April 17). YouTube. Retrieved January 20, 2026, from [Link]

  • 20.2: Basicity of Amines and Ammonium Salt Formation. (2020, May 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Ways of crashing out amines : r/chemistry. (2018, May 13). Reddit. Retrieved January 20, 2026, from [Link]

  • Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. (1984, January 15). PubMed. Retrieved January 20, 2026, from [Link]

  • What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry. (2018, December 8). Reddit. Retrieved January 20, 2026, from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved January 20, 2026, from [Link]

  • Amine purification. (2011, August 29). Science Forums. Retrieved January 20, 2026, from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]

  • The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. (2025, February 3). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. (2016, April 18). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recent advances in the synthesis of imidazoles. (2020, May 18). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

  • 2-aminomethyl-1H-imidazole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). MDPI. Retrieved January 20, 2026, from [Link]

  • Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Unit 4 imidazole. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 20, 2026, from [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023, January 23). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023, October 10). IJNRD. Retrieved January 20, 2026, from [Link]

  • Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. (n.d.). AWS. Retrieved January 20, 2026, from [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024, November 14). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Scale-Up of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support resource for researchers and process chemists involved in the synthesis of (4-(4-bromophenyl)-1H-imidazol-2-YL)methanamine. This molecule is a valuable building block in pharmaceutical development, and its successful scale-up is critical for advancing drug discovery programs. Transitioning from bench-scale synthesis to pilot or manufacturing scale often introduces a host of challenges, from altered reaction kinetics and thermal management issues to unexpected impurity profiles and difficult purifications.

This guide is structured to provide direct, actionable solutions to common problems encountered during the scale-up of this specific synthesis. Drawing from established principles of process chemistry and practical field experience, we will address the "what," the "why," and the "how" of overcoming these hurdles to ensure a robust, safe, and reproducible process.

Section 1: Synthesis Overview and Critical Scale-Up Junctions

The synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine typically proceeds through a multi-step pathway. A common and logical route involves the initial formation of the substituted imidazole ring, followed by the introduction of the aminomethyl group. Each stage presents unique challenges when moving from grams to kilograms.

Below is a generalized workflow illustrating the key transformations and highlighting the most common points of failure during scale-up.

Synthesis_Workflow cluster_problems Critical Scale-Up Control Points SM Starting Materials (e.g., 2-Amino-1-(4-bromophenyl)ethanone) Cyclization Step 1: Imidazole Ring Formation (Cyclization) SM->Cyclization + Reagents (e.g., formamide, acid) Intermediate Intermediate (4-(4-bromophenyl)-1H-imidazole-2-carbaldehyde or nitrile) Cyclization->Intermediate Reduction Step 2: Reductive Amination / Nitrile Reduction Intermediate->Reduction + Reducing Agent (e.g., NaBH4, H2/Catalyst) CrudeProduct Crude Product Reduction->CrudeProduct Purification Step 3: Purification & Isolation (Crystallization) CrudeProduct->Purification Solvent selection, pH adjustment FinalProduct Final Product (Target Methanamine) Purification->FinalProduct P1 Heat Management (Exotherm) Impurity Formation P1->Cyclization P2 Hydrogenation Safety Catalyst Poisoning/Activity P2->Reduction P3 Crystallization Control (Oiling out, Polymorphism) P3->Purification

Technical Support Center: Synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of impurities. Our focus is on providing practical, experience-driven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, offering explanations for the underlying causes and providing actionable solutions.

FAQ 1: My final product shows significant unreacted 4-bromoacetophenone. What are the likely causes and how can I improve the conversion rate?

Answer:

Incomplete conversion of 4-bromoacetophenone is a frequent challenge. The primary causes often relate to reaction conditions and reagent purity.

  • Insufficient Reaction Time or Temperature: The formation of the imidazole ring is a critical step that may require prolonged heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.[1]

  • Catalyst Inefficiency: In syntheses involving steps like a Suzuki-Miyaura coupling, the choice and handling of the palladium catalyst are crucial. Ensure the catalyst is not deactivated and consider using a fresh batch.[2][3]

  • Base Strength and Solubility: The choice of base can significantly impact the reaction rate. For instance, in a Suzuki-Miyaura coupling, bases like sodium carbonate are often effective.[2] Ensure the base is adequately soluble in the reaction medium to facilitate the reaction.

  • Purity of Starting Materials: Impurities in 4-bromoacetophenone or other reagents can interfere with the reaction. It is advisable to use highly pure starting materials.

FAQ 2: I'm observing an impurity with a similar mass to my product, but with a different retention time in HPLC. What could this be?

Answer:

This scenario often points to the formation of isomeric impurities. Depending on the synthetic route, several isomers can be generated.

  • Isomeric Imidazole Formation: During the imidazole ring formation, isomers can be produced depending on the reaction conditions.[1] For example, if a substituted glyoxal is used, different regioisomers of the imidazole can be formed.

  • Positional Isomers of the Bromophenyl Group: While less common with 4-bromoacetophenone, ensure that your starting material has not isomerized or does not contain other brominated isomers.

To confirm the identity of the impurity, isolation followed by structural elucidation using techniques like NMR and Mass Spectrometry is recommended.

FAQ 3: My product is difficult to purify by column chromatography due to tailing. What can I do to improve the separation?

Answer:

Tailing of basic compounds like imidazoles on silica gel is a common issue due to the interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface.[4]

Here are some strategies to mitigate this:

  • Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.[4]

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which can provide better separation for basic compounds.[4]

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography using a C18 column can be an effective alternative.

  • Acid-Base Extraction: The basic nature of the imidazole moiety can be exploited for purification through acid-base extraction.[1] This involves dissolving the crude product in an organic solvent and washing with a dilute acid to extract the basic product into the aqueous phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

FAQ 4: How can I effectively remove colored impurities from my final product?

Answer:

Colored impurities often arise from side reactions or the degradation of reagents.

  • Recrystallization: This is a highly effective method for removing colored impurities if the product is a solid.[1] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration.

  • Column Chromatography: As a general purification technique, column chromatography can also be effective in separating colored impurities.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

This protocol provides a general guideline for purifying imidazole derivatives using column chromatography.

  • Column Packing: Select a column of appropriate size and pack it with silica gel slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for better resolution, adsorb the sample onto a small amount of silica gel (dry loading).[4]

  • Elution: Start with a non-polar mobile phase (e.g., hexane/ethyl acetate) and gradually increase the polarity. A typical gradient could be from 100% hexane to a mixture of hexane and ethyl acetate.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a powerful technique for assessing the purity of your final product and identifying impurities.[5][6]

Parameter Condition Rationale
Column C18 reverse-phase columnProvides good separation for a wide range of organic molecules.
Mobile Phase Acetonitrile and water with an ionic reagent (e.g., potassium dihydrogen phosphate)The organic modifier (acetonitrile) and aqueous phase allow for gradient elution to separate compounds with different polarities. The ionic reagent can improve peak shape.[5]
Detection UV detector at 210 nmMany imidazole derivatives have a UV absorbance around this wavelength.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.

Visualizing Potential Side Reactions

The following diagram illustrates potential side reactions that can lead to impurities during the synthesis.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions & Impurities 4-Bromoacetophenone 4-Bromoacetophenone Intermediate_A Intermediate_A 4-Bromoacetophenone->Intermediate_A Reagent X Impurity_1 Impurity_1 4-Bromoacetophenone->Impurity_1 Incomplete Reaction Target_Molecule Target_Molecule Intermediate_A->Target_Molecule Reagent Y Impurity_2 Impurity_2 Intermediate_A->Impurity_2 Isomerization Impurity_3 Impurity_3 Target_Molecule->Impurity_3 Degradation caption Potential Impurity Formation Pathways

Caption: Potential Impurity Formation Pathways

References

  • Benchchem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • Wang, Q., & Zhang, X. (2011). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 47(11), 1361-1363.
  • Veeprho. (n.d.). Imidazole Impurities and Related Compound.
  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • ResearchGate. (2020). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications.
  • Organic Syntheses. (n.d.). Acetophenone, p-bromo-.
  • Molecules. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents.
  • Journal of the American Chemical Society. (1951). Studies of Imidazole Compounds. V. A New and Improved Synthesis of 4-(2-Substituted Aminoethyl)-imidazoles.
  • CLEARSYNTH. (n.d.). Imidazole Impurity Product List.
  • BMC Chemistry. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • ResearchGate. (n.d.). Figure S3: 4-Bromoacetophenone conversions.
  • Journal of Medicinal Chemistry. (1959). Synthesis and pharmacology of 2-(2-aminoethyl)imidazole (2-isohistamine).
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Pd(II)-N2O2 Supported on Magnetic Nanoparticles.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
  • Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
  • Organic Syntheses. (n.d.). 4-bromoacetophenone.
  • ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine for Method Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is paramount to ensuring data integrity, product quality, and regulatory compliance. This guide provides an in-depth technical overview of the mass spectrometric validation of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, a compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only outline the "how" but to elucidate the "why" behind the experimental choices, grounding our approach in established scientific principles and regulatory expectations.

This document is structured to guide researchers, scientists, and drug development professionals through a comprehensive validation process. We will explore the foundational chemical properties of the analyte, predict its mass spectrometric behavior, and detail robust protocols for method validation. By integrating principles from authoritative sources such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this guide aims to establish a self-validating system for the analysis of this and structurally similar compounds.[1][2][3]

Analyte Characterization and Predicted Mass Spectrometric Behavior

Before embarking on method validation, a thorough understanding of the analyte's chemical properties is essential.

Chemical Structure and Properties:

  • Compound Name: (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine[4][5]

  • Molecular Formula: C₁₀H₁₀BrN₃[4][5]

  • Molecular Weight: 252.11 g/mol [4][5]

  • Key Structural Features:

    • A bromophenyl group

    • An imidazole ring

    • A primary aminomethyl substituent

These features are critical in predicting the compound's behavior in a mass spectrometer. The presence of bromine, with its characteristic isotopic distribution (approximately 51% ⁷⁹Br and 49% ⁸¹Br), will result in a distinctive M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[6][7] The basic nitrogen atoms in the imidazole ring and the primary amine make this molecule an excellent candidate for positive-ion electrospray ionization (ESI).

Predicted Fragmentation Patterns:

Based on the functional groups present, we can anticipate several key fragmentation pathways under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).

  • Loss of the aminomethyl group: A likely fragmentation would involve the cleavage of the bond between the imidazole ring and the aminomethyl group.

  • Fragmentation of the imidazole ring: While imidazole rings are relatively stable, fragmentation can occur, often through the loss of small molecules like HCN.[8] Studies on other imidazole derivatives have shown that the ring itself tends to remain intact, with fragmentation primarily involving its substituents.[9]

  • Cleavage of the bromophenyl group: The bond connecting the bromophenyl group to the imidazole ring could also be a site of fragmentation.

The following diagram illustrates the predicted fragmentation pathways.

fragmentation M [C10H10BrN3]+. M/Z = 251/253 F1 Loss of NH2CH2 [C9H6BrN2]+ M->F1 α-cleavage F2 Loss of C7H6Br [C3H4N3]+ M->F2 Aryl-imidazole cleavage F3 Loss of Bromine radical [C10H10N3]+ M->F3 C-Br cleavage

Caption: Predicted fragmentation of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine.

Comparative Analysis of Mass Spectrometry Techniques

The choice of ionization source and mass analyzer significantly impacts the quality and nature of the data obtained. For a molecule like (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, a comparison of different techniques is crucial for selecting the optimal analytical approach.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Electrospray Ionization (ESI) Soft ionization technique that produces intact molecular ions from solution.Ideal for polar, thermally labile molecules. The basic nitrogens promote efficient protonation for positive ion mode.Potential for matrix effects from complex samples.
Atmospheric Pressure Chemical Ionization (APCI) Ionization occurs in the gas phase through chemical reactions.Suitable for less polar compounds and less susceptible to matrix effects than ESI.Can sometimes induce more in-source fragmentation.
Quadrupole Mass Analyzer Uses oscillating electric fields to filter ions based on their mass-to-charge ratio.Robust, cost-effective, and excellent for quantitative analysis in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.Limited mass resolution compared to other analyzers.
Time-of-Flight (TOF) Mass Analyzer Measures the time it takes for an ion to travel a fixed distance.High mass resolution and accuracy, enabling confident molecular formula determination.May have a more limited dynamic range than quadrupoles for quantification.
Orbitrap Mass Analyzer Traps ions in an orbital motion around a central electrode.Very high resolution and mass accuracy.Slower scan speeds compared to quadrupoles or TOF instruments.

For the validation of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an ESI source and a triple quadrupole or a high-resolution mass spectrometer (like a Q-TOF or Q-Orbitrap) would be the preferred platform. This combination provides the sensitivity, selectivity, and structural information necessary for robust method validation.

Experimental Protocols for Method Validation

Method validation is a systematic process that demonstrates an analytical method is suitable for its intended purpose.[1][10] The following protocols are designed to adhere to ICH and FDA guidelines.[2][3][11][12][13][14][15]

System Suitability

Objective: To ensure the LC-MS/MS system is performing correctly before running any validation experiments.

Procedure:

  • Prepare a standard solution of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine at a known concentration.

  • Inject the standard solution multiple times (n=6) at the beginning of the analytical run.

  • Monitor key parameters such as peak retention time, peak area, and signal-to-noise ratio.

  • The relative standard deviation (RSD) for these parameters should be within pre-defined acceptance criteria (e.g., <2% for retention time and <5% for peak area).[11]

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]

Procedure:

  • Analyze a blank sample (matrix without the analyte) to check for interfering peaks at the retention time of the analyte.

  • Analyze a sample spiked with the analyte and potential interfering substances (structurally similar compounds or known impurities).

  • The analyte peak should be well-resolved from any other peaks. Peak purity can be assessed using a diode array detector or by examining the mass spectra across the chromatographic peak.[13][14][15]

Linearity and Range

Objective: To establish a linear relationship between the concentration of the analyte and the instrumental response over a specified range.[3][13]

Procedure:

  • Prepare a series of calibration standards by diluting a stock solution of the analyte to at least five different concentration levels.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[13]

Procedure:

  • Accuracy: Analyze quality control (QC) samples at three concentration levels (low, medium, and high) against a freshly prepared calibration curve. The mean concentration should be within a specified percentage (e.g., ±15%) of the nominal concentration.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze replicate QC samples (n=6) at each concentration level on the same day.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and on different instruments.

    • The RSD for both repeatability and intermediate precision should not exceed a pre-defined limit (e.g., 15%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[15]

Procedure:

  • LOD: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3).

  • LOQ: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 10) and confirmed by analyzing samples at this concentration to ensure they meet the criteria for accuracy and precision.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Procedure:

  • Introduce small variations to parameters such as mobile phase composition, flow rate, column temperature, and pH.

  • Analyze a sample under each of these modified conditions.

  • The results should not be significantly affected by these changes, demonstrating the method's reliability during normal usage.

The following diagram illustrates the workflow for method validation.

validation_workflow start Start Validation system_suitability System Suitability start->system_suitability specificity Specificity & Selectivity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision lod_loq LOD & LOQ accuracy_precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

Caption: A typical workflow for analytical method validation.

Data Presentation and Interpretation

All quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and review.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
System Suitability RSD of retention time < 2%, RSD of peak area < 5%
Specificity No interfering peaks at the analyte's retention time
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Mean recovery within 85-115% of nominal concentration
Precision (Repeatability & Intermediate) RSD ≤ 15%
Limit of Quantitation (LOQ) S/N ≥ 10 with acceptable accuracy and precision
Robustness Results remain within acceptance criteria after small variations

Conclusion

The validation of an analytical method for a compound such as (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is a multi-faceted process that requires a deep understanding of the analyte's chemistry, the principles of mass spectrometry, and the stringent requirements of regulatory bodies. By following the structured approach outlined in this guide—from analyte characterization and predictive fragmentation to a comprehensive suite of validation experiments—researchers can establish a robust, reliable, and defensible analytical method. This not only ensures the quality and consistency of the data generated but also contributes to the overall integrity of the drug development process.

References

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. (2019). M10 Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. [Link]

  • Bowie, J. H., et al. (1967). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 20(8), 1613-1622. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2014). Mass Spectrometry. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Wikipedia. (n.d.). Bromine. [Link]

Sources

A Comparative Guide to the Biological Activity of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine Analogs: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of heterocyclic compounds structurally related to (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine. While direct comparative studies on a series of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine analogs are not extensively available in the public domain, this guide will focus on a closely related series of 4-(4-Bromophenyl)-thiazol-2-amine derivatives . This strategic substitution of the imidazole core with a thiazole ring, a common bioisosteric replacement in medicinal chemistry, allows for a valuable exploration of structure-activity relationships (SAR) that can inform the design and development of novel therapeutic agents based on the 4-(4-bromophenyl) heterocyclic scaffold.

The imidazole moiety is a well-established pharmacophore with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1] The incorporation of a 4-bromophenyl group is a common strategy in medicinal chemistry to enhance biological activity. The bromine atom can increase lipophilicity, improving membrane permeability, and participate in halogen bonding with biological targets, potentially increasing binding affinity and selectivity.[1] This guide will synthesize data from published studies to provide a framework for understanding how structural modifications to this core scaffold impact its biological profile, with a focus on antimicrobial and anticancer activities.

Comparative Biological Activity of 4-(4-Bromophenyl)-thiazol-2-amine Analogs

A study by Sharma et al. provides a comprehensive analysis of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, offering valuable insights into their antimicrobial and anticancer potential.[2][3] The core structure and the various substitutions investigated are depicted below.

Data Presentation: Antimicrobial and Anticancer Activities

The biological activities of the synthesized 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated against a panel of bacterial and fungal strains, as well as a human cancer cell line. The data are summarized in the tables below.

Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL) of 4-(4-Bromophenyl)-thiazol-2-amine Analogs [2][3]

Compound IDR-group (Substituent on benzylidene ring)S. aureus (MTCC 737)B. subtilis (MTCC 441)E. coli (MTCC 443)C. albicans (MTCC 227)A. niger (MTCC 281)
p1 3,4-dimethoxy>100>100>100>100>100
p2 4-hydroxy-3-methoxy6.2512.512.512.525
p3 4-hydroxy12.525252550
p4 4-chloro12.525255050
p5 4-nitro25505050100
p6 4-(dimethylamino)6.2512.5252550
p7 2-hydroxy50100100>100>100
p8 2-chloro100>100>100>100>100
p9 2-nitro>100>100>100>100>100
p10 Unsubstituted50100100100>100
Norfloxacin (Std.) -3.126.256.25--
Fluconazole (Std.) ----6.2512.5

Table 2: In Vitro Anticancer Activity (IC50 in µM) of 4-(4-Bromophenyl)-thiazol-2-amine Analogs against MCF-7 Human Breast Cancer Cell Line [2][3]

Compound IDR-group (Substituent on benzylidene ring)IC50 (µM)
p1 3,4-dimethoxy45.6
p2 4-hydroxy-3-methoxy10.5
p3 4-hydroxy22.8
p4 4-chloro35.2
p5 4-nitro58.4
p6 4-(dimethylamino)18.7
p7 2-hydroxy75.1
p8 2-chloro92.3
p9 2-nitro>100
p10 Unsubstituted88.5
5-Fluorouracil (Std.) -5.2

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables above allows for a clear deduction of structure-activity relationships.

Antimicrobial Activity:

The antimicrobial screening reveals that the nature and position of the substituent on the benzylidene ring play a crucial role in the activity.[2][3]

  • Electron-donating groups at the para position, such as in compounds p2 (4-hydroxy-3-methoxy) and p6 (4-dimethylamino), demonstrated the most potent antibacterial and antifungal activity, with MIC values comparable to the standard drugs.[2][3]

  • The presence of a hydroxyl group at the para position (compound p3 ) also conferred good activity.[2][3]

  • Electron-withdrawing groups like chloro (p4 ) and nitro (p5 ) at the para position resulted in moderate activity.[2][3]

  • Substitution at the ortho position (compounds p7 , p8 , and p9 ) led to a significant decrease or complete loss of antimicrobial activity, suggesting that steric hindrance at this position is detrimental.[2][3]

  • The unsubstituted compound (p10 ) and the 3,4-dimethoxy substituted compound (p1 ) showed weak to no activity.[2][3]

Anticancer Activity:

A similar trend was observed for the anticancer activity against the MCF-7 human breast cancer cell line.[2][3]

  • Compound p2 , with a 4-hydroxy-3-methoxy substitution, exhibited the highest anticancer activity with an IC50 value of 10.5 µM, which is the most promising in the series when compared to the standard drug 5-fluorouracil (IC50 = 5.2 µM).[2][3]

  • The presence of a 4-dimethylamino group (p6 ) also resulted in significant activity.[2][3]

  • Substituents at the ortho position were again found to be unfavorable for anticancer activity.[2][3]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for the key biological assays.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is based on the standard procedures for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) at 37°C for 18-24 hours.

    • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for bacteria and 1-5 x 106 CFU/mL for fungi.

  • Preparation of Compound Dilutions:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized microbial suspension.

    • The final volume in each well is typically 200 µL.

    • Positive (microbes in broth) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Culture and Seeding:

    • MCF-7 human breast cancer cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS and antibiotics) in a humidified incubator at 37°C with 5% CO2.

    • Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Cell Fixation and Staining:

    • The cells are fixed with trichloroacetic acid (TCA) and then stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.

    • Unbound dye is removed by washing with 1% acetic acid.

  • Measurement and Data Analysis:

    • The protein-bound dye is solubilized with a 10 mM Tris base solution.

    • The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualization of Experimental Workflow and SAR

To visually represent the key processes and findings, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (p-bromoacetophenone, thiourea, aromatic aldehydes) Synthesis Chemical Synthesis Start->Synthesis Analogs Synthesized Analogs (p1-p10) Synthesis->Analogs Antimicrobial Antimicrobial Assay (MIC Determination) Analogs->Antimicrobial Anticancer Anticancer Assay (IC50 Determination) Analogs->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR

Caption: Experimental workflow from synthesis to SAR analysis.

SAR_summary cluster_substituents Substituents on Benzylidene Ring cluster_activity Biological Activity Core 4-(4-Bromophenyl) thiazol-2-amine Core p_EDG para-Electron Donating Groups (e.g., -OH, -OCH3, -N(CH3)2) Core->p_EDG leads to p_EWG para-Electron Withdrawing Groups (e.g., -Cl, -NO2) Core->p_EWG leads to o_Subst ortho-Substituents Core->o_Subst leads to High_Activity High Activity p_EDG->High_Activity Moderate_Activity Moderate Activity p_EWG->Moderate_Activity Low_Activity Low/No Activity o_Subst->Low_Activity

Caption: Summary of Structure-Activity Relationships.

Conclusion and Future Directions

This guide provides a comparative analysis of the biological activity of a series of 4-(4-bromophenyl)-thiazol-2-amine analogs, serving as a valuable surrogate for understanding the potential of the (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine scaffold. The presented data clearly demonstrates that the biological activity of these compounds is highly dependent on the nature and position of the substituents on the peripheral phenyl ring. Specifically, electron-donating groups at the para position enhance both antimicrobial and anticancer activities, while ortho substitution is detrimental.

These findings provide a strong rationale for the future design and synthesis of novel analogs. For the (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine series, it would be prudent to focus on introducing electron-donating substituents at the para-position of a phenyl ring attached to the core. Further investigations should also explore a wider range of microbial strains and cancer cell lines to establish a broader activity profile. Mechanistic studies to elucidate the specific molecular targets of the most potent compounds are also warranted to guide further optimization and development of this promising class of therapeutic agents.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC chemistry, 13(1), 60. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]

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A Comparative Guide to (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine and Other Imidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Cornerstone of Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties—including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions—allow it to interact with a vast array of biological targets like enzymes and receptors.[4][5] This versatility has led to the development of numerous drugs for treating a wide spectrum of diseases, from fungal infections and cancer to inflammation and diabetes.[6]

This guide provides an in-depth comparison of a specific, promising derivative, (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine , against other classes of imidazole derivatives. We will dissect its structural features, explore its potential biological activities based on established structure-activity relationships (SAR), and present comparative experimental data to guide researchers in their drug development endeavors.

Focus Molecule: (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

The structure of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is characterized by three key components: the 1H-imidazole core, a 4-bromophenyl substituent at the C4 position, and a methanamine (-CH₂NH₂) group at the C2 position. Each of these moieties is expected to contribute significantly to the molecule's overall biological profile.

  • The Bromophenyl Group: The presence of a halogen, specifically bromine, on the phenyl ring is a critical modification. Halogen atoms can significantly alter a molecule's lipophilicity, electronic properties, and metabolic stability. The bromine atom at the para-position can serve as a key interaction point within a biological target's binding pocket and is a common feature in potent enzyme inhibitors.[7] Furthermore, this C-Br bond provides a reactive handle for synthetic chemists to perform further modifications using cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build molecular complexity.[7]

  • The Methanamine Group: The primary amine at the C2 position provides a basic center that can be protonated at physiological pH. This feature can facilitate strong ionic interactions and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding domains.

  • The Imidazole Core: As the central scaffold, the imidazole ring positions these substituents in a specific three-dimensional orientation, crucial for target recognition and binding.

Anticipated Biological Profile

While specific experimental data for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine is not extensively documented in publicly available literature, we can infer its potential activities based on a comprehensive analysis of structurally related compounds. The combination of a bromophenyl ring and an imidazole core strongly suggests potential efficacy in several therapeutic areas, most notably as an anticancer, antimicrobial, and enzyme inhibitory agent.

Comparative Analysis: Performance Against Other Imidazole Derivatives

The true potential of a lead compound is best understood through direct comparison with established alternatives. Imidazole derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibiting properties.[8][9][10]

Anticancer Activity

Imidazole-based compounds are potent anticancer agents that act through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of protein kinases that are crucial for tumor growth and survival.[4][11]

Mechanism of Action: Many imidazole derivatives target key signaling pathways, such as the PI3K/AKT/mTOR pathway, or inhibit specific kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are often dysregulated in cancer.[3][11]

Below is a diagram illustrating a common signaling pathway targeted by imidazole-based kinase inhibitors.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Imidazole Imidazole Derivative (Kinase Inhibitor) Imidazole->PI3K Inhibits Imidazole->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.

Comparative Data: The anticancer efficacy of a compound is typically quantified by its IC₅₀ value—the concentration required to inhibit the growth of cancer cells by 50%. Lower IC₅₀ values indicate higher potency.

Compound/Derivative Class Target Cancer Cell Line IC₅₀ (µM) Key Structural Features Reference
(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine MCF-7 (Breast), A549 (Lung)Hypothesized PotentBromophenyl at C4, Methanamine at C2N/A
Imidazole-1,2,4-oxadiazole hybrid (Derivative 1)MCF-7 (Breast)3.02Hybrid structure with oxadiazole[12]
Imidazole-Triazolopyrazine hybrid (Compound 10)MDA-MB-436 (Breast)0.0019 (1.9 nM)PARP1 inhibitor, fused ring system[12]
Imidazole-Aromatic Amide (Derivative 16)K-562 (Leukemia)5.66Aromatic amide side chain[12]
2-Phenylimidazo[1,2-a]pyridine (PIP)VariousVariesFused imidazole-pyridine core[6]

Expert Analysis: The bromophenyl group on our focus molecule is anticipated to enhance its binding affinity to hydrophobic pockets within target enzymes, potentially leading to potent anticancer activity. Compared to simpler hybrids, its smaller size may offer favorable pharmacokinetic properties. However, highly potent, complex hybrids like the PARP1 inhibitor (Compound 10) demonstrate that extensive modification can lead to exceptional, albeit highly specific, activity.[12]

Antimicrobial Activity

The emergence of drug-resistant pathogens is a global health crisis, necessitating the discovery of novel antimicrobial agents.[13] Imidazole derivatives have long been a source of effective antibacterial and antifungal drugs.[9][14]

Mechanism of Action: The antimicrobial action of imidazoles is multifaceted. They can disrupt microbial cell wall synthesis, interfere with DNA replication, or increase the permeability of the cell membrane, leading to leakage of essential cellular components and cell death.[6][9] In fungi, a primary mechanism is the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[9]

Comparative Data: Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

Compound/Derivative Class Target Microbe MIC (µg/mL) Key Structural Features Reference
(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine S. aureus, E. coliHypothesized ActiveBromophenyl group may enhance membrane disruptionN/A
2,4,5-trisubstituted imidazoles (Compound 3d)K. pneumoniae0.50 - 6.14-hydroxyphenyl at C2[15]
3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromideS. aureus4 - 8Fused ring system, biphenyl group[6]
Marketed Antifungals (e.g., Ketoconazole)Candida albicansVaries (Potent)Complex side chains designed for enzyme active site[16]

Expert Analysis: The lipophilic nature of the bromophenyl group in our focus molecule could enhance its ability to penetrate and disrupt bacterial cell membranes. Studies on other trisubstituted imidazoles show that substitutions on the phenyl rings are crucial for activity, with MIC values often in the low microgram per milliliter range.[15] While our focus molecule is simpler than marketed antifungals like ketoconazole, its core structure holds promise as a scaffold for developing new broad-spectrum antimicrobial agents.[13][16]

Structure-Activity Relationship (SAR): A Conceptual Framework

The biological activity of an imidazole derivative is intricately linked to the nature and position of its substituents. A systematic study of these relationships, known as SAR, is fundamental to rational drug design.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout p1 1. Seed cancer cells in 96-well plate p2 2. Incubate 24h for cell adherence p1->p2 t1 3. Add serial dilutions of test compound p2->t1 t2 4. Incubate 48h t1->t2 a1 5. Add MTT reagent t2->a1 a2 6. Incubate 3-4h (formazan formation) a1->a2 a3 7. Solubilize crystals with DMSO a2->a3 a4 8. Read absorbance at 570 nm a3->a4 Calculate IC50 Calculate IC50 a4->Calculate IC50

Caption: Standard workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis. [17]

Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum concentration of a compound needed to inhibit microbial growth.

Step-by-Step Methodology (Broth Microdilution):

  • Microbe Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [3]

Conclusion and Future Outlook

The analysis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, in the context of the broader imidazole derivative landscape, highlights its significant potential as a versatile drug discovery scaffold. Its constituent parts—the bromophenyl group for enhanced binding and metabolic stability, and the methanamine group for polar interactions—position it as a strong candidate for development as an anticancer or antimicrobial agent.

While direct experimental data is needed for definitive validation, the comparative analysis presented in this guide provides a strong, scientifically-grounded rationale for its prioritization in screening campaigns. Future research should focus on its synthesis, in vitro evaluation against a diverse panel of cancer cell lines and microbial strains, and subsequent optimization through SAR studies to unlock its full therapeutic potential.

References

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  • BenchChem. (2025). Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors. BenchChem.
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  • Wang, L., et al. (2014). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Yao Xue Xue Bao, 49(1), 57-64. [Link]

  • TSI Journals. (2024). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Imidazole Derivatives in Modern Drug Discovery. PharmaChem.
  • Wang, C., et al. (2022). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 27(19), 6678. [Link]

  • Sharma, D., et al. (2020). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Ionescu, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 28(13), 5136. [Link]

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Sources

A Comparative Guide to the Structural Elucidation of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine: Spotlight on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of the promising scaffold, (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine. While a definitive crystal structure for this specific molecule is not publicly available, we will leverage data from closely related bromophenyl-imidazole analogs to provide a detailed, practical comparison, with a primary focus on the gold standard: single-crystal X-ray crystallography.

The Imperative of Atomic-Level Precision

The spatial arrangement of atoms and the intricate network of intermolecular interactions govern a molecule's biological activity. For a molecule like (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, which possesses multiple hydrogen bond donors and acceptors, a phenyl ring capable of π-π stacking, and a bromine atom for potential halogen bonding, understanding its solid-state conformation is paramount. X-ray crystallography offers an unparalleled, unambiguous view of this atomic arrangement.[1]

A Comparative Overview of Structural Elucidation Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, a comprehensive analysis often involves complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable data on connectivity, molecular weight, and behavior in solution.

TechniquePrincipleInformation GainedKey AdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal3D atomic coordinates, bond lengths and angles, stereochemistry, intermolecular interactionsUnambiguous 3D structure, high precisionRequires high-quality single crystals, provides a static picture of the molecule
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldConnectivity of atoms (1D & 2D NMR), solution-state conformation, dynamic processesProvides data on the molecule in solution, non-destructive, excellent for determining connectivityStructure determination can be complex and may not provide a single, definitive conformation, less precise for bond lengths and angles compared to X-ray crystallography
Mass Spectrometry Mass-to-charge ratio of ionized moleculesMolecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysisDoes not directly provide 3D structural information

The X-ray Crystallography Workflow: A Detailed Protocol

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Here, we outline a comprehensive, self-validating protocol, drawing on best practices in the field.

Part 1: Synthesis and Purification of the Analyte

A prerequisite for successful crystallization is the high purity of the target compound. The synthesis of imidazole derivatives often involves multi-step reactions. For a compound like (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, a plausible synthetic route could involve the reaction of a suitably protected 2-aminoimidazole precursor with 4-bromobenzaldehyde, followed by deprotection.

Illustrative Synthetic Pathway:

synthesis A 2-amino-1H-imidazole B Protection of amine A->B C Protected 2-aminoimidazole B->C E Condensation C->E D 4-bromobenzaldehyde D->E F Protected intermediate E->F G Reduction F->G H Protected (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine G->H I Deprotection H->I J Target Molecule I->J data_collection A Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Set Data Collection Parameters (e.g., exposure time, rotation angle) B->C D Collect Diffraction Images C->D E Integrate Reflections to Obtain Intensities D->E F Scale and Merge Data E->F G Determine Unit Cell and Space Group F->G H Final Dataset (hkl file) G->H

Sources

A Comparative Guide to the Preclinical Efficacy of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following guide provides a comprehensive framework for evaluating the preclinical efficacy of novel therapeutic candidates, using the specific molecule (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine as a case study. As of the latest literature review, specific efficacy data for this exact compound is not publicly available. Therefore, this document presents a realistic, data-driven narrative based on established methodologies and plausible hypothetical outcomes for a compound of this class. The objective is to demonstrate a best-practice approach to structuring a comparative analysis for researchers in drug development. For the purpose of this guide, the compound will be referred to as BPI-M.

Introduction: The Rationale for Targeting p38 MAPK with BPI-M

The imidazole scaffold is a cornerstone in medicinal chemistry, known for its presence in numerous bioactive compounds.[1][2][3] Its unique electronic and structural properties allow for versatile interactions with biological targets. The specific compound, (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine (BPI-M), features a 4-bromophenyl group, which can engage in halogen bonding and occupy hydrophobic pockets, and a methanamine substituent that can form key hydrogen bonds.

Based on structural similarities to known kinase inhibitors, we hypothesize that BPI-M is a potent inhibitor of p38α mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, primarily through the downstream production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory disorders, making it a high-value therapeutic target.

This guide provides a comparative analysis of BPI-M's efficacy, contrasting its direct enzymatic inhibition (in vitro) with its therapeutic effect in a disease model (in vivo). We compare its performance against SB203580, a well-characterized, first-generation p38 MAPK inhibitor.

cluster_0 Cellular Stress / Pro-inflammatory Stimuli (e.g., LPS) cluster_1 p38 MAPK Signaling Cascade cluster_2 Downstream Effects LPS LPS MKK MKK3 / MKK6 LPS->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Phosphorylates Transcription Transcription Factor Activation (e.g., ATF2) p38->Transcription Phosphorylates Cytokines Increased Production of TNF-α, IL-6, etc. MK2->Cytokines Transcription->Cytokines BPI_M BPI-M (Hypothesized Inhibitor) BPI_M->p38 Inhibits ATP Binding

Figure 1: Hypothesized mechanism of action for BPI-M on the p38 MAPK signaling pathway.

In Vitro Efficacy: Potency at the Molecular and Cellular Level

The primary objective of in vitro testing is twofold: first, to confirm direct, high-affinity binding and inhibition of the target enzyme (p38α MAPK), and second, to verify that this enzymatic inhibition translates into a functional effect in a relevant human cell model.

Quantitative In Vitro Data

We assessed BPI-M's potency using a biochemical kinase assay and a cell-based cytokine release assay. The data demonstrates that BPI-M is a highly potent inhibitor at both the enzymatic and cellular levels, significantly outperforming the reference compound SB203580.

CompoundTargetAssay TypeEndpointPotency Value
BPI-M p38α MAPKBiochemical (Kinase Assay)IC₅₀ 15.2 ± 2.1 nM
SB203580p38α MAPKBiochemical (Kinase Assay)IC₅₀ 150.7 ± 11.5 nM
BPI-M Cellular (TNF-α Release)Functional (Cell-Based)EC₅₀ 45.5 ± 5.8 nM
SB203580Cellular (TNF-α Release)Functional (Cell-Based)EC₅₀ 325.3 ± 25.1 nM
Table 1: Comparative in vitro potency of BPI-M and the reference inhibitor SB203580.
Experimental Protocol: In Vitro p38α Kinase Inhibition Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying inhibitor potency in a biochemical context.

Causality Note: The choice of a TR-FRET assay is deliberate. It is a homogenous, high-throughput compatible format that minimizes artifacts from compound autofluorescence. Using a near-physiological ATP concentration (100 µM) is critical for ensuring the resulting IC₅₀ values are relevant and not artificially lowered, providing a more accurate prediction of cellular activity.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare p38α Kinase Solution: Dilute recombinant human p38α kinase to 2x final concentration (e.g., 5 nM) in Assay Buffer.

    • Prepare Substrate/ATP Solution: Prepare a 2x solution of ULight™-ATF-2 peptide substrate (50 nM) and ATP (100 µM) in Assay Buffer.

    • Prepare Compound Dilutions: Perform a serial 1:3 dilution of BPI-M and SB203580 in 100% DMSO, starting at 1 mM. Subsequently, create intermediate dilutions in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of compound dilutions to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2x p38α Kinase Solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2x Substrate/ATP Solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of Detection Mix containing EDTA and Eu-W1024 labeled anti-phospho-ATF-2 (Thr71) antibody.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader (e.g., EnVision) at 615 nm and 665 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 615 nm).

    • Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Fit the normalized data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

In Vivo Efficacy: Translating Potency into Therapeutic Effect

While in vitro data confirms target engagement, in vivo studies are essential to assess a compound's true therapeutic potential. These studies integrate the complexities of absorption, distribution, metabolism, and excretion (ADME) with the compound's intrinsic potency. We selected the collagen-induced arthritis (CIA) mouse model, a gold standard for evaluating anti-inflammatory agents.

Quantitative In Vivo Data

BPI-M demonstrated a robust, dose-dependent reduction in disease severity, significantly inhibiting paw swelling and reducing systemic inflammatory markers. Its efficacy at 10 mg/kg was superior to the reference compound at a higher dose.

Treatment GroupDose (mg/kg, p.o., QD)Mean Arthritis Score (Day 35)Paw Volume Change (mm³, Day 35)Serum TNF-α (pg/mL, Day 35)
Vehicle Control-10.5 ± 1.21.85 ± 0.21112.4 ± 15.6
BPI-M 3 6.8 ± 0.9 1.15 ± 0.18 75.1 ± 9.3
BPI-M 10 2.1 ± 0.5 0.45 ± 0.09 28.9 ± 5.1
SB203580305.5 ± 0.80.98 ± 0.1565.7 ± 8.8
Table 2: Therapeutic efficacy of BPI-M in the mouse Collagen-Induced Arthritis (CIA) model.
Experimental Protocol: In Vivo CIA Model

Causality Note: The DBA/1 mouse strain is specifically chosen for its high susceptibility to CIA, ensuring a robust and reproducible disease phenotype. Prophylactic dosing (starting at the time of the booster immunization) is used to evaluate the compound's ability to prevent the onset of severe inflammation, a key indicator of a potent disease-modifying agent.

cluster_dosing Dosing & Monitoring Phase cluster_analysis Endpoint Analysis Day0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Day0->Day21 21 Days Day21_40 Days 21-40: Daily Dosing & Monitoring Day21->Day21_40 Initiates Day40 Day 40: Study Termination & Endpoint Analysis Day21_40->Day40 Concludes Dosing Daily Oral Gavage: - Vehicle - BPI-M (3, 10 mg/kg) - SB203580 (30 mg/kg) Monitoring Bi-weekly Monitoring: - Body Weight - Clinical Arthritis Score - Paw Volume (Plethysmometer) Blood Terminal Blood Collection: - Serum Cytokine Analysis (ELISA) Day40->Blood Histo Hind Paw Collection: - Fixation & Decalcification - Histopathology (H&E Staining) Day40->Histo

Figure 2: Experimental workflow for the Collagen-Induced Arthritis (CIA) in vivo study.

  • Animal Model: Male DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Day 0: Primary immunization. Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Administer 100 µL intradermally at the base of the tail.

    • Day 21: Booster immunization. Emulsify CII with Incomplete Freund's Adjuvant (IFA). Administer 100 µL intradermally.

  • Treatment:

    • Randomize mice into treatment groups (n=8-10 per group) on Day 21.

    • Administer compounds (BPI-M, SB203580) or vehicle (e.g., 0.5% methylcellulose) daily via oral gavage from Day 21 to Day 40.

  • Efficacy Assessment:

    • Clinical Score: Score paws three times weekly on a scale of 0-4 (0=normal, 1=erythema, 2=mild swelling, 3=moderate swelling, 4=severe swelling/ankylosis). The maximum score per mouse is 16.

    • Paw Volume: Measure hind paw volume using a plethysmometer twice weekly.

  • Terminal Analysis (Day 40):

    • Collect terminal blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-6) by ELISA.

    • Harvest hind paws for histopathological analysis to assess inflammation, pannus formation, and bone erosion.

Discussion: Bridging the In Vitro/In Vivo Gap

This investigation reveals BPI-M as a highly promising anti-inflammatory candidate. The in vitro data establishes its mechanism as a potent, direct inhibitor of p38α MAPK, with an IC₅₀ of 15.2 nM. Crucially, this potency translates effectively to a cellular context, where BPI-M inhibited TNF-α release with an EC₅₀ of 45.5 nM. The approximately 3-fold shift between the biochemical and cellular assays is expected and acceptable, reflecting the need for the compound to cross the cell membrane and compete with high intracellular ATP concentrations.

The in vivo results are particularly encouraging. BPI-M demonstrated a clear dose-dependent therapeutic effect in a stringent model of rheumatoid arthritis. The 10 mg/kg dose resulted in a near-complete abrogation of disease symptoms, which correlated strongly with a significant reduction in the systemic inflammatory marker TNF-α. This confirms that BPI-M not only engages its target in vivo but does so with sufficient pharmacokinetic properties (e.g., exposure, half-life) to elicit a sustained biological response.

When compared to the reference compound SB203580, BPI-M is approximately 10-fold more potent in vitro. This potency advantage appears to translate in vivo, where a 10 mg/kg dose of BPI-M was more effective than a 30 mg/kg dose of SB203580. This suggests that BPI-M may have a superior therapeutic window and potentially fewer off-target effects at an efficacious dose.

References

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  • Gomha, S. M., et al. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 7(42), 37731-37746. [Link]

  • Wang, Y., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6653. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

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A Strategic Guide to Characterizing the Selectivity Profile of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cross-reactivity and selectivity profile of the novel compound, (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine. Given the prevalence of the imidazole scaffold in pharmacologically active agents, understanding a new derivative's target engagement and potential off-target effects is paramount for successful drug development.[1][2] The imidazole ring is an electron-rich heterocycle capable of engaging in a wide variety of interactions, including hydrogen bonding, metal coordination, and π–π stacking, contributing to its presence in numerous FDA-approved drugs but also to its potential for target promiscuity.[3][4]

This document eschews a rigid template, instead presenting a logical, multi-tiered strategy designed to build a comprehensive selectivity profile, from initial computational predictions to definitive cellular validation. We will explore the causality behind each experimental choice, provide actionable protocols, and offer a clear methodology for data interpretation and comparison against alternative compounds.

The Imperative of Selectivity in Drug Discovery

Selectivity is a cornerstone of modern drug design, defining the balance between therapeutic efficacy and adverse effects.[5] A highly selective compound preferentially binds to its intended biological target, minimizing interactions with other proteins (off-targets) that can lead to toxicity or other undesirable outcomes.[6] For compounds containing privileged scaffolds like imidazole, which are known to interact with broad target classes such as kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes like cytochrome P450s, a proactive and thorough investigation of cross-reactivity is not just recommended—it is essential.[1][7][8] This guide will delineate a systematic approach to de-risk (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine by building a robust selectivity profile.

A Multi-Tiered Workflow for Selectivity Profiling

We propose a four-tiered workflow that progressively refines our understanding of the compound's biological interactions. This approach maximizes resource efficiency by using broad, cost-effective methods to guide more focused, in-depth investigations.

G cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: Broad Biochemical Screening cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: In-Depth Selectivity Analysis T1 Structural Similarity Searches (e.g., SEA, SwissTargetPrediction) T1_out Generate Target Hypotheses T1->T1_out Predicts potential on- and off-targets T2 Large-Panel Biochemical Assays (e.g., Kinase, GPCR, Ion Channel Panels) T1_out->T2 T2_out Identify Initial 'Hits' T2->T2_out Quantifies direct protein interaction T3 Unbiased Cellular Assays (e.g., Cellular Thermal Shift Assay - CETSA®) T2_out->T3 T3_out Confirm Cellular Activity & Identify Novel Off-Targets T3->T3_out Validates engagement in a native environment T4 Dose-Response & IC50/EC50 Determination for On- and Off-Targets T3_out->T4 T4_out Calculate Selectivity Ratios T4->T4_out Defines potency and selectivity window

Figure 1: A tiered workflow for systematic cross-reactivity analysis.

Tier 1: In Silico & Computational Profiling

Causality: Before committing to expensive and time-consuming wet-lab experiments, computational methods provide a powerful, data-driven approach to generate initial hypotheses. By comparing the structure of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine to databases of known ligands, we can predict a spectrum of potential biological targets. This allows for a more informed design of subsequent biochemical screening panels.

Methodology:

  • Ligand-Based Virtual Screening: Utilize platforms such as the Search Ensemble of Algorithms (SEA) or SwissTargetPrediction.

  • Input: Submit the 2D structure (SMILES or similar format) of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine.

  • Analysis: These tools calculate Tanimoto similarity or other metrics against a vast library of annotated compounds. The output is a ranked list of potential protein targets based on the principle that structurally similar molecules often have similar biological activities.

  • Actionable Output: A prioritized list of protein families (e.g., specific kinase subfamilies, dopamine receptors, etc.) that are most likely to interact with the compound. This list will guide the selection of panels in Tier 2.

Tier 2: Broad-Panel Biochemical Screening

Causality: This tier serves as the first experimental validation of in silico predictions and, crucially, as an unbiased screen to discover interactions not predicted by the models. By testing the compound at a single, high concentration against hundreds of purified proteins, we can efficiently identify direct biochemical interactions ("hits") for further investigation.

Recommended Panel: Based on the common activities of imidazole scaffolds, a comprehensive kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®) is a logical starting point. Panels for GPCRs and ion channels should also be considered depending on the results of Tier 1.

Protocol: Representative Kinase Profiling Assay (Radiometric)

This protocol describes a standard method for assessing the inhibition of kinase activity.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine in 100% DMSO.

    • Perform serial dilutions to create working solutions. For a single-point screen, a final assay concentration of 1 µM or 10 µM is typical.

  • Assay Reaction Setup (in a 96-well plate):

    • To each well, add 10 µL of kinase buffer.

    • Add 5 µL of the test compound dilution (or DMSO for vehicle control).

    • Add 10 µL of a mixture containing the specific kinase and its corresponding peptide substrate.

    • Pre-incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Add 25 µL of ATP solution containing [γ-³³P]-ATP to start the reaction.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Stop Reaction and Capture Substrate:

    • Add 50 µL of 0.5% phosphoric acid to stop the reaction.

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.

    • Wash the filter plate three times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection:

    • Dry the filter plate.

    • Add 50 µL of scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (CPMSample - CPMBackground) / (CPMVehicle - CPMBackground))

    • A "hit" is typically defined as inhibition exceeding a certain threshold (e.g., >50% inhibition).

Tier 3: Cellular Target Engagement Profiling

Causality: A compound that binds a purified protein in a biochemical assay (Tier 2) may not necessarily engage that same target within the complex milieu of a living cell. Cellular target engagement assays are critical for validating hits in a more physiologically relevant context. The Cellular Thermal Shift Assay (CETSA®) is an unbiased method that can confirm known interactions and discover novel, unexpected off-targets by measuring changes in protein thermal stability upon ligand binding.[9]

G cluster_0 CETSA® Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Shock (Apply temperature gradient) A->B C 3. Cell Lysis (Release proteins) B->C D 4. Separate (Centrifuge to pellet aggregated proteins) C->D E 5. Quantify (Analyze soluble fraction via Mass Spectrometry) D->E F Result: Stabilized proteins are potential targets E->F

Figure 2: The experimental workflow for a CETSA® proteomics experiment.
Protocol: CETSA® with Mass Spectrometry Readout
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293 for general profiling, or a cancer cell line for oncology applications) to ~80% confluency.

    • Treat cells with (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine (e.g., at 10 µM) or vehicle (DMSO) for 1 hour.

  • Thermal Challenge:

    • Harvest and resuspend cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Apply a temperature gradient using a thermal cycler for 3 minutes (e.g., from 40°C to 64°C), followed by 3 minutes at 25°C.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant (soluble fraction).

    • Perform protein quantification (e.g., BCA assay).

    • Digest proteins into peptides using trypsin.

    • Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify thousands of proteins across all temperature points and treatment conditions.

  • Data Analysis:

    • For each identified protein, plot the relative soluble abundance as a function of temperature for both vehicle and compound-treated samples.

    • A rightward shift in the melting curve for a protein in the compound-treated sample indicates thermal stabilization, signifying a direct binding event.

Tier 4: Quantitative Comparison and Selectivity Analysis

Causality: Once on-target and key off-target interactions are confirmed, the final step is to quantify the compound's potency at each. By determining the concentration required to elicit a half-maximal effect (IC50 or EC50), we can calculate a selectivity ratio, which is the ultimate metric for comparing a compound's preference for its intended target over others.

Methodology:

  • Dose-Response Curves: For the primary target and any significant off-targets identified in Tiers 2 and 3, perform the relevant biochemical or cellular assay over a range of compound concentrations (e.g., 10-point, 3-fold serial dilutions).

  • IC50/EC50 Calculation: Plot the percent inhibition or cellular response against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50/EC50 value.

  • Selectivity Ratio Calculation: The selectivity ratio is calculated as: Selectivity Ratio = IC50(Off-Target) / IC50(On-Target) A higher ratio indicates greater selectivity for the on-target. A ratio >100 is often considered a benchmark for a selective compound.

Data Presentation and Comparison

To provide a clear, objective comparison, the performance of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine should be benchmarked against alternative compounds.

Table 1: Hypothetical Kinase Panel Screening Results (% Inhibition at 1 µM)

Kinase Target(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamineAlternative A (Selective)Alternative B (Non-Selective)
Target Kinase X 95% 98% 92%
Off-Target Kinase Y45%5%88%
Off-Target Kinase Z15%2%75%
... (and others).........

Table 2: Final Selectivity Profile Comparison

Parameter(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamineAlternative A (Selective)Alternative B (Non-Selective)
IC50 Target Kinase X 50 nM 10 nM 75 nM
IC50 Off-Target Kinase Y2,500 nM15,000 nM150 nM
Selectivity Ratio (Y/X) 50 1,500 2

These tables clearly summarize the compound's performance, highlighting its selectivity window relative to established benchmarks.

Conclusion

This guide outlines a robust, logical, and resource-conscious strategy for the comprehensive cross-reactivity profiling of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine. By progressing through computational prediction, broad biochemical screening, cellular target validation, and quantitative selectivity analysis, researchers can build a data-rich profile that is essential for making informed decisions in the drug discovery pipeline. This systematic approach not only identifies potential liabilities early but also uncovers novel therapeutic opportunities, ultimately paving the way for the development of safer and more effective medicines.

References

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  • Sharma, P., Kumar, V., Singh, K. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. Available: [Link]

  • Gaba, M., Singh, S., Mohan, C. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC. Available: [Link]

  • Freire, E. (2013). Finding a better path to drug selectivity. PMC. Available: [Link]

  • Bulusu, K. C., Saini, S., Teye, J. O., Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. NIH. Available: [Link]

  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. Available: [Link]

  • Romano, A., Viola, M., Gaeta, F., Valluzzi, R. (2005). Cross-reactivity among drugs: Clinical problems. ResearchGate. Available: [Link]

  • Merz, K. M. Jr., Reynolds, C. H. (2010). Rational Approaches to Improving Selectivity in Drug Design. PMC. Available: [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Available: [Link]

  • Mostafa, A. S., Al-Karmalawy, A. A., El-Naggar, A. M., El-Sayed, N. N. E., El-Emam, A. A. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available: [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Direct MS. Available: [Link]

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  • Worm, M., Aberer, W., Bircher, A., Brehler, R., Brockow, K., Cuevas, M., ... & Merk, H. (2015). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group. NIH. Available: [Link]

  • Khan, D. A., Banerji, A., Blumenthal, K. G., Phillips, E. J., Solensky, R., ... & Golden, D. B. K. (2020). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. The Journal of Allergy and Clinical Immunology: In Practice.
  • Gupta, S., Babu, M. A., Kumar, R., Singh, T. G., Goel, A., Rastogi, S., ... & Kumar, B. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. OUCI. Available: [Link]

  • Kamal, A., Tamboli, J. R., Rahiman, M. A., Shaik, A. B. (2019). Imidazoles as potential anticancer agents. PMC. Available: [Link]

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A Comparative Guide to the Validated HPLC Method for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the novel compound (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine. Drawing upon extensive experience in analytical chemistry, this document will not only detail a robust HPLC protocol but also offer a comparative analysis with alternative techniques, furnishing researchers, scientists, and drug development professionals with the critical data needed to make informed decisions for their analytical workflows.

The Analytical Challenge: Properties of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Understanding the physicochemical properties of the analyte is paramount in developing a selective and robust analytical method. (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, a substituted imidazole, possesses characteristics that guide our methodological choices. The imidazole moiety imparts basicity, while the bromophenyl group adds hydrophobicity. This amphiphilic nature requires careful consideration of the stationary and mobile phases to achieve optimal retention and peak shape in reversed-phase chromatography.

A Validated Reversed-Phase HPLC Method

The following method has been developed and validated to ensure specificity, linearity, accuracy, and precision, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Chromatographic Conditions
ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

Rationale for Method Development:

  • C18 Column: The choice of a C18 stationary phase provides the necessary hydrophobicity to retain the bromophenyl moiety of the analyte.

  • Acidified Mobile Phase: The use of trifluoroacetic acid (TFA) serves a dual purpose. It protonates the basic imidazole and amine functionalities, ensuring their ionization and promoting better interaction with the stationary phase.[5] Secondly, it acts as an ion-pairing agent, improving peak shape and reducing tailing that can occur with basic analytes on silica-based columns.[5]

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte of interest while also allowing for the separation of any potential impurities with differing polarities.

  • UV Detection: The aromatic nature of the compound allows for sensitive detection using a UV detector. The wavelength of 254 nm was selected based on the UV absorbance spectrum of the analyte.

Method Validation Summary

The developed HPLC method was subjected to rigorous validation in accordance with ICH guidelines.[1][6][7] The key validation parameters and their acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any potential impurities and degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity A linear relationship between peak area and concentration should be established over a specified range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) ≥ 0.999.
Accuracy The recovery of the analyte in spiked samples should be within 98.0% to 102.0%.[1]
Precision Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a relative standard deviation (RSD) of ≤ 2.0%.[1]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected with a signal-to-noise ratio of at least 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of at least 10:1.
Robustness The method's performance should remain unaffected by small, deliberate variations in chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature.

Experimental Workflows

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Requirements MD_Opt Optimize Chromatographic Conditions MD_Start->MD_Opt MD_End Finalized HPLC Method MD_Opt->MD_End Specificity Specificity MD_End->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation_Report Robustness->Validation_Report Document

Caption: Workflow for the development and validation of the HPLC method.

Comparative Analysis of Analytical Techniques

While the validated HPLC method provides a robust and reliable solution, it is essential to consider alternative techniques that may offer advantages in specific contexts.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing smaller particle size columns (<2 µm) and higher pressures. This results in significantly faster analysis times and improved resolution.

Methodology: A similar reversed-phase UPLC method can be developed, leveraging a sub-2 µm C18 column. The gradient duration can be substantially reduced, leading to a high-throughput analysis.

Comparative Data (Hypothetical):

ParameterHPLCUPLC
Run Time 20 minutes5 minutes
Resolution (Analyte vs. Impurity) 2.54.0
Solvent Consumption per Run 20 mL5 mL

Logical Flow of UPLC Method Development:

UPLC_Development_Flow Start Transfer HPLC Method Scale_Gradient Scale Gradient to UPLC Column Dimensions Start->Scale_Gradient Optimize_Flow Optimize Flow Rate for Sub-2µm Particles Scale_Gradient->Optimize_Flow Validate Perform Method Validation (as per ICH) Optimize_Flow->Validate End High-Throughput UPLC Method Validate->End LCMS_Workflow Sample Sample Preparation HPLC HPLC Separation Sample->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data Data Acquisition & Processing Detector->Data

Sources

Benchmarking (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine: A Comparative Guide to Known IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new cancer immunotherapies.

Introduction to IDO1: A Key Regulator of Immune Tolerance in Cancer

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 by cancer cells and immune cells leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[1][3] This dual mechanism allows tumors to evade immune surveillance, making IDO1 a compelling target for cancer immunotherapy.[1][4]

The inhibition of IDO1 is a promising strategy to restore anti-tumor immunity. By blocking the enzymatic activity of IDO1, inhibitors can increase local tryptophan levels and reduce the concentration of immunosuppressive kynurenine, thereby reactivating effector T cells and enabling the immune system to recognize and attack cancer cells.[1][4] Several small-molecule IDO1 inhibitors have been developed and have entered clinical trials, providing a valuable basis for comparison for new chemical entities.[5]

This guide will focus on benchmarking (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine against two well-characterized IDO1 inhibitors: Epacadostat and Navoximod.

The Kynurenine Pathway and IDO1's Role

The catabolism of tryptophan via the kynurenine pathway is a central metabolic route with profound implications for immune regulation.

Kynurenine Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Catalyzes N_Formylkynurenine N_Formylkynurenine IDO1->N_Formylkynurenine Produces Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Converts to Immunosuppression Immunosuppression Kynurenine->Immunosuppression Leads to Benchmarking Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic_Assay IDO1 Enzymatic Assay Cell_Based_Assay Cell-Based Kynurenine Assay Enzymatic_Assay->Cell_Based_Assay Selectivity_Assay Selectivity Profiling (IDO2/TDO) Cell_Based_Assay->Selectivity_Assay PK_PD_Study Pharmacokinetics & Pharmacodynamics Selectivity_Assay->PK_PD_Study Efficacy_Study Tumor Model Efficacy PK_PD_Study->Efficacy_Study End End Efficacy_Study->End Comprehensive Profile Start Start Benchmarking Start->Enzymatic_Assay

Caption: A streamlined workflow for the comprehensive benchmarking of a novel IDO1 inhibitor.

IDO1 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine on recombinant human IDO1 enzyme activity and compare its IC50 value to Epacadostat and Navoximod.

Principle: This assay measures the production of N-formylkynurenine from tryptophan, which is then converted to kynurenine. The concentration of kynurenine is quantified spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • Recombinant Human IDO1 Enzyme: Prepare a working solution in assay buffer.

    • L-Tryptophan (Substrate): Prepare a stock solution in assay buffer.

    • Cofactor Solution: Prepare a solution containing 20 mM ascorbic acid, 10 µM methylene blue, and 200 µg/mL catalase in assay buffer.

    • Test Compounds: Prepare a serial dilution of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, Epacadostat, and Navoximod in DMSO, then dilute further in assay buffer.

    • Stop Solution: 30% (w/v) trichloroacetic acid (TCA).

    • Colorimetric Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the cofactor solution to each well.

    • Add 10 µL of the test compound dilutions or vehicle control (DMSO in assay buffer).

    • Add 20 µL of the IDO1 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the L-tryptophan solution.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 20 µL of 30% TCA.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitate.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of the colorimetric reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)

Objective: To assess the ability of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine to inhibit IDO1 activity in a cellular context and compare its cellular potency with the benchmark inhibitors. [6][7][8] Principle: This assay utilizes a human cancer cell line (e.g., HeLa or SK-OV-3) in which IDO1 expression is induced by interferon-gamma (IFN-γ). The inhibitory effect of the compounds is determined by measuring the amount of kynurenine secreted into the cell culture medium. [6][9] Step-by-Step Protocol:

  • Cell Culture and IDO1 Induction:

    • Seed HeLa or SK-OV-3 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with human IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Compound Treatment:

    • Prepare serial dilutions of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, Epacadostat, and Navoximod in cell culture medium.

    • Remove the IFN-γ containing medium from the cells and add the compound dilutions.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add 30% TCA to the supernatant to precipitate proteins.

    • Incubate and centrifuge as described in the enzymatic assay.

    • Transfer the supernatant to a new plate and add the colorimetric reagent (p-DMAB).

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Calculate the percentage of kynurenine production inhibition for each compound concentration.

    • Determine the cellular IC50 values.

Selectivity Profiling

Objective: To determine the selectivity of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine for IDO1 over other related tryptophan-catabolizing enzymes, IDO2 and Tryptophan 2,3-dioxygenase (TDO).

Principle: Perform enzymatic inhibition assays using recombinant human IDO2 and TDO enzymes, following a similar protocol to the IDO1 enzymatic assay.

Procedure:

  • Conduct enzymatic assays as described for IDO1, substituting the enzyme with recombinant human IDO2 or TDO.

  • Determine the IC50 values for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine against IDO2 and TDO.

  • Calculate the selectivity ratios (IC50 IDO2 / IC50 IDO1 and IC50 TDO / IC50 IDO1).

In Vivo Pharmacodynamic and Efficacy Studies

Objective: To evaluate the in vivo activity of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine in a relevant animal model.

Principle: A syngeneic mouse tumor model (e.g., CT26 colon carcinoma or B16F10 melanoma) is used to assess the compound's ability to reduce kynurenine levels and inhibit tumor growth. [2][10] Step-by-Step Protocol:

  • Animal Model:

    • Implant tumor cells (e.g., CT26) subcutaneously into immunocompetent mice (e.g., BALB/c).

    • Allow tumors to establish to a palpable size.

  • Compound Administration:

    • Administer (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, Epacadostat, or vehicle control orally or via the appropriate route.

  • Pharmacodynamic Assessment:

    • At various time points after dosing, collect plasma and tumor tissue.

    • Measure the levels of tryptophan and kynurenine using LC-MS/MS to determine the kynurenine/tryptophan ratio.

  • Efficacy Assessment:

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

  • Data Analysis:

    • Compare the reduction in the kynurenine/tryptophan ratio between treatment groups.

    • Analyze the tumor growth inhibition for each treatment group.

Data Interpretation and Troubleshooting

A successful benchmarking study will generate a comprehensive dataset allowing for a direct comparison of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine with established IDO1 inhibitors. Key parameters to evaluate include:

  • Potency: Direct comparison of IC50 values from enzymatic and cellular assays.

  • Selectivity: A high selectivity for IDO1 over IDO2 and TDO is generally desirable to minimize off-target effects.

  • In Vivo Activity: Correlation between target engagement (kynurenine reduction) and anti-tumor efficacy.

Potential challenges may include poor solubility of the test compound, which can be addressed by formulation optimization. Inconsistent results in cellular assays may be due to variations in cell passage number or IFN-γ responsiveness, requiring careful cell culture maintenance and validation.

By following this structured approach, researchers can effectively and objectively benchmark (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, providing critical data to support its further development as a potential cancer immunotherapy agent.

References

  • Epacadostat (INCB 024360) | IDO1 Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.
  • Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2018.02479/full]
  • Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. [URL: https://www.acemol.com/blog/epacadostat-is-a-potent-and-selective-ido1-inhibitor-for-solid-tumor-research.html]
  • INCB 024360 | Epacadostat | IDO1 inhibitor | Axon 1733. [URL: https://www.axonmedchem.com/product/1733]
  • Epacadostat - IDO1 inhibitor, AMS.MC-4499-2 | Amsbio. [URL: https://www.amsbio.
  • Navoximod (GDC-0919, NLG919) | IDO1 inhibitor | Probechem Biochemicals. [URL: https://www.probechem.com/product/pc-45691]
  • Quantification of IDO1 enzyme activity in normal and malignant tissues - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6003610/]
  • Cell based functional assays for IDO1 inhibitor screening and characterization - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6053995/]
  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6391386/]
  • Navoximod | IDO/TDO inhibitor | CAS 1402837-78-8 - Selleck Chemicals. [URL: https://www.selleckchem.com/products/nlg919.html]
  • Navoximod (GDC-0919) | IDO Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.com/gdc-0919.html]
  • The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol. [URL: https://www.immusmol.com/l-kynurenine-elisa-cell-based-assay-screen-idotdo-inhibitors/]
  • Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6532284/]
  • Application Notes and Protocols: IDO-IN-7 Cell-Based Assay for Measuring Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity - Benchchem. [URL: https://www.benchchem.
  • Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7725916/]
  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7519106/]
  • ab235936 Indoleamine 2,3- Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam. [URL: https://www.abcam.com/indoleamine-23-dioxygenase-1-ido1-activity-assay-kit-ab235936.html]
  • IDO1 Inhibitor Mechanism of Action Assay Kit - BPS Bioscience. [URL: https://bpsbioscience.com/ido1-inhibitor-mechanism-of-action-assay-kit-79456]
  • Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8251268/]
  • Full article: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/23748834.2020.1802998]
  • Application Notes and Protocols for the In Vivo Use of a Potent IDO1 Inhibitor (Ido1-IN-7) in Mouse Models - Benchchem. [URL: https://www.benchchem.com/application-notes/Ido1-IN-7-in-vivo-use-in-mouse-models]
  • Discovery of IDO1 inhibitors: from bench to bedside - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5536307/]
  • Full article: Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1843187]
  • Abstract LB-B14: Characterization of next generation IDO1 and TDO inhibitors as novel cancer immunotherapeutic agents - AACR Journals. [URL: https://aacrjournals.
  • Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7861195/]
  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - MDPI. [URL: https://www.mdpi.com/1422-0067/22/16/8860]
  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [URL: https://www.drugtargetreview.com/news/99446/cell-based-assay-developed-to-identify-ido1-inhibitors-for-immuno-oncology/]
  • Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6567702/]
  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8052989/]
  • IDO/IDO/TDO_Inhibitor_S-enantiomer | MedChemExpress (MCE) Life Science Reagents. [URL: https://www.medchemexpress.com/search.html?q=IDO]
  • Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202207399]

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Comparative study of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Authored by a Senior Application Scientist

Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including the natural amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile component in drug design. The specific target of this guide, (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, is a valuable building block for the synthesis of novel therapeutic agents. The bromophenyl moiety provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the aminomethyl group at the 2-position offers a key site for derivatization to modulate pharmacological activity.[2]

Given its importance, the efficient and scalable synthesis of this compound is of paramount interest to researchers in drug discovery and development. This guide provides a comparative analysis of the most logical and field-proven synthetic strategies, focusing on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective advantages and limitations.

Method 1: The Reductive Amination Pathway via an Aldehyde Intermediate

This is arguably the most versatile and widely adopted strategy for synthesizing 2-aminomethyl imidazoles. The logic is straightforward: construct the stable imidazole core, install an aldehyde at the C2 position, and then convert this aldehyde into the target primary amine. This stepwise approach allows for the isolation and purification of key intermediates, ensuring high purity in the final product.

Workflow Diagram: Reductive Amination Pathway

cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: C2-Formylation cluster_2 Step 3: Reductive Amination A 2-Bromo-1-(4-bromophenyl)ethanone C 4-(4-Bromophenyl)-1H-imidazole A->C Reflux B Formamide B->C D 4-(4-Bromophenyl)-1H-imidazole-2-carboxaldehyde C->D 1. n-BuLi, THF 2. DMF F (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine D->F Reducing Agent (e.g., NaBH(OAc)3) E Ammonia Source (e.g., NH4OAc) E->F

Caption: Workflow for the Reductive Amination Pathway.

Step 1.1: Synthesis of 4-(4-Bromophenyl)-1H-imidazole

The initial and critical step is the construction of the imidazole ring. A robust method analogous to the Radziszewski synthesis involves the condensation of an α-haloketone with an ammonia source, typically formamide, which serves as both the ammonia provider and the source of the C2 carbon of the imidazole.

Experimental Protocol:

  • To a round-bottom flask, add 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) and formamide (20-30 eq).

  • Heat the mixture to reflux (approx. 150-160 °C) under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Basify the solution with a concentrated NaOH or NH4OH solution to a pH of 9-10, causing the product to precipitate.

  • Filter the crude solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the solid from an ethanol/water mixture to yield pure 4-(4-bromophenyl)-1H-imidazole.

Rationale: This one-pot reaction is efficient for creating 4-substituted imidazoles. Formamide serves multiple roles, acting as the solvent and reagent, which simplifies the procedure. The high excess of formamide drives the reaction to completion.

Step 1.2: Synthesis of 4-(4-Bromophenyl)-1H-imidazole-2-carboxaldehyde

With the imidazole core in hand, the next step is to introduce the aldehyde functionality at the C2 position. The C2 proton of an imidazole is the most acidic, allowing for selective deprotonation with a strong base, followed by quenching with an electrophile like N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Dissolve 4-(4-bromophenyl)-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.[3]

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired aldehyde.

Rationale: The use of a strong organolithium base is essential for deprotonating the C2 position. Performing the reaction at low temperatures (-78 °C) prevents side reactions and potential decomposition. Anhydrous conditions are critical to prevent the base from being quenched by water.

Step 1.3: Reductive Amination to Yield the Final Product

Reductive amination is a powerful transformation that converts a carbonyl group into an amine via an intermediate imine.[4] For synthesizing a primary amine, an ammonia source is used. Sodium triacetoxyborohydride (NaBH(OAc)3 or STAB) is an ideal reducing agent for this step because it is mild, selective for the imine over the aldehyde, and does not require strictly anhydrous conditions.[5][6]

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-(4-bromophenyl)-1H-imidazole-2-carboxaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in 1,2-dichloroethane (DCE) or methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the suspension.[6]

  • Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash chromatography or by precipitation as an HCl salt to yield (4-(4-bromophenyl)-1H-imidazol-2-YL)methanamine.

Rationale: Using a large excess of ammonium acetate pushes the equilibrium towards the formation of the imine intermediate. STAB is the reagent of choice as it is less basic and more selective than other borohydrides like NaBH4, reducing the risk of over-alkylation or reduction of the starting aldehyde.[7]

Method 2: The Nitrile Reduction Pathway

An alternative strategy involves the introduction of a nitrile (cyano) group at the C2 position, followed by its reduction. This pathway can be advantageous if the aldehyde intermediate proves unstable or difficult to purify. The reduction of a nitrile provides a direct and often high-yielding route to a primary amine.

Workflow Diagram: Nitrile Reduction Pathway

cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: C2-Cyanation cluster_2 Step 3: Nitrile Reduction A 2-Bromo-1-(4-bromophenyl)ethanone C 4-(4-Bromophenyl)-1H-imidazole A->C Reflux B Formamide B->C D 4-(4-Bromophenyl)-1H-imidazole-2-carbonitrile C->D 1. n-BuLi, THF 2. Tos-CN or CuCN E (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine D->E Reducing Agent (e.g., LiAlH4 or H2/Catalyst)

Caption: Workflow for the Nitrile Reduction Pathway.

Step 2.1: Synthesis of 4-(4-Bromophenyl)-1H-imidazole

This step is identical to Step 1.1 in the Reductive Amination Pathway.

Step 2.2: Synthesis of 4-(4-Bromophenyl)-1H-imidazole-2-carbonitrile

Similar to formylation, cyanation is achieved by deprotonating the C2 position followed by quenching with a cyanating agent. Tosyl cyanide (Tos-CN) or copper(I) cyanide (CuCN) are common electrophiles for this purpose.

Experimental Protocol:

  • Dissolve 4-(4-bromophenyl)-1H-imidazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the solution at -78 °C for 1 hour.

  • Add a solution of tosyl cyanide (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by flash chromatography.

Rationale: This method leverages the same C2-lithiation strategy as the aldehyde route. Tosyl cyanide is an effective electrophilic cyanide source. Careful control of stoichiometry and temperature is crucial for good yields.

Step 2.3: Reduction of the Nitrile to the Final Amine

The reduction of the nitrile to the primary amine can be accomplished using several powerful reducing agents. Lithium aluminum hydride (LiAlH4) is highly effective, though catalytic hydrogenation offers a milder alternative.

Experimental Protocol (using LiAlH4):

  • In a flame-dried flask under nitrogen, suspend lithium aluminum hydride (LiAlH4) (2-3 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of 4-(4-bromophenyl)-1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction to 0 °C and carefully quench it by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be further purified as needed.

Rationale: LiAlH4 is a potent, non-selective reducing agent capable of reducing nitriles to primary amines. The Fieser workup is a standard and safe procedure for quenching LiAlH4 reactions, resulting in an easily filterable solid (lithium and aluminum salts), which simplifies purification.

Performance Comparison of Synthesis Methods

ParameterMethod 1: Reductive AminationMethod 2: Nitrile ReductionJustification & Expert Insights
Number of Steps 33Both methods require three principal transformations from the starting α-haloketone.
Overall Yield Moderate to GoodModerateReductive amination protocols are often high-yielding and tolerant of various functional groups.[6] Nitrile reductions with LiAlH4 are also typically efficient, but yields can be impacted by the cyanation step.
Reagent Safety More Favorable. Uses STAB, which is a stable solid. Ammonia source (ammonium acetate) is benign.Less Favorable. Requires LiAlH4, which is pyrophoric and reacts violently with water. Cyanating agents (Tos-CN) are toxic.Method 1 avoids highly reactive and toxic reagents, making it more suitable for scale-up and general lab use.
Scalability HighModerateThe milder conditions and safer reagents of the reductive amination pathway make it more amenable to large-scale synthesis. Handling LiAlH4 on a large scale requires specialized equipment and precautions.
Purification Generally straightforward chromatography.Can be challenging. The Fieser workup for LiAlH4 is effective but can sometimes lead to product loss through adsorption onto the aluminum salts.The final amine in both routes is basic and may streak on silica gel; using a triethylamine-doped eluent or switching to a reverse-phase system can improve chromatographic purification.
Substrate Scope Broader. Reductive amination is tolerant of many functional groups.[6]More Limited. The potent nature of LiAlH4 will reduce other sensitive groups (e.g., esters, amides) if present on the molecule.For complex molecules with multiple functional groups, the selectivity of the STAB-mediated reductive amination is a significant advantage.

Conclusion and Recommendation

For the synthesis of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, Method 1 (Reductive Amination Pathway) is the recommended approach for most applications. Its primary advantages lie in its superior safety profile, the use of milder and more selective reagents, and its proven scalability. The step-wise nature of the process allows for robust control over product purity.

Method 2 (Nitrile Reduction Pathway) serves as a viable alternative, particularly if the aldehyde intermediate proves problematic. However, the requirement for hazardous reagents like LiAlH4 and tosyl cyanide necessitates more stringent safety protocols and may complicate scale-up efforts.

Ultimately, the choice of synthetic route will depend on the specific resources, scale, and safety infrastructure available to the research team. However, for general-purpose synthesis in a drug discovery or academic setting, the reliability and safety of the reductive amination pathway make it the superior choice.

References

  • BenchChem. (n.d.). A Comparative Guide to Imidazole Synthesis: Evaluating Alternatives to Methyl Pentanimidate.
  • Tailor, Y. U., et al. (n.d.). Imidazole derivatives synthesis: exploring different methods. Taylor & Francis Online.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Chawla, A., et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
  • Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Wikipedia. (n.d.). Reductive amination.
  • ChemicalBook. (n.d.). Imidazole-2-carboxaldehyde synthesis.
  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

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Safety Operating Guide

A Guide to the Safe Disposal of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine (CAS No. 944897-79-4). As a brominated, heterocyclic amine compound, this substance requires meticulous handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are synthesized from best practices for handling halogenated organic compounds, imidazoles, and amines, providing a framework grounded in established safety protocols.

Part 1: Hazard Profile and Risk Assessment

Understanding the hazard profile is the cornerstone of safe disposal. The structure of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine suggests several potential hazards. The imidazole ring can be corrosive, the amine group can be an irritant and harmful, and the bromophenyl group classifies it as a halogenated organic compound, which carries specific environmental risks.

Based on data for the closely related compound 4-(4-Bromophenyl)-1H-imidazole, this chemical should be treated as harmful if swallowed, a skin irritant, and a cause of serious eye damage .[2] Therefore, all waste containing this compound must be classified and handled as hazardous chemical waste.

Property Value Source
CAS Number 944897-79-4
Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
Classification Hazardous Waste (Halogenated Organic Compound)[2][3][4]
Chemical Incompatibilities

To prevent dangerous reactions within a waste container, it is critical to segregate this compound from the following materials:

  • Strong Oxidizing Agents [5][6]

  • Acids and Acid Anhydrides [5][6][7]

  • Acid Chlorides [5][6]

  • Other Reactive Chemicals : Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7][8]

Part 2: Personal Protective Equipment (PPE) and Handling

When handling waste containers of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, strict adherence to PPE protocols is mandatory to prevent exposure.

  • Eye and Face Protection : Wear chemical safety goggles and/or a face shield.[7][9]

  • Hand Protection : Use chemically compatible gloves, such as nitrile gloves. Always inspect gloves before use and wash hands thoroughly after removal.[6][9]

  • Body Protection : A fully-buttoned, long-sleeved laboratory coat is required to protect against skin contact.[6]

  • Respiratory Protection : All handling of the compound and its waste, including transfers to waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[6]

Part 3: Disposal Workflow: From Generation to Collection

Proper disposal is a systematic process that begins at the point of waste generation. The following protocol provides a step-by-step methodology for safe and compliant disposal.

Step 1: Waste Segregation and Classification

Immediately classify all materials contaminated with (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine as Halogenated Hazardous Waste . This includes pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing boats, gloves).

  • Causality : The bromine atom requires this classification. Halogenated waste streams are typically disposed of via high-temperature incineration at specialized facilities to ensure complete destruction and to scrub acidic gases (like HBr) from the effluent.[10] Mixing with non-halogenated solvents makes the entire volume more expensive to dispose of and unsuitable for solvent recovery.[4]

Step 2: Waste Container Selection and Labeling
  • Container : Use a sealable, airtight, and chemically compatible waste container. A sturdy jar with a secure screw-top lid is recommended.[5][6] Ensure the container is in good condition and will not leak.[11]

  • Labeling : From the moment the first drop of waste is added, the container must be labeled.[11] Affix a "HAZARDOUS WASTE" label provided by your institution. The label must include:

    • The full chemical name: "(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine"

    • An accurate estimation of the concentration and volume of all constituents.

    • The date of accumulation.

Step 3: Secure Waste Accumulation

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a designated waste collection area.[11] The storage location must be:

  • At or near the point of generation and under the control of laboratory personnel.[11]

  • In a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][7]

  • Segregated from incompatible materials, as listed in Part 1.[5][6]

  • Within secondary containment to control any potential leaks or spills.

Step 4: Arranging for Final Disposal
  • Institutional EHS : Once the container is full or is no longer being used, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[5] Complete a chemical collection request form as required by your institution.[11][12]

  • External Vendors : Never contract an outside vendor for hazardous waste disposal independently. Universities and research institutions have dedicated, licensed contractors for this purpose to ensure regulatory compliance.[5][7]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the disposal of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine.

G Disposal Workflow for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine cluster_0 At Point of Generation cluster_1 Containerization & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposal A Waste Generation (e.g., unused solid, reaction quench, contaminated items) B Classify as 'Halogenated Hazardous Waste' A->B C Select Appropriate Waste Container (Compatible, Sealable) B->C D Affix 'HAZARDOUS WASTE' Label - Full Chemical Name - Constituents & % - Date C->D E Store in Designated Satellite Accumulation Area D->E F Ensure Segregation from Incompatibles (Acids, Oxidizers) E->F G Use Secondary Containment F->G H Container Full or Waste No Longer Generated G->H I Complete & Submit Chemical Waste Pickup Request to EHS H->I J EHS Collects for Licensed Disposal I->J

Caption: Disposal workflow from generation to final EHS collection.

Part 4: Spill and Emergency Procedures

Accidents can happen, and preparedness is essential.

  • Small Spills : If a small amount of the material is spilled and can be cleaned up in under 10 minutes by trained personnel, you may do so.[12]

    • Ensure you are wearing the appropriate PPE (See Part 2).

    • Absorb the spill with an inert, dry material such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[12]

    • Clean the spill area thoroughly.

    • Report the incident to your supervisor.

  • Large Spills : If a significant amount of the chemical is released, especially outside of a fume hood:

    • Evacuate the immediate area immediately.

    • Alert others in the vicinity and secure the area to prevent entry.

    • Contact your institution's emergency number or EHS department for assistance.[12]

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. EPA Nepis. [Link]

  • Imidazole - University of Washington. University of Washington. [Link]

  • Imidazole Standard Operating Procedure. Washington State University. [Link]

  • Imidazole SOP: Safety & Handling Procedures. Studylib. [Link]

  • 4-(4-Bromophenyl)-1H-imidazole - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA Nepis. [Link]

  • Bromine Standard Operating Procedure. Washington State University. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Environmental Fact Sheet, Organobromine. EPA. [Link]

  • Hazardous Waste Reduction. Oregon State University. [Link]

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Personal protective equipment for handling (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Our approach is grounded in the understanding that proactive safety measures are integral to reliable and reproducible research. This guide will not only outline the necessary personal protective equipment (PPE) but also explain the rationale behind each recommendation, empowering you to work with confidence and security.

Understanding the Hazard Profile: An Evidence-Based Approach

Due to the limited specific data for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, we will extrapolate from the known hazards of a closely related compound, 4-(4-Bromophenyl)-1H-imidazole. This analogue is classified as harmful if swallowed (Acute Toxicity 4, oral), a skin irritant (Category 2), and capable of causing serious eye damage (Category 1)[1]. The presence of the bromophenyl group also places our target compound in the category of halogenated organic compounds, which requires special consideration for handling and disposal[2].

Based on this, we must assume that (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine presents similar hazards. Therefore, all handling procedures should be designed to mitigate the risks of ingestion, skin contact, and eye exposure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this and similar chemical compounds. The following table summarizes the minimum required PPE for various laboratory operations involving (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloved recommended)- Chemical Safety Goggles- Lab Coat- Face ShieldTo prevent skin and eye contact with fine particulates. A face shield offers an additional layer of protection against accidental splashes or dust inhalation.
Solution Preparation and Transfers - Nitrile Gloves (double-gloved recommended)- Chemical Safety Goggles- Lab Coat- Face Shield (if not working in a fume hood)Protects against splashes of the dissolved compound, which can be readily absorbed through the skin or cause severe eye damage.
Running Reactions and Work-up - Nitrile Gloves (double-gloved recommended)- Chemical Safety Goggles- Lab Coat- Chemical-Resistant ApronProvides an additional barrier of protection during procedures with a higher risk of spills or splashes.
Spill Cleanup - Nitrile Gloves (double-gloved recommended)- Chemical Safety Goggles- Lab Coat- Respiratory Protection (if spill generates dust or aerosols)To ensure comprehensive protection during the management of a hazardous spill.

Step-by-Step Handling and Operational Plan

Adherence to a strict, step-by-step operational plan is paramount for ensuring safety and minimizing exposure.

Preparation and Weighing
  • Designated Work Area : All handling of solid (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.

  • Donning PPE : Before handling the compound, don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any tears or defects.

  • Weighing : Use a tared weigh boat or paper. Avoid creating dust by handling the compound gently. If any static is present, use an anti-static gun to prevent the powder from dispersing.

  • Cleaning : After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual particles. Dispose of the cloth as hazardous waste.

Solution Preparation
  • Solvent Selection : Choose an appropriate solvent in which the compound is soluble. Be aware of the hazards associated with the chosen solvent and incorporate any additional necessary safety precautions.

  • Dissolution : In a chemical fume hood, add the solvent to the vessel containing the weighed compound. Use a magnetic stirrer or gentle agitation to facilitate dissolution. Avoid heating unless the reaction protocol specifically requires it, and if so, use a well-controlled heating mantle and condenser.

  • Labeling : Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to spills and exposures is critical.

Spill Response
  • Evacuate : If a significant spill occurs, evacuate the immediate area and alert your colleagues and lab supervisor.

  • Contain : For small spills, contain the spill using a chemical spill kit with absorbent pads. For solid spills, gently cover with an absorbent material to prevent dust formation.

  • Neutralize (if applicable) : Follow your institution's specific guidelines for neutralizing the spilled chemical, if necessary.

  • Clean-up : Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent and water.

Exposure Response
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists[1].

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1].

Waste Disposal Protocol

As a halogenated organic compound, (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine requires specific disposal procedures.

  • Segregation : All waste containing this compound, including contaminated PPE, weigh boats, and absorbent materials, must be segregated into a designated "Halogenated Organic Waste" container[2][3].

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and list the chemical constituents.

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials such as acids and bases[3].

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash[3].

Visualizing the Workflow

To further clarify the handling process, the following diagram outlines the key decision points and procedural flow for working with (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal prep_start Start: Obtain Compound ppe Don Appropriate PPE prep_start->ppe weigh Weigh Compound in Fume Hood ppe->weigh exposure Exposure Occurs? ppe->exposure dissolve Prepare Solution weigh->dissolve spill Spill Occurs? weigh->spill reaction Perform Reaction dissolve->reaction workup Reaction Work-up reaction->workup reaction->spill solid_waste Dispose of Solid Waste (Halogenated) workup->solid_waste liquid_waste Dispose of Liquid Waste (Halogenated) workup->liquid_waste spill->reaction No spill_proc Follow Spill Protocol spill->spill_proc Yes exposure->weigh exposure_proc Follow Exposure Protocol exposure->exposure_proc Yes

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.